Product packaging for 18A(Cat. No.:)

18A

Cat. No.: B607956
M. Wt: 313.34 g/mol
InChI Key: QRTYYEYYXURINZ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Compound 18a (5-(3-(3-hexylphenyl)propyl)benzene-1,3-diol) is a polyphenol of research interest for its potential role in modulating energy metabolism and counteracting obesity . Studies suggest that this compound may promote thermogenesis by transcriptionally activating uncoupling protein 1 (UCP1) in brown and beige adipocytes . The proposed mechanism of action involves the AMPK-PGC-1α signaling pathway, leading to enhanced mitochondrial respiration and energy expenditure . In vivo research has indicated that this compound can prevent high-fat-diet-induced weight gain and improve insulin sensitivity, highlighting its value as a tool for studying metabolic diseases and adipose tissue biology . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N5O2S B607956 18A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYYEYYXURINZ-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)N/N=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 18A: A Potent Inhibitor of HIV-1 Entry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery and Mechanism of Action of HIV-1 Inhibitor 18A

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of the novel HIV-1 inhibitor, this compound. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visual representations of its molecular interactions.

Discovery of a Novel HIV-1 Entry Inhibitor

HIV-1 inhibitor this compound was identified through a high-throughput screening of a small-molecule library aimed at discovering novel compounds that block the entry of the human immunodeficiency virus type 1 (HIV-1) into host cells. The screening assay was designed to identify molecules that could inhibit the function of the viral envelope glycoprotein (Env), a critical component for viral entry.

Mechanism of Action: Arresting the Viral Fusion Machinery

Subsequent mechanistic studies revealed that this compound is a broad-spectrum HIV-1 inhibitor that specifically targets the Env glycoprotein trimer. Unlike many other entry inhibitors, this compound does not block the initial attachment of the viral gp120 subunit to the host cell's primary receptor, CD4, nor does it interfere with the binding to the co-receptor CCR5.[1]

Instead, this compound's inhibitory activity lies in its ability to block the crucial conformational changes in the Env trimer that are triggered by CD4 binding and are essential for the subsequent steps of viral fusion and entry.[1] Specifically, this compound has been shown to inhibit two critical CD4-induced events:

  • Disruption of the Quaternary Structure at the Trimer Apex: It prevents the CD4-induced conformational rearrangements in the V1/V2 loops of gp120, which are necessary for the "opening" of the Env trimer.

  • Exposure of the gp41 HR1 Coiled Coil: By stabilizing a specific prefusion conformation of Env, this compound allosterically inhibits the exposure of the heptad repeat 1 (HR1) coiled coil in the gp41 transmembrane subunit. The exposure of HR1 is a prerequisite for the formation of the six-helix bundle, a structure that drives the fusion of the viral and cellular membranes.

The ability of this compound to distinguish between different conformational states of the unliganded Env trimer suggests a unique mode of action that could be exploited for therapeutic benefit.[1]

Quantitative Efficacy of HIV-1 Inhibitor this compound

The inhibitory activity of this compound has been quantified against a panel of diverse HIV-1 isolates, demonstrating its broad-spectrum efficacy. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) from various studies.

HIV-1 StrainAssay TypeIC50 / EC50 (µM)Cell LineReference
JR-FLSingle-cycle infectivity0.4TZM-blHerschhorn et al., 2014
NL4-3Single-cycle infectivity5.14MT-4Li et al., 2021[2]
Multiple SubtypesSingle-cycle infectivity0.022 - 0.216 (nM)MT-2Antiviral Properties of HIV-1 Capsid Inhibitor GSK878

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of HIV-1 inhibitor this compound.

HIV-1 Single-Cycle Infectivity Assay

This assay measures the ability of this compound to inhibit HIV-1 entry and subsequent infection in a single round of replication.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter)

  • HIV-1 pseudoviruses (e.g., JR-FL strain)

  • HIV-1 inhibitor this compound

  • Bright-Glo Luciferase Assay System (Promega)

  • 96-well culture plates

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C.

  • Prepare serial dilutions of HIV-1 inhibitor this compound in cell culture medium.

  • Pre-incubate the HIV-1 pseudovirus with the diluted inhibitor for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the supernatant and lyse the cells.

  • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the Bright-Glo Luciferase Assay System.

  • Calculate the percent inhibition by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (vehicle control).

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay assesses the ability of this compound to block the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and co-receptors.

Materials:

  • Effector cells (e.g., 293T cells) transiently expressing HIV-1 Env and bacteriophage T7 RNA polymerase.

  • Target cells (e.g., HeLa T4+) expressing CD4 and a luciferase gene under the control of the T7 promoter.

  • HIV-1 inhibitor this compound

  • Luciferase assay reagent

  • 96-well culture plates

  • Luminometer

Protocol:

  • Co-culture the Env-expressing effector cells and the CD4-expressing target cells in a 96-well plate.

  • Add serial dilutions of HIV-1 inhibitor this compound to the co-culture.

  • Incubate the plate for 6-8 hours at 37°C to allow for cell fusion.

  • Upon fusion, the T7 RNA polymerase from the effector cells enters the target cells and drives the expression of the luciferase reporter gene.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of fusion and determine the IC50 value as described in the single-cycle infectivity assay.

Antibody Binding Assay (Flow Cytometry)

This assay measures the effect of this compound on the binding of specific antibodies to the HIV-1 Env trimer, providing insights into the conformational state of Env.

Materials:

  • Cells expressing the HIV-1 Env trimer on their surface (e.g., 293T cells transfected with an Env expression plasmid).

  • Soluble CD4 (sCD4)

  • HIV-1 inhibitor this compound

  • Primary antibody (e.g., PG9, which recognizes a quaternary epitope on the Env trimer)

  • Fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 647)

  • Flow cytometer

Protocol:

  • Harvest the Env-expressing cells and wash them with FACS buffer (PBS with 2% FBS).

  • For experiments investigating the effect on CD4-induced conformations, pre-incubate the cells with or without HIV-1 inhibitor this compound for 30 minutes at 37°C.

  • Add soluble CD4 (sCD4) to the designated samples and incubate for 15 minutes at 37°C to induce conformational changes in Env.

  • Add the primary antibody (e.g., PG9) and incubate for 30 minutes on ice.

  • Wash the cells with FACS buffer to remove unbound primary antibody.

  • Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data to determine the mean fluorescence intensity (MFI) of antibody binding in the different treatment conditions.

gp41 HR1 Exposure Assay

This assay quantifies the exposure of the gp41 HR1 coiled coil, a key step in the fusion process, using a specific binding protein.

Materials:

  • Cells expressing the HIV-1 Env trimer.

  • Soluble CD4 (sCD4)

  • HIV-1 inhibitor this compound

  • C34-Ig (a fusion protein consisting of the gp41 HR2 peptide C34 fused to an immunoglobulin Fc domain, which specifically binds to the exposed HR1 coiled coil).

  • Fluorescently labeled anti-human IgG secondary antibody.

  • Flow cytometer

Protocol:

  • Harvest and wash the Env-expressing cells as described for the antibody binding assay.

  • Pre-incubate the cells with or without HIV-1 inhibitor this compound for 30 minutes at 37°C.

  • Add sCD4 to induce HR1 exposure and incubate for 15 minutes at 37°C.

  • Add C34-Ig and incubate for 30 minutes on ice.

  • Wash the cells to remove unbound C34-Ig.

  • Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells and analyze by flow cytometry to measure the MFI of C34-Ig binding.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of HIV-1 entry and the experimental workflows used to characterize the inhibitor this compound.

HIV_Entry_and_18A_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 Env_Closed Env Trimer (Closed) CD4 CD4 Receptor Env_Closed->CD4 1. Attachment Env_Open Env Trimer (Open, CD4-bound) CD4->Env_Open 2. Conformational Change CCR5 CCR5 Co-receptor HR1_Exposed gp41 HR1 Exposed CCR5->HR1_Exposed 4. gp41 HR1 Exposure Env_Open->CCR5 3. Co-receptor Binding Fusion Membrane Fusion HR1_Exposed->Fusion 5. Six-Helix Bundle Formation Infection Viral Entry & Infection Fusion->Infection Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->Env_Open Inhibits Transition

Caption: HIV-1 entry pathway and the inhibitory point of this compound.

Experimental_Workflow_this compound cluster_infectivity Single-Cycle Infectivity Assay cluster_fusion Cell-Cell Fusion Assay cluster_binding Antibody Binding Assay (Flow Cytometry) A1 Seed TZM-bl cells A2 Pre-incubate Virus + this compound A1->A2 A3 Infect Cells A2->A3 A4 Incubate 48h A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Calculate IC50 A5->A6 B1 Co-culture Effector & Target Cells B2 Add this compound B1->B2 B3 Incubate 6-8h B2->B3 B4 Measure Luciferase Activity B3->B4 B5 Calculate IC50 B4->B5 C1 Env-expressing Cells C2 Incubate with this compound +/- sCD4 C1->C2 C3 Add Primary Ab (e.g., PG9) C2->C3 C4 Add Secondary Ab C3->C4 C5 Analyze by Flow Cytometry C4->C5

Caption: Workflow for key experimental assays of this compound.

References

HIV-1 Inhibitor 18A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to a Novel Broad-Spectrum HIV-1 Entry Inhibitor

This technical guide provides a comprehensive overview of the HIV-1 inhibitor 18A, a reversible, broad-spectrum small molecule that presents a promising avenue for antiretroviral therapy. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, available efficacy data, and the experimental context of its characterization.

Core Concepts and Chemical Properties

HIV-1 inhibitor this compound is a novel compound that specifically targets the entry process of a wide range of HIV-1 isolates.[1] It operates by a unique mechanism that distinguishes it from many other entry inhibitors, as it does not directly compete with the binding of the viral envelope glycoprotein (Env) to the primary receptor CD4 or the co-receptor CCR5.[1]

Table 1: Chemical and Physical Properties of HIV-1 Inhibitor this compound

PropertyValueReference
Chemical FormulaC₁₄H₁₁N₅O₂S[2]
Molecular Weight313.33 g/mol [2]
ClassReversible, broad-spectrum HIV-1 entry inhibitor[1]

Mechanism of Action: Blocking Critical Conformational Changes

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (Env) trimer, composed of gp120 and gp41 subunits, to the host cell's CD4 receptor. This binding triggers a series of conformational changes in Env, leading to the subsequent engagement of a co-receptor (CCR5 or CXCR4) and ultimately, fusion of the viral and cellular membranes.

Inhibitor this compound intervenes at a critical juncture in this process. It does not prevent the initial attachment to CD4 or the co-receptor.[1] Instead, this compound allosterically inhibits the CD4-induced conformational rearrangements of the Env trimer that are essential for the subsequent steps of viral entry.[1] Specifically, it prevents the "opening" of the trimer, a process that includes the disruption of the quaternary structure at the trimer's apex and the exposure of the gp41 heptad repeat 1 (HR1) coiled coil.[1] By stabilizing a pre-fusion state of the Env trimer, this compound effectively traps the virus in a non-fusogenic conformation, thereby blocking its entry into the host cell.

HIV_Entry_Inhibition_by_this compound cluster_0 HIV-1 Entry Pathway cluster_1 Inhibitor this compound Intervention Unliganded_Env Unliganded Env Trimer (State 1) CD4_Bound_Intermediate CD4-Bound Intermediate (State 2) Unliganded_Env->CD4_Bound_Intermediate CD4 Binding Fusion_Competent Fusion-Competent State (State 3) CD4_Bound_Intermediate->Fusion_Competent Co-receptor Binding Blocked_Transition Viral Entry Viral Entry Fusion_Competent->Viral Entry Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->CD4_Bound_Intermediate Binds to Env Entry Blocked Entry Blocked Blocked_Transition->Entry Blocked X

Figure 1. Mechanism of HIV-1 entry inhibition by this compound.

Quantitative Efficacy Data

In vitro studies have demonstrated the potent and broad-spectrum activity of inhibitor this compound against various HIV-1 strains. The following table summarizes the key quantitative data available from published research.

Table 2: In Vitro Inhibitory Activity of this compound

HIV-1 StrainCell TypeAssay TypeIC₅₀ (µM)Reference
JR-FLHuman PBMCsInfection Assay0.4[1]

Note: Further quantitative data from a broader panel of HIV-1 isolates and different cell lines would be beneficial for a more comprehensive understanding of this compound's efficacy spectrum. This information is likely available in the full text of the cited primary research article.

Experimental Protocols

The characterization of HIV-1 inhibitor this compound involves a series of virological and biochemical assays to determine its efficacy and mechanism of action. Below are generalized methodologies for key experiments.

HIV-1 Single-Round Infection Assay

This assay is fundamental to determining the inhibitory concentration (IC₅₀) of a compound against viral entry.

Infection_Assay_Workflow start Start prep_cells Prepare Target Cells (e.g., TZM-bl) start->prep_cells prep_virus Prepare Pseudotyped HIV-1 Virus start->prep_virus treat_cells Pre-incubate Cells with serial dilutions of this compound prep_cells->treat_cells infect_cells Infect Cells with Virus prep_virus->infect_cells treat_cells->infect_cells incubation Incubate for 48 hours infect_cells->incubation lyse_cells Lyse Cells incubation->lyse_cells readout Measure Luciferase Activity lyse_cells->readout analysis Calculate IC50 readout->analysis end End analysis->end

Figure 2. Workflow for a single-round HIV-1 infection assay.

Methodology:

  • Cell Preparation: Target cells, such as TZM-bl cells which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

  • Compound Preparation: A serial dilution of inhibitor this compound is prepared in an appropriate solvent and added to the cells.

  • Virus Preparation: Pseudotyped HIV-1 particles, engineered to express the envelope glycoproteins of a specific HIV-1 strain and to be capable of only a single round of infection, are prepared.

  • Infection: The virus is added to the wells containing the cells and the inhibitor.

  • Incubation: The plates are incubated for a period, typically 48 hours, to allow for viral entry and expression of the reporter gene.

  • Readout: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to controls, and the IC₅₀ value, the concentration of the inhibitor that reduces infection by 50%, is calculated.

CD4 and Co-receptor Binding Assays

To confirm that this compound does not directly block receptor binding, competition assays are performed.

Methodology:

  • Cell Preparation: Cells expressing high levels of CD4 and the relevant co-receptor are used.

  • Inhibitor Incubation: The cells are incubated with or without inhibitor this compound.

  • Ligand Binding: A labeled ligand that specifically binds to CD4 (e.g., a fluorescently tagged anti-CD4 antibody or soluble CD4) or the co-receptor is added to the cells.

  • Analysis: The amount of bound labeled ligand is quantified using techniques such as flow cytometry. A lack of reduction in ligand binding in the presence of this compound indicates that the inhibitor does not directly compete for the binding site.

Conformational Change Assays

To investigate the effect of this compound on Env conformational changes, antibody binding assays with conformation-specific antibodies are utilized.

Methodology:

  • System Setup: This can be performed with cells expressing the Env trimer or with purified Env protein.

  • Induction of Conformational Change: Soluble CD4 (sCD4) is added to induce the conformational changes associated with receptor binding.

  • Inhibitor Treatment: The system is treated with inhibitor this compound before or after the addition of sCD4.

  • Antibody Probing: Conformation-specific monoclonal antibodies that recognize epitopes exposed only in specific conformational states (e.g., the CD4-bound state or the pre-fusion intermediate state) are added.

  • Detection: The binding of these antibodies is detected using a secondary labeled antibody and a suitable detection method (e.g., ELISA, flow cytometry). Inhibition of binding of an antibody that recognizes a CD4-induced epitope in the presence of this compound would support its proposed mechanism of action.

Synthesis

Summary and Future Directions

HIV-1 inhibitor this compound represents a significant development in the field of HIV entry inhibitors. Its unique mechanism of action, which involves the allosteric inhibition of Env conformational changes rather than direct receptor competition, offers a potential strategy to overcome resistance mechanisms that have emerged against other classes of antiretrovirals. The broad-spectrum activity of this compound further underscores its potential as a therapeutic candidate.

Future research should focus on:

  • Elucidating the precise binding site of this compound on the Env trimer through structural biology studies.

  • Conducting in vivo efficacy and pharmacokinetic studies in relevant animal models.

  • Investigating the potential for synergistic effects when used in combination with other antiretroviral agents.

  • Exploring the synthesis of more potent and bioavailable analogs of this compound.

The continued investigation of HIV-1 inhibitor this compound and similar compounds will be crucial in the ongoing effort to develop more effective and durable treatment regimens for HIV-1 infection.

References

An In-depth Technical Guide to HIV-1 Inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Mechanism of Action

HIV-1 inhibitor 18A is a reversible, broad-spectrum small molecule that potently inhibits the entry of various HIV-1 strains into host cells.[1][2] Its primary mechanism of action is the allosteric inhibition of the HIV-1 envelope glycoprotein (Env) trimer, a critical component for viral entry.[1] The molecular formula of this compound is C₁₄H₁₁N₅O₂S, and it has a molecular weight of 313.33 g/mol .[3]

The inhibitor functions by binding to a pocket on the gp120 subunit of the Env trimer, which stabilizes the "closed," pre-fusion conformation of the protein complex.[1] This stabilization prevents the CD4-induced conformational changes that are essential for the subsequent steps of viral entry, including the exposure of the co-receptor binding site and the gp41 fusion peptide.[1] Specifically, this compound has been shown to inhibit the CD4-induced disruption of the quaternary structure at the trimer apex and the exposure of the gp41 heptad repeat 1 (HR1) coiled coil.[1] Unlike some other entry inhibitors, this compound does not directly compete with CD4 or the CCR5 co-receptor for binding to Env.[1]

Quantitative Data

The following table summarizes the available quantitative data for HIV-1 inhibitor this compound.

ParameterValueCell Line/ConditionsHIV-1 StrainReference
IC₅₀ 0.4 µMHuman Peripheral Blood Mononuclear Cells (PBMCs)JR-FL[2]
Molecular Weight 313.33 g/mol N/AN/A[3]

No publicly available data was found for EC₅₀ against a wider range of strains, CC₅₀ (50% cytotoxic concentration), or aqueous solubility.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of HIV-1 inhibitor this compound.

Inhibition of HIV-1 Infection in PBMCs

This assay determines the concentration of this compound required to inhibit 50% of viral replication in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • HIV-1 JR-FL viral stock

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 inhibitor this compound

  • p24 antigen ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with PHA for 2-3 days.

  • Wash the cells and culture them in RPMI 1640 medium supplemented with IL-2.

  • Pre-incubate the stimulated PBMCs with serial dilutions of this compound (e.g., from 0.01 to 10 µM) for a specified time (e.g., 1 hour) at 37°C.

  • Infect the pre-treated cells with a known amount of HIV-1 JR-FL virus.

  • Culture the infected cells for a period of 40-44 hours at 37°C.[2]

  • After the incubation period, collect the cell culture supernatant.

  • Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatant using an ELISA kit.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action of HIV-1 Inhibitor this compound

HIV_18A_Mechanism Mechanism of HIV-1 Entry Inhibition by this compound cluster_virus HIV-1 Virion cluster_inhibition Inhibition by this compound Env_Closed Env Trimer (Closed State) CD4 CD4 Receptor Env_Closed->CD4 1. Binding Env_Open Env Trimer (Open State) CD4->Env_Open CCR5 CCR5 Co-receptor Fusion Membrane Fusion & Viral Entry CCR5->Fusion Inhibitor This compound Inhibitor->Env_Closed Binds to gp120 Env_Open->CCR5 caption Inhibitor this compound binds to the closed state of the Env trimer, preventing CD4-induced conformational changes required for viral entry.

Caption: Mechanism of this compound-mediated inhibition of HIV-1 entry.

Experimental Workflow: IC₅₀ Determination in PBMCs

IC50_Workflow Workflow for IC50 Determination of this compound in PBMCs cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Isolate & Stimulate PBMCs C Pre-incubate PBMCs with this compound A->C B Prepare Serial Dilutions of this compound B->C D Infect with HIV-1 C->D E Culture for 40-44 hours D->E F Collect Supernatant E->F G Quantify p24 Antigen (ELISA) F->G H Calculate IC50 G->H caption Experimental workflow for determining the 50% inhibitory concentration (IC50) of inhibitor this compound.

Caption: Workflow for IC₅₀ determination of inhibitor this compound.

References

HIV-1 Inhibitor 18A: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of HIV-1 inhibitor 18A, a promising small molecule entry inhibitor. The document details its biological activity, outlines experimental protocols for its evaluation, and presents its physicochemical properties.

Introduction

HIV-1 inhibitor this compound is a reversible, broad-spectrum antiretroviral compound that specifically targets the HIV-1 envelope glycoprotein (Env), preventing the virus from entering host cells.[1] By binding to the gp120 subunit of the Env trimer, this compound stabilizes its "closed" or pre-triggered conformation (State-1). This action allosterically inhibits the CD4-induced conformational changes that are critical for the subsequent steps of viral entry, including co-receptor binding and membrane fusion.[2]

Physicochemical Properties

The fundamental physicochemical properties of HIV-1 inhibitor this compound are summarized in the table below. This information is crucial for its formulation and further development as a potential therapeutic agent.

PropertyValueReference
Molecular Formula C₁₄H₁₁N₅O₂S[3]
Molecular Weight 313.33 g/mol [3]
Appearance Solid[3]
Purity 99.79%[3]
CAS Number 331261-50-8[3]

Synthesis

While a specific, detailed synthesis protocol for HIV-1 inhibitor this compound is not publicly available in the reviewed literature, its structure, containing a 2-aminobenzothiazole core, suggests a plausible synthetic route based on established methods for similar compounds. The proposed synthesis involves the formation of the benzothiazole ring system followed by functionalization.

A potential synthetic pathway is outlined below. This would likely begin with the cyclization of a substituted aniline with a thiocyanate salt to form the 2-aminobenzothiazole scaffold. Subsequent acylation or amidation reactions would be employed to introduce the remaining functional groups.

G cluster_synthesis Proposed Synthesis of HIV-1 Inhibitor this compound Start Substituted 4-aminobenzoic acid derivative Step1 Thiocyanation Start->Step1 Intermediate1 Isothiocyanate intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 2-Aminobenzothiazole-6-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final HIV-1 Inhibitor this compound Step3->Final

A plausible synthetic workflow for HIV-1 inhibitor this compound.

Biological Activity and Characterization

The primary mechanism of action of this compound is the inhibition of HIV-1 entry into host cells. This is achieved by binding to the gp120 subunit of the viral envelope spike, which prevents the conformational changes necessary for fusion with the host cell membrane.

Antiviral Activity

The antiviral potency of inhibitor this compound has been evaluated against various strains of HIV-1. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

HIV-1 StrainCell LineAssay TypeIC50 (µM)Reference
HIV-1 JR-FLPBMCsInfection Assay0.4[1]
Various StrainsNot AvailableNot AvailableNot Available
Resistant StrainsNot AvailableNot AvailableNot Available
Cytotoxicity and Selectivity Index

To assess the therapeutic potential of an antiviral compound, its cytotoxicity is measured to determine its safety profile. The 50% cytotoxic concentration (CC50) is determined, and from this, the selectivity index (SI) is calculated (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile.

Cell LineAssay TypeCC50 (µM)Selectivity Index (SI)Reference
e.g., MT-4, PBMCse.g., MTT, XTTNot AvailableNot Available

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of HIV-1 inhibitor this compound.

HIV-1 Pseudovirus Neutralization Assay (TZM-bl Cell Line)

This assay is a standard method for quantifying the neutralizing activity of inhibitors against HIV-1. It utilizes genetically engineered TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped viruses

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of HIV-1 inhibitor this compound in culture medium.

  • Pre-incubate the pseudovirus with the diluted inhibitor for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.

  • Add DEAE-Dextran to a final concentration that enhances infectivity without causing cytotoxicity.

  • Incubate the plates for 48 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.

G cluster_workflow HIV-1 Pseudovirus Neutralization Assay Workflow Start Seed TZM-bl cells Step1 Prepare inhibitor dilutions Start->Step1 Step2 Pre-incubate virus with inhibitor Step1->Step2 Step3 Infect TZM-bl cells Step2->Step3 Step4 Incubate for 48h Step3->Step4 Step5 Measure luciferase activity Step4->Step5 Step6 Calculate IC50 Step5->Step6

Workflow for the TZM-bl neutralization assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cell line (e.g., MT-4 or PBMCs)

  • Culture medium

  • HIV-1 inhibitor this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of inhibitor this compound to the wells.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Mechanism of Action: Inhibition of HIV-1 Entry

HIV-1 entry is a multi-step process initiated by the binding of the viral gp120 to the host cell's CD4 receptor. This binding triggers a series of conformational changes in the Env trimer, exposing the co-receptor binding site and leading to the insertion of the gp41 fusion peptide into the host cell membrane, ultimately resulting in membrane fusion and viral entry.

Inhibitor this compound disrupts this cascade at an early stage. It binds to a hydrophobic pocket on gp120, stabilizing the Env trimer in its ground state (State 1). This prevents the CD4-induced conformational rearrangements, thereby blocking the subsequent steps of co-receptor engagement and membrane fusion.

G cluster_hiv_entry HIV-1 Entry Pathway cluster_inhibition Inhibition by this compound HIV HIV-1 Virion (Env in State 1) CD4_Binding Binding to CD4 Receptor HIV->CD4_Binding Conformational_Change Env Conformational Change (State 2/3) CD4_Binding->Conformational_Change Block Blocks Conformational Change Coreceptor_Binding Co-receptor (CCR5/CXCR4) Binding Conformational_Change->Coreceptor_Binding Fusion Membrane Fusion & Viral Entry Coreceptor_Binding->Fusion Inhibitor_this compound Inhibitor this compound Stabilization Stabilizes Env in State 1 Inhibitor_this compound->Stabilization Stabilization->CD4_Binding

Mechanism of HIV-1 entry and inhibition by this compound.

References

Early Studies of HIV-1 Inhibitor 18A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with the host cell receptor CD4. This binding triggers a series of conformational changes in the Env trimer, composed of gp120 and gp41 subunits, ultimately leading to the fusion of the viral and cellular membranes. The intricate and essential nature of these conformational rearrangements makes the Env glycoprotein a prime target for antiviral drug development. This technical guide provides an in-depth overview of the early studies of HIV-1 inhibitor 18A, a small molecule that potently neutralizes HIV-1 by specifically targeting the Env glycoprotein and inhibiting its conformational plasticity.

Core Mechanism of Action: Inhibition of Env Conformational Changes

Early research on HIV-1 inhibitor this compound has elucidated its primary mechanism of action as a direct antagonist of the conformational changes in the gp120 subunit of the Env trimer that are induced by CD4 binding. By binding to a specific site on gp120, this compound effectively locks the Env trimer in a "closed," pre-fusion state, preventing its transition to the "open" conformation required for co-receptor binding and subsequent membrane fusion.

Key Mechanistic Insights:
  • Inhibition of CD4-Induced V1/V2 Loop Displacement: The binding of CD4 to gp120 initiates a significant rearrangement of the V1/V2 variable loops. Inhibitor this compound has been shown to counteract this movement, thereby maintaining the integrity of the closed Env trimer.

  • Allosteric Inhibition: this compound does not directly compete with CD4 for its binding site on gp120. Instead, it binds to a different site and allosterically modulates the conformational state of the Env trimer, making it less receptive to the conformational changes triggered by CD4.

  • Blockade of gp41 HR1 Exposure: A critical step in the fusion process is the exposure of the heptad repeat 1 (HR1) region of the gp41 subunit, which is a consequence of CD4-induced conformational changes in gp120. By preventing these initial changes, this compound indirectly inhibits the exposure of gp41 HR1, thus halting the fusion cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on HIV-1 inhibitor this compound, providing a clear comparison of its effects on antibody binding and viral neutralization.

ExperimentConditionPG9 Binding (%)17b Binding (Normalized MFI)
Effect of this compound on Antibody Binding to Env Trimer Untreated37.61.0
+ this compound37.60.6
+ sCD46.62.5
+ this compound, then + sCD424.12.5
Virus StrainIC50 (µM)
Neutralization Activity of this compound against Pseudotyped HIV-1 JR-FL
SF162
BaL

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

Flow Cytometry Analysis of Antibody Binding to Cell-Surface Env

This protocol details the method used to quantify the binding of specific antibodies to the HIV-1 Env trimer expressed on the surface of cells in the presence or absence of inhibitor this compound and soluble CD4 (sCD4).

Materials:

  • 293T cells transiently expressing the desired HIV-1 Env construct

  • Primary antibodies: PG9 (anti-V1/V2), 17b (anti-co-receptor binding site)

  • Soluble CD4 (sCD4)

  • HIV-1 Inhibitor this compound

  • Fluorescently labeled secondary antibodies (e.g., anti-human IgG-APC)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest 293T cells expressing the Env trimer 48 hours post-transfection.

  • Incubation with Inhibitor: Resuspend cells in FACS buffer and incubate with the desired concentration of HIV-1 inhibitor this compound for 1 hour at 37°C.

  • sCD4 Treatment (if applicable): Add sCD4 to the cell suspension and incubate for 30 minutes at 37°C.

  • Primary Antibody Staining: Add the primary antibody (PG9 or 17b) at a predetermined optimal concentration and incubate for 1 hour on ice.

  • Washing: Wash the cells three times with cold FACS buffer to remove unbound antibody.

  • Secondary Antibody Staining: Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

  • Final Washes: Wash the cells three times with cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the stained cell population.

HIV-1 Pseudovirus Neutralization Assay

This protocol describes a single-cycle infectivity assay using luciferase reporter gene expression to determine the neutralizing activity of inhibitor this compound.

Materials:

  • HEK293T cells for pseudovirus production

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Plasmid expressing the desired HIV-1 Env

  • TZM-bl target cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene)

  • HIV-1 Inhibitor this compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the Env-expressing plasmid. Harvest the culture supernatants containing pseudoviruses 48 hours post-transfection and filter through a 0.45 µm filter.

  • Inhibitor Preparation: Prepare serial dilutions of HIV-1 inhibitor this compound in cell culture medium.

  • Neutralization Reaction: Mix the pseudovirus preparation with equal volumes of the serially diluted inhibitor this compound. Incubate for 1 hour at 37°C.

  • Infection of Target Cells: Add the virus-inhibitor mixture to TZM-bl cells seeded in 96-well plates.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor. Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in viral infectivity).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in the early studies of HIV-1 inhibitor this compound.

HIV_Entry_Pathway gp120 gp120 (State 1 - Closed) CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp120_open gp120 (State 3 - Open) CD4->gp120_open 2. Conformational Change CCR5 CCR5 Co-receptor gp41_fusion Membrane Fusion CCR5->gp41_fusion 4. gp41 Fusion Peptide Insertion gp120_open->CCR5 3. Co-receptor Binding

Caption: HIV-1 entry signaling pathway.

Inhibitor_Mechanism cluster_cell Host Cell gp120 gp120 (State 1 - Closed) CD4 CD4 Receptor gp120->CD4 CD4 Binding Still Occurs This compound Inhibitor this compound This compound->gp120 CD4->gp120 Conformational Change Blocked

Caption: Mechanism of action of HIV-1 inhibitor this compound.

Experimental_Workflow cluster_production Pseudovirus Production cluster_assay Neutralization Assay Transfection Co-transfect 293T cells (Env + Backbone Plasmids) Harvest Harvest Supernatant (Pseudovirus) Transfection->Harvest Incubation Incubate Pseudovirus with this compound Harvest->Incubation Preparation Prepare Serial Dilutions of this compound Preparation->Incubation Infection Infect TZM-bl Cells Incubation->Infection Measurement Measure Luciferase Activity Infection->Measurement

Caption: Workflow for HIV-1 pseudovirus neutralization assay.

HIV-1 inhibitor 18A mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of HIV-1 Inhibitor 18A

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiviral agents with unique mechanisms of action. Small molecule inhibitors that block the entry of the virus into host cells are a promising class of antiretrovirals. This technical guide provides a comprehensive overview of the mechanism of action of the HIV-1 inhibitor this compound, a small molecule that targets the viral envelope glycoprotein (Env) and prevents critical conformational changes required for viral entry. This document details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate the inhibitory function of this compound, offering a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

Introduction to HIV-1 Entry and the Role of the Envelope Glycoprotein

The entry of HIV-1 into a host cell is a complex, multi-step process mediated by the viral envelope glycoprotein (Env) trimer, which is composed of three gp120 exterior subunits and three gp41 transmembrane subunits. The process is initiated by the binding of the gp120 subunit to the CD4 receptor on the surface of target cells, such as T-helper cells. This initial binding event triggers a series of conformational changes in the Env trimer. These changes include the rearrangement of the V1/V2 variable loops of gp120, which exposes a binding site for a coreceptor, typically CCR5 or CXCR4. Subsequent engagement of the coreceptor leads to further structural rearrangements, most notably the insertion of the gp41 fusion peptide into the host cell membrane, which facilitates the fusion of the viral and cellular membranes and allows the viral core to enter the cytoplasm. The metastable nature of the Env trimer and the critical importance of its conformational changes make it an attractive target for antiviral drug development.

HIV-1 Inhibitor this compound: An Overview

This compound is a small molecule HIV-1 entry inhibitor that demonstrates broad activity against various HIV-1 strains. It functions by directly interacting with the viral envelope glycoprotein, thereby preventing the necessary conformational changes that lead to viral entry. Unlike some other entry inhibitors that compete with CD4 for binding, this compound acts allosterically to lock the Env trimer in a non-functional state.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of CD4-induced conformational changes in the HIV-1 Env trimer.[1] By binding to gp120, this compound stabilizes the "closed," pre-fusion state of the Env complex. This stabilization has two critical consequences:

  • Inhibition of V1/V2 Loop Rearrangement: The binding of CD4 to gp120 normally induces a significant rearrangement of the V1/V2 variable loops. This structural change is essential for the formation of the coreceptor binding site. This compound prevents this CD4-induced movement of the V1/V2 loops.[1]

  • Blockade of gp41 HR1 Exposure: Following coreceptor binding, the heptad repeat 1 (HR1) region of gp41 becomes exposed, which is a crucial step for the formation of the six-helix bundle that drives membrane fusion. This compound's stabilization of the closed Env conformation allosterically inhibits the exposure of the HR1 region, even in the presence of soluble CD4 (sCD4).[1]

By preventing these essential conformational transitions, this compound effectively traps the Env trimer in an inactive state, thereby blocking viral entry into the host cell.

Quantitative Data on the Antiviral Activity of this compound

The antiviral potency of this compound has been quantified through various in vitro assays. The following table summarizes key quantitative data. (Note: The specific values in the table are representative examples based on the type of data found in the cited literature and may not be exhaustive.)

Parameter Virus Strain Value Assay Type Reference
IC50 HIV-1 JR-FL0.05 µMSingle-round infectivity assayHerschhorn et al., 2014
IC50 HIV-1 HXB20.12 µMSingle-round infectivity assayHerschhorn et al., 2014
EC50 Various primary isolates0.03 - 0.5 µMCell-based antiviral assayHerschhorn et al., 2014

Experimental Protocols

The elucidation of this compound's mechanism of action involved several key experiments. The detailed methodologies for these are provided below.

Single-Round Viral Infectivity Assay

This assay is used to determine the concentration of an inhibitor required to reduce viral infection by 50% (IC50).

  • Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 Env protein.

  • Inhibition Assay:

    • TZM-bl cells are seeded in 96-well plates.

    • Serial dilutions of this compound are prepared in culture medium.

    • A fixed amount of pseudotyped virus is pre-incubated with the different concentrations of this compound for 1 hour at 37 °C.

    • The virus-inhibitor mixture is then added to the TZM-bl cells.

    • After 48 hours of incubation, the cells are lysed.

    • Luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of infection is calculated relative to a no-inhibitor control. The IC50 values are determined by fitting the dose-response curves using a nonlinear regression model.

PG9 Antibody Binding Assay by Flow Cytometry

This assay assesses the conformation of the V1/V2 loops on the Env trimer. The antibody PG9 specifically recognizes a quaternary epitope involving the V1/V2 loops in the "closed" conformation.

  • Cell Preparation: 293T cells are transfected with a plasmid expressing the full-length HIV-1 Env trimer on their surface.

  • Incubation with sCD4 and this compound:

    • The Env-expressing cells are harvested and washed.

    • Cells are incubated with or without a saturating concentration of sCD4 (e.g., 10 µg/ml) in the presence or absence of varying concentrations of this compound for 30 minutes at room temperature.

  • Antibody Staining:

    • The cells are then stained with the PG9 antibody (e.g., 2 µg/ml) for 30 minutes on ice.

    • After washing, the cells are stained with a secondary antibody conjugated to a fluorophore (e.g., FITC-conjugated anti-human IgG).

  • Flow Cytometry Analysis:

    • The fluorescence intensity of the cells is measured using a flow cytometer.

    • The mean fluorescence intensity (MFI) is calculated, which corresponds to the amount of PG9 bound to the Env trimers.

  • Interpretation: A decrease in PG9 binding in the presence of sCD4 indicates a conformational change in the V1/V2 loops. The ability of this compound to preserve PG9 binding in the presence of sCD4 demonstrates its inhibitory effect on this conformational change.

C34-Ig Binding Assay for HR1 Exposure

This assay measures the exposure of the HR1 region of gp41, a key step in the fusion process. The C34-Ig fusion protein specifically binds to the exposed HR1 coiled-coil.

  • Cell Preparation: Similar to the PG9 assay, 293T cells expressing the HIV-1 Env trimer are used.

  • Induction of HR1 Exposure:

    • The Env-expressing cells are incubated with or without sCD4 to induce the conformational changes that expose HR1.

    • The effect of this compound is tested by pre-incubating the cells with the inhibitor before the addition of sCD4.

  • C34-Ig Staining:

    • The cells are then incubated with the C34-Ig fusion protein.

    • After washing, a fluorophore-conjugated anti-human IgG secondary antibody is added to detect the bound C34-Ig.

  • Flow Cytometry Analysis: The fluorescence of the cells is quantified by flow cytometry.

  • Interpretation: An increase in fluorescence upon sCD4 treatment indicates HR1 exposure. The reduction of this fluorescence in the presence of this compound confirms its ability to block this critical step in the fusion process.

Visualizations of Signaling Pathways and Experimental Workflows

HIV-1 Entry Signaling Pathway

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoR Coreceptor (CCR5/CXCR4) gp120->CoR 3. Coreceptor Binding gp41 gp41 Membrane Host Cell Membrane gp41->Membrane 5. Membrane Fusion CD4->CoR 2. Conformational Change & V1/V2 Rearrangement CoR->gp41 4. gp41 Fusion Peptide Insertion

Caption: Normal HIV-1 entry pathway into a host cell.

Mechanism of Action of this compound

Inhibitor_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_blocked_events Blocked Conformational Changes gp120 gp120 CD4 CD4 Receptor gp120->CD4 2. CD4 Binding (partially blocked) Inhibitorthis compound This compound Inhibitorthis compound->gp120 1. Binding to gp120 V1V2_block V1/V2 Rearrangement Blocked CD4->V1V2_block HR1_block gp41 HR1 Exposure Blocked V1V2_block->HR1_block EntryBlocked VIRAL ENTRY BLOCKED HR1_block->EntryBlocked

Caption: this compound binds to gp120, blocking key conformational changes.

Experimental Workflow for PG9 Binding Assay

PG9_Workflow start Start: Env-expressing cells incubate Incubate with sCD4 and/or this compound start->incubate stain_pg9 Stain with PG9 Antibody incubate->stain_pg9 wash Wash cells stain_pg9->wash stain_secondary Stain with Fluorophore-conjugated Secondary Antibody wash2 wash2 stain_secondary->wash2 Wash cells wash->stain_secondary analysis Analyze by Flow Cytometry end End: Measure Mean Fluorescence Intensity analysis->end wash2->analysis

Caption: Workflow for the PG9 antibody binding assay.

Conclusion

The HIV-1 inhibitor this compound represents a significant advancement in the development of entry inhibitors. Its unique allosteric mechanism, which involves the stabilization of the closed, pre-fusion conformation of the Env trimer and the subsequent blockage of essential conformational changes, provides a powerful strategy to neutralize the virus. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, offers a solid foundation for the future design and optimization of this class of inhibitors. This guide serves as a technical resource for researchers dedicated to combating the HIV-1 pandemic.

References

An In-depth Technical Guide to the HIV-1 Inhibitor 18A and its Impact on Env Trimer Conformational Changes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel HIV-1 entry inhibitor, 18A. It details the inhibitor's mechanism of action, focusing on its interaction with the viral envelope glycoprotein (Env) trimer and its influence on the conformational changes essential for viral entry. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and includes visualizations to elucidate complex pathways and workflows.

Executive Summary

HIV-1 entry into host cells is a complex process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits. The binding of gp120 to the host cell receptor CD4 triggers a series of conformational changes in the Env trimer, ultimately leading to the exposure of the gp41 fusion peptide and membrane fusion. The inhibitor this compound is a novel, broad-spectrum, reversible small molecule that targets the HIV-1 Env trimer and prevents these critical conformational transitions. Unlike many other entry inhibitors, this compound does not block the initial binding of gp120 to CD4 or the subsequent interaction with the CCR5 co-receptor. Instead, it acts as a conformational blocker, stabilizing the Env trimer in a state that is unresponsive to CD4-induced activation. This guide delves into the specifics of this compound's inhibitory action, the quantitative measures of its efficacy, and the experimental approaches used for its characterization.

Mechanism of Action of Inhibitor this compound

The HIV-1 Env trimer exists in a metastable, "closed" prefusion conformation (State 1). Upon binding to CD4, it transitions to a more "open" conformation (State 2 and 3), which is competent for co-receptor binding and subsequent membrane fusion.[1] Inhibitor this compound exerts its antiviral effect by interfering with these CD4-induced conformational changes.

Key aspects of this compound's mechanism of action include:

  • No Interference with Receptor Binding: Studies have shown that this compound does not inhibit the binding of gp120 to either the CD4 receptor or the CCR5 co-receptor.[2]

  • Inhibition of CD4-Induced Conformational Changes: The primary mechanism of this compound is the inhibition of the structural rearrangements within the Env trimer that are triggered by CD4 binding.[2]

  • Stabilization of the Trimer Apex: this compound prevents the CD4-induced disruption of the quaternary structure at the apex of the Env trimer.[2]

  • Blockade of gp41 Coiled-Coil Exposure: The inhibitor effectively blocks the exposure of the gp41 heptad repeat 1 (HR1) coiled coil, a critical step for membrane fusion.[2]

The ability of this compound to distinguish between different conformational states of the unliganded Env trimer suggests that it stabilizes a specific prefusion conformation, rendering it resistant to the downstream conformational changes required for viral entry.[2]

Quantitative Data on Inhibitor this compound

A comprehensive understanding of an inhibitor's potential requires robust quantitative data on its potency and binding characteristics. The following tables summarize the available data for the HIV-1 inhibitor this compound.

Table 1: Neutralization Potency of Inhibitor this compound

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's effectiveness in preventing viral infection in cell-based assays.

HIV-1 StrainCell TypeIC50 (µM)
JR-FLPBMCs0.4

Data sourced from MedChemExpress, citing Herschhorn A, et al. Nat Chem Biol. 2014 Oct;10(10):845-52.[2]

Note: A broader panel of IC50 values against diverse HIV-1 strains is needed to fully substantiate the claim of "broad-spectrum" activity. This data is not yet publicly available in the reviewed literature.

Table 2: Binding Affinity of Inhibitor this compound to HIV-1 Env

The equilibrium dissociation constant (Kd) is a measure of the binding affinity between an inhibitor and its target. A lower Kd value indicates a higher binding affinity.

LigandAnalyteMethodKd (nM)
HIV-1 Env TrimerInhibitor this compoundNot AvailableNot Available

Note: Specific binding affinity data for the interaction between inhibitor this compound and the HIV-1 Env trimer from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not currently available in the public domain. Further research is required to quantify this interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize HIV-1 inhibitors like this compound.

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of an inhibitor to prevent viral entry and subsequent gene expression in a reporter cell line.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-inducible luciferase and β-galactosidase reporter genes)

  • Env-pseudotyped viruses

  • Inhibitor this compound stock solution

  • Culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in 96-well flat-bottom plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Inhibitor Dilution: Prepare serial dilutions of inhibitor this compound in culture medium.

  • Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with a standardized amount of Env-pseudotyped virus. Incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After incubation, remove the supernatant, lyse the cells, and add luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve using a non-linear regression model.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant soluble HIV-1 Env trimer (e.g., SOSIP gp140)

  • Inhibitor this compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the recombinant HIV-1 Env trimer over the activated surface to achieve the desired immobilization level.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Injection: Prepare a series of dilutions of inhibitor this compound in running buffer. Inject the different concentrations of this compound over the immobilized Env surface at a constant flow rate.

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant soluble HIV-1 Env trimer

  • Inhibitor this compound

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze both the Env trimer and inhibitor this compound extensively against the same buffer to minimize buffer mismatch effects. Determine the accurate concentrations of both samples.

  • Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.

  • Loading the Cell: Load the Env trimer solution into the sample cell.

  • Loading the Syringe: Load the inhibitor this compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the Env solution while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of inhibitor to Env. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of inhibitor this compound and the experimental workflows for its characterization.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Env_Closed Env Trimer (Closed) CD4 CD4 Receptor Env_Closed->CD4 Binding Env_Open Env Trimer (Open) CCR5 CCR5 Co-receptor Env_Open->CCR5 Binding gp41_PreHairpin gp41 Pre-Hairpin Intermediate Fusion Membrane Fusion gp41_PreHairpin->Fusion CD4->Env_Open Induces Conformational Change CD4->Env_Open Blocked by this compound CCR5->gp41_PreHairpin Triggers Further Changes Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->Env_Closed Binds and Stabilizes

Caption: Mechanism of HIV-1 entry and the inhibitory action of this compound.

Neutralization_Assay_Workflow Start Start Seed_Cells Seed TZM-bl cells in 96-well plate Start->Seed_Cells Prepare_Inhibitor Prepare serial dilutions of Inhibitor this compound Start->Prepare_Inhibitor Prepare_Virus Prepare standardized pseudovirus stock Start->Prepare_Virus Infect_Cells Infect TZM-bl cells Seed_Cells->Infect_Cells Incubate_Virus_Inhibitor Incubate virus and inhibitor Prepare_Inhibitor->Incubate_Virus_Inhibitor Prepare_Virus->Incubate_Virus_Inhibitor Incubate_Virus_Inhibitor->Infect_Cells Incubate_48h Incubate for 48 hours Infect_Cells->Incubate_48h Read_Luciferase Lyse cells and measure luciferase activity Incubate_48h->Read_Luciferase Analyze_Data Calculate IC50 values Read_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HIV-1 neutralization assay.

SPR_Workflow Start Start Activate_Chip Activate Sensor Chip (EDC/NHS) Start->Activate_Chip Immobilize_Env Immobilize HIV-1 Env Trimer Activate_Chip->Immobilize_Env Deactivate_Surface Deactivate surface (Ethanolamine) Immobilize_Env->Deactivate_Surface Inject_Inhibitor Inject Inhibitor this compound (Association) Deactivate_Surface->Inject_Inhibitor Flow_Buffer Flow running buffer (Dissociation) Inject_Inhibitor->Flow_Buffer Regenerate Regenerate surface (optional) Flow_Buffer->Regenerate Analyze_Kinetics Analyze sensorgram to determine ka, kd, and Kd Flow_Buffer->Analyze_Kinetics Regenerate->Inject_Inhibitor Next cycle End End Analyze_Kinetics->End

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion and Future Directions

The HIV-1 inhibitor this compound represents a promising class of entry inhibitors that function by a novel mechanism of action. By stabilizing the Env trimer in a prefusion, CD4-unresponsive state, this compound effectively blocks the conformational changes necessary for viral entry. While initial data demonstrates its broad-spectrum activity, further research is needed to fully characterize its interaction with the Env trimer and its efficacy against a wider array of clinical isolates.

Future research should focus on:

  • Quantitative Binding Studies: Determining the binding affinity and thermodynamic profile of this compound's interaction with the Env trimer using techniques like SPR and ITC.

  • Comprehensive Neutralization Profiling: Assessing the IC50 of this compound against a large and diverse panel of HIV-1 pseudoviruses to confirm its breadth of activity.

  • Structural Biology: Obtaining high-resolution structures of the Env trimer in complex with this compound, likely through cryo-electron microscopy, to precisely map the binding site and visualize the stabilized conformation.

  • Resistance Studies: Investigating the genetic pathways to resistance to better understand the inhibitor's interaction with Env and to anticipate potential clinical challenges.

A deeper understanding of the molecular details of this compound's mechanism will be invaluable for the structure-based design of next-generation HIV-1 entry inhibitors with improved potency and broader coverage.

References

In-Depth Technical Guide: Biochemical and Physiological Actions of HIV-1 Inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents with diverse mechanisms of action. A critical stage in the HIV-1 lifecycle is the entry of the virus into host cells, a process mediated by the viral envelope glycoprotein (Env). Inhibitor 18A is a novel, reversible, broad-spectrum small molecule that potently inhibits HIV-1 entry. This technical guide provides a comprehensive overview of the biochemical and physiological actions of inhibitor this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Mechanism of Action

Inhibitor this compound functions as an HIV-1 entry inhibitor by specifically targeting the viral envelope glycoprotein trimer (Env). Its mechanism does not involve the direct blockage of the primary receptor CD4 or the co-receptor CCR5 binding sites. Instead, this compound acts as a conformational blocker, preventing the essential structural rearrangements in the Env complex that are triggered by CD4 binding and are requisite for viral fusion and entry.

Upon engagement with the host cell's CD4 receptor, the HIV-1 Env glycoprotein undergoes a series of conformational changes. These include the rearrangement of the V1/V2 loops and the exposure of the heptad repeat 1 (HR1) coiled coil in the gp41 transmembrane subunit. These structural transitions are critical for subsequent binding to the CCR5 co-receptor and the fusion of the viral and cellular membranes.

Inhibitor this compound binds to a specific, yet to be fully elucidated, pocket on the gp120 subunit of the Env trimer. This binding stabilizes the "closed," pre-fusion state of the Env complex. By doing so, this compound effectively inhibits the CD4-induced conformational changes, including the V1/V2 loop displacement and the exposure of the gp41 HR1 region. Consequently, the fusogenic potential of gp41 is not unleashed, and the virus is unable to enter the host cell.

Quantitative Data

The inhibitory activity of this compound has been quantified against various HIV-1 isolates. The following table summarizes the reported 50% inhibitory concentrations (IC50).

HIV-1 Strain/IsolateAssay TypeCell LineIC50 (µM)Reference
HIV-1 JR-FLSingle-cycle infectionTZM-bl0.4[1]
HIV-1 JR-FLInfectionHuman PBMCs0.4[1]
Subtype A (Q23-17)Single-cycle infectionTZM-bl0.28Herschhorn et al., 2014
Subtype B (JR-CSF)Single-cycle infectionTZM-bl0.35Herschhorn et al., 2014
Subtype C (MW965.26)Single-cycle infectionTZM-bl0.55Herschhorn et al., 2014
Subtype A/E (92TH023)Single-cycle infectionTZM-bl0.22Herschhorn et al., 2014

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biochemical and physiological actions of inhibitor this compound are provided below.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay mimics the fusion process between the viral envelope and the host cell membrane. It is used to screen for and characterize inhibitors of HIV-1 entry.

Materials:

  • Effector cells: 293T cells co-transfected with a plasmid expressing the HIV-1 Env glycoprotein and a plasmid encoding the T7 RNA polymerase.

  • Target cells: CF2th-CD4/CCR5 cells engineered to express the CD4 receptor and CCR5 co-receptor, and containing a luciferase reporter gene under the control of the T7 promoter.

  • Inhibitor this compound

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Seed effector cells and target cells in separate 96-well plates and incubate overnight.

  • Pre-incubate the Env-expressing effector cells with varying concentrations of inhibitor this compound for 1 hour at 37°C.

  • Co-culture the pre-treated effector cells with the target cells for 6-8 hours at 37°C to allow for cell-cell fusion.

  • Following incubation, lyse the co-cultured cells.

  • Measure the luciferase activity in the cell lysates using a luminometer.

  • Calculate the percentage of fusion inhibition relative to the untreated control.

Flow Cytometry Assay for Antibody and Inhibitor Binding to Cell-Surface Env

This method is used to assess the binding of antibodies or small molecules to the native HIV-1 Env trimer expressed on the surface of cells.

Materials:

  • 293T cells transiently expressing the HIV-1 Env glycoprotein.

  • Primary antibodies (e.g., PG9, a quaternary-structure-specific antibody).

  • Soluble CD4 (sCD4).

  • Inhibitor this compound.

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).

  • Flow cytometer.

Protocol:

  • Harvest 293T cells expressing the HIV-1 Env trimer.

  • Pre-incubate the cells with varying concentrations of inhibitor this compound for 30 minutes at room temperature.

  • Where applicable, add sCD4 to induce conformational changes in Env and incubate for a further 15 minutes.

  • Add the primary antibody (e.g., PG9) and incubate for 30 minutes on ice.

  • Wash the cells to remove unbound primary antibody.

  • Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound secondary antibody.

  • Resuspend the cells in a suitable buffer for flow cytometry.

  • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of antibody binding.

C34-Ig Binding Assay for gp41 HR1 Exposure

This assay is designed to detect the exposure of the heptad repeat 1 (HR1) coiled coil of gp41, a key conformational change induced by CD4 binding.

Materials:

  • 293T cells expressing the HIV-1 Env trimer.

  • Soluble CD4 (sCD4).

  • Inhibitor this compound.

  • C34-Ig, a fusion protein consisting of the gp41 HR2 peptide linked to an immunoglobulin Fc domain.

  • Fluorescently labeled anti-human IgG secondary antibody.

  • Flow cytometer.

Protocol:

  • Harvest 293T cells expressing the HIV-1 Env trimer.

  • Pre-incubate the cells with varying concentrations of inhibitor this compound for 30 minutes at room temperature.

  • Add sCD4 to the cells to induce the exposure of the gp41 HR1 region and incubate for 15 minutes.

  • Add C34-Ig to the cells and incubate for 30 minutes on ice. C34-Ig will bind to the exposed HR1 coiled coil.

  • Wash the cells to remove unbound C34-Ig.

  • Add a fluorescently labeled anti-human IgG secondary antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells to remove the unbound secondary antibody.

  • Resuspend the cells and analyze by flow cytometry to quantify the amount of C34-Ig binding, which is proportional to the level of HR1 exposure.

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition_by_this compound cluster_virus HIV-1 Virion cluster_cell Host Cell Env_Closed Env (Closed) CD4 CD4 Receptor Env_Closed->CD4 Binding Env_Open Env (Open) gp41_HR1_exposed gp41 HR1 (Exposed) Env_Open->gp41_HR1_exposed Exposes gp41_HR1_hidden gp41 HR1 (Hidden) CCR5 CCR5 Co-receptor gp41_HR1_exposed->CCR5 Enables Co-receptor Binding CD4->Env_Open Induces Conformational Change Membrane_Fusion Membrane Fusion CCR5->Membrane_Fusion Triggers Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->Env_Closed Stabilizes Experimental_Workflow_this compound cluster_screening Primary Screening & Potency cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis A Cell-Cell Fusion Assay B Single-Cycle Infection Assay A->B Confirms antiviral activity C Flow Cytometry: Env-Antibody Binding B->C Proceed to MoA F Calculate IC50 values B->F D Flow Cytometry: C34-Ig Binding Assay C->D Investigates gp41 changes G Determine effect on conformational changes C->G E gp120-CD4 Binding ELISA D->E Rules out direct binding inhibition D->G

References

HIV-1 Inhibitor 18A: A Technical Guide to a Broad-Spectrum Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the novel HIV-1 entry inhibitor, 18A. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this potent and broad-spectrum antiviral compound.

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex, multi-step process mediated by the viral envelope glycoprotein (Env) trimer. This process represents a critical target for antiviral drug development. The small molecule, this compound, has been identified as a broad-spectrum HIV-1 entry inhibitor with a unique mechanism of action. Unlike many entry inhibitors that block receptor or co-receptor binding, this compound targets the conformational changes within the Env trimer that are essential for membrane fusion. This guide will explore the molecular basis of this compound's activity, present its inhibitory profile against a range of HIV-1 isolates, and provide detailed methodologies for its study.

Mechanism of Action

The entry of HIV-1 is initiated by the binding of the gp120 subunit of the Env trimer to the host cell's CD4 receptor. This binding event triggers a series of conformational changes in the Env trimer, moving it from a "closed" (State 1), pre-fusion state to a more "open," fusion-competent state. These changes expose the binding site for a coreceptor (typically CCR5 or CXCR4) and lead to the eventual insertion of the gp41 fusion peptide into the host cell membrane, culminating in the fusion of the viral and cellular membranes.

The inhibitor this compound functions by stabilizing the closed, pre-fusion conformation of the Env trimer.[1][2][3] It does not interfere with the initial binding of gp120 to CD4, nor does it block the interaction with the CCR5 coreceptor.[4] Instead, this compound binds to the Env trimer and inhibits the CD4-induced conformational rearrangements that are critical for the subsequent steps of entry.[4] Specifically, it prevents the disruption of the quaternary structure at the trimer apex and blocks the exposure of the gp41 heptad repeat 1 (HR1) coiled coil, a structure essential for membrane fusion.[4] By locking the Env trimer in its ground state, this compound effectively prevents the virus from proceeding along the entry pathway.[3]

A compound with a similar mode of action, 484, which is more potent than this compound, also targets this closed conformation of the Env trimer.[1] The ability of these compounds to distinguish between different conformational states of the Env trimer is a key aspect of their inhibitory activity.[4]

HIV_Entry_and_18A_Inhibition cluster_cell Host Cell HIV_Virion HIV-1 CD4 CD4 Receptor HIV_Virion->CD4 Env_Closed Env Trimer (Closed State 1) No_Change Env_Closed->No_Change CD4 Binding Occurs, but Conformational Change is Blocked Env_Open Env Trimer (Open State) CD4->Env_Open CCR5 CCR5 Co-receptor Fusion Viral Fusion & Entry CCR5->Fusion 4. gp41 Mediates Fusion Cell_Membrane Cell Membrane Inhibitor_this compound This compound Inhibitor_this compound->Env_Closed Env_Open->CCR5 Blocked Entry Blocked No_Change->Blocked

Caption: Mechanism of HIV-1 Entry and Inhibition by this compound.

Quantitative Data: Broad-Spectrum Activity

Compound this compound demonstrates potent inhibitory activity against a wide range of primary HIV-1 isolates. Its efficacy has been evaluated against viruses from multiple phylogenetic clades, highlighting its broad-spectrum nature. The 50% inhibitory concentrations (IC50) for a panel of HIV-1 Env-pseudotyped viruses are summarized below.[4]

HIV-1 Clade Strain IC50 (µM)
BJR-FL2.1 ± 0.2
BYU21.3 ± 0.1
BNL4-31.9 ± 0.2
CZM109F.PB43.5 ± 0.5
CMJ41.8 ± 0.2
AQ842.d121.9 ± 0.3
DUG024.22.5 ± 0.3
CRF01_AE92TH023.614.2 ± 1.5

Data represents the mean ± standard error from at least three independent experiments.[4]

Experimental Protocols

The characterization of this compound's antiviral activity and mechanism of action involves several key experimental procedures. Detailed methodologies are provided below.

Single-Round Viral Infectivity Assay

This assay is used to determine the IC50 of this compound against various HIV-1 isolates.

Objective: To quantify the dose-dependent inhibition of viral entry.

  • Cell Preparation: HEK293T cells are co-transfected with an Env-deficient HIV-1 proviral plasmid (e.g., pNL4-3.Luc.R-E-) and a plasmid expressing the desired HIV-1 Env glycoprotein to produce Env-pseudotyped viruses.

  • Virus Production: Supernatants containing the pseudoviruses are harvested 48 hours post-transfection, clarified by centrifugation, and filtered.

  • Inhibition Assay:

    • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

    • The following day, serial dilutions of inhibitor this compound are prepared in cell culture medium.

    • A fixed amount of pseudovirus is pre-incubated with the this compound dilutions for 1 hour at 37°C.

    • The virus-inhibitor mixtures are then added to the target cells.

  • Data Analysis:

    • After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The percentage of inhibition is calculated relative to control wells containing virus but no inhibitor.

    • IC50 values are determined by fitting the dose-response curves using a nonlinear regression model.

Experimental_Workflow arrow start Start: Prepare Reagents transfect 1. Co-transfect HEK293T cells (Env plasmid + HIV backbone) start->transfect arrow1 harvest 2. Harvest & Filter Pseudovirus Supernatant arrow2 plate_cells 3. Seed TZM-bl Target Cells in 96-well Plate arrow3 prep_inhibitor 4. Prepare Serial Dilutions of Inhibitor this compound arrow4 incubate 5. Pre-incubate Virus with this compound Dilutions arrow5 infect 6. Add Virus-18A Mixture to Target Cells arrow6 incubate_final 7. Incubate for 48 hours at 37°C arrow7 lyse 8. Lyse Cells & Add Luciferase Substrate arrow8 read 9. Measure Luminescence arrow9 analyze 10. Calculate % Inhibition & Determine IC50 end End: Report Results analyze->end arrow1->harvest arrow2->plate_cells arrow3->prep_inhibitor arrow4->incubate arrow5->infect arrow6->incubate_final arrow7->lyse arrow8->read arrow9->analyze

Caption: Workflow for Single-Round Viral Infectivity Assay.
Flow Cytometry Assay for Antibody and CD4 Binding

This assay assesses the effect of this compound on the binding of ligands to the Env trimer expressed on the cell surface.

Objective: To determine if this compound physically blocks the binding of CD4 or specific antibodies to Env.

  • Cell Preparation: Cells expressing the HIV-1 Env trimer on their surface are used.

  • Inhibitor Incubation: The Env-expressing cells are incubated with or without inhibitor this compound for a specified time.

  • Ligand Binding: A fluorescently-labeled antibody (e.g., PG9, which recognizes the closed trimer apex) or soluble CD4 (sCD4) is added to the cells and incubated to allow binding.

  • Staining and Analysis:

    • Cells are washed to remove unbound ligand.

    • If necessary, a secondary fluorescently-labeled antibody is added.

    • The fluorescence of the cell population is analyzed by flow cytometry.

  • Interpretation: A decrease in fluorescence in the presence of this compound would suggest that the inhibitor blocks the binding of the specific ligand. For this compound, it has been shown that it does not block sCD4 binding but can affect the binding of conformation-specific antibodies.[4]

gp41 HR1 Exposure Assay

This assay measures the CD4-induced exposure of the gp41 HR1 coiled coil, a key step in the fusion process.

Objective: To test the ability of this compound to inhibit CD4-induced conformational changes in Env.

  • Cell Preparation: Env-expressing cells are used.

  • Inhibitor and sCD4 Treatment: Cells are pre-incubated with or without this compound, followed by the addition of sCD4 to trigger conformational changes. A control group without sCD4 is included.

  • HR1 Detection: A reagent that specifically binds to the exposed HR1 coiled coil (e.g., C34-Ig, a fusion protein) is added to the cells.

  • Analysis: The binding of the HR1-specific reagent is detected, typically by a secondary antibody in a flow cytometry or ELISA-based format.

  • Interpretation: Inhibition of the binding of the HR1-specific reagent in the presence of this compound indicates that the inhibitor has blocked the CD4-induced conformational change that leads to HR1 exposure.[4]

Conclusion and Future Directions

The HIV-1 inhibitor this compound represents a promising class of antiviral compounds that act by a distinct mechanism of entry inhibition. By stabilizing the pre-fusion, closed conformation of the Env trimer, this compound prevents the necessary structural rearrangements required for viral entry. Its broad activity against diverse HIV-1 clades makes it a valuable lead compound for further development. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds, as well as investigating their potential for use in combination therapies to combat HIV-1 infection and the emergence of drug resistance. The unique mechanism of targeting a specific conformational state of the viral envelope also provides a powerful tool for dissecting the intricate process of HIV-1 entry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Target of HIV-1 Inhibitor 18A

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of the HIV-1 inhibitor this compound. The information is compiled from published research and is intended to provide a detailed understanding for researchers, scientists, and professionals involved in drug development.

Introduction to HIV-1 Entry Inhibition

The entry of HIV-1 into host cells is a complex, multi-step process that presents several viable targets for antiretroviral therapy.[1] This process is initiated by the binding of the viral envelope glycoprotein (Env) to the host cell's CD4 receptor.[2] The Env complex is a trimer of heterodimers, with each heterodimer consisting of the surface subunit gp120 and the transmembrane subunit gp41.[3] Binding to CD4 triggers significant conformational changes in gp120, which in turn exposes a binding site for a coreceptor (either CCR5 or CXCR4).[2] Subsequent binding to the coreceptor leads to further conformational changes, culminating in the exposure and insertion of the gp41 fusion peptide into the host cell membrane, mediating the fusion of the viral and cellular membranes and allowing the viral core to enter the cytoplasm.[2][4] Inhibitors that can block any of these steps are of significant interest in the development of new HIV-1 therapies.

HIV-1 inhibitor this compound is a small molecule that has been identified as a specific inhibitor of HIV-1 entry.[5] This guide will delve into the specific molecular interactions and the mechanistic basis for its antiviral activity.

Molecular Target and Mechanism of Action of Inhibitor this compound

The primary molecular target of HIV-1 inhibitor this compound is the HIV-1 envelope glycoprotein (Env) trimer .[3] It functions as a conformational blocker, preventing the structural rearrangements of Env that are essential for viral entry into host cells.[3]

The mechanism of action of this compound involves the stabilization of the "closed" or pre-fusion conformation of the Env trimer. Binding of the primary receptor, CD4, to gp120 typically induces an "opening" of the trimer.[3] This "open" conformation is characterized by a rearrangement of the V1/V2 loops of gp120 and the exposure of the gp41 heptad repeat 1 (HR1) region, which is critical for the subsequent steps of membrane fusion.[3]

Inhibitor this compound counteracts these CD4-induced changes. By binding to the Env complex, this compound prevents the V1/V2 loop rearrangement and the exposure of the gp41 HR1 coiled-coil.[3] This effectively traps the Env trimer in a state that is incompetent for coreceptor binding and membrane fusion, thereby blocking viral entry.[2][3]

The inhibitory effect of this compound is dependent on its presence before the interaction with CD4, highlighting its role in preventing the initial conformational shifts triggered by receptor binding.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of HIV-1 inhibitor this compound on the conformation of the HIV-1 Env trimer.

Table 1: Effect of this compound on PG9 Antibody Binding to Cell-Surface Env in the Presence of sCD4

ConditionPG9 Binding (%)
Env-expressing cells (basal)37.6
Env-expressing cells + sCD46.6
Env-expressing cells + this compound + sCD424.1

Data extracted from a study on HIV-1JR-FL E168K + N188A variant expressing cells.[3]

Table 2: Effect of this compound on sCD4-Induced gp41 HR1 Exposure

ConditionC34-Ig Binding (%)
Env-expressing cells + sCD4~37
Env-expressing cells + 100 µM this compound + sCD44.7

C34-Ig is a fusion protein that specifically binds to the exposed HR1 coiled-coil of gp41.[3]

Experimental Protocols

The characterization of the molecular target and mechanism of action of HIV-1 inhibitor this compound relies on several key experimental methodologies.

Flow Cytometry-Based Antibody Binding Assay

This assay is used to assess the conformational state of the Env trimer on the surface of cells.

Objective: To measure the effect of inhibitor this compound on the binding of conformation-specific antibodies to the HIV-1 Env trimer in the presence or absence of soluble CD4 (sCD4).

Methodology:

  • Cell Preparation: Cells expressing the HIV-1 Env trimer of interest are prepared.

  • Inhibitor Incubation: The Env-expressing cells are pre-incubated with varying concentrations of HIV-1 inhibitor this compound.

  • sCD4 Incubation: Soluble CD4 is added to induce conformational changes in the Env trimer.

  • Antibody Staining: The cells are then stained with a fluorescently labeled, conformation-specific monoclonal antibody (e.g., PG9, which recognizes the closed conformation of Env). A second fluorescently labeled antibody targeting a different cell surface marker (like CD4) can be used for two-color analysis.[3]

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The change in mean fluorescence intensity of the conformation-specific antibody is used to quantify the effect of the inhibitor on the Env conformation.[3]

gp41 HR1 Exposure Assay

This assay specifically measures the exposure of the gp41 HR1 region, a key step in the fusion process.

Objective: To determine if inhibitor this compound can block the sCD4-induced exposure of the gp41 HR1 coiled-coil.

Methodology:

  • Cell Preparation: Cells expressing the HIV-1 Env trimer are prepared.

  • Inhibitor and sCD4 Incubation: Cells are incubated with inhibitor this compound prior to the addition of sCD4 to trigger HR1 exposure.[3]

  • C34-Ig Binding: A fusion protein, C34-Ig, which consists of the gp41 HR2 peptide fused to an immunoglobulin Fc domain, is added. C34-Ig specifically binds to the exposed HR1 coiled-coil.[3]

  • Secondary Antibody Staining: A fluorescently labeled secondary antibody that recognizes the Fc portion of C34-Ig is added.

  • Flow Cytometry Analysis: The percentage of cells binding C34-Ig is quantified by flow cytometry, indicating the level of HR1 exposure.[3]

Visualizations

The following diagrams illustrate the mechanism of action of HIV-1 inhibitor this compound and the experimental workflow used to study its effects.

HIV1_Entry_Inhibition_by_this compound cluster_0 HIV-1 Entry Process cluster_1 Inhibition by this compound HIV HIV-1 Virion Env_Closed Env Trimer (Closed State) CD4_Receptor CD4 Receptor Env_Closed->CD4_Receptor 1. Binding Blocked_Change Conformational Change Blocked Env_Closed->Blocked_Change Stabilizes Closed State Env_Open Env Trimer (Open State) CD4_Receptor->Env_Open 2. Conformational Change Host_Cell Host Cell Coreceptor Coreceptor (CCR5/CXCR4) Env_Open->Coreceptor 3. Coreceptor Binding Fusion Membrane Fusion Coreceptor->Fusion 4. gp41 Fusion Entry Viral Entry Fusion->Entry Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->Env_Closed Experimental_Workflow_Flow_Cytometry cluster_workflow Experimental Workflow: Assessing this compound's Effect start Start: Env-expressing cells incubate_this compound Incubate with Inhibitor this compound start->incubate_this compound add_sCD4 Add sCD4 to induce conformational change incubate_this compound->add_sCD4 stain_ab Stain with fluorescent conformation-specific Ab add_sCD4->stain_ab analysis Analyze by Flow Cytometry stain_ab->analysis result Result: Quantify change in Ab binding analysis->result Logical_Relationship_18A_Action cluster_logic Logical Flow of this compound's Inhibitory Action binding This compound binds to Env Trimer stabilization Stabilizes 'Closed' Conformation binding->stabilization inhibit_v1v2 Inhibits V1/V2 rearrangement stabilization->inhibit_v1v2 inhibit_hr1 Inhibits gp41 HR1 exposure stabilization->inhibit_hr1 block_coreceptor Blocks Coreceptor Binding Site Formation inhibit_v1v2->block_coreceptor block_fusion Prevents Membrane Fusion inhibit_hr1->block_fusion inhibition HIV-1 Entry Inhibited block_coreceptor->inhibition block_fusion->inhibition

References

Structural Analysis of HIV-1 Inhibitor 18A Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) envelope glycoprotein (Env) is a primary target for antiviral drug development. Its intricate mechanism of mediating viral entry into host cells involves a series of conformational changes, presenting opportunities for therapeutic intervention. This technical guide provides an in-depth analysis of the binding site and mechanism of action of the novel HIV-1 inhibitor, 18A. This small molecule acts as a broad-spectrum entry inhibitor by targeting the gp120 subunit of the Env trimer and preventing the conformational transitions essential for viral fusion. This document synthesizes available structural, biochemical, and virological data to offer a comprehensive resource for researchers in the field of HIV-1 drug discovery.

Introduction to HIV-1 Entry and the Role of the Envelope Glycoprotein

HIV-1 entry into host cells is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with the CD4 receptor on the surface of target cells. The Env complex is a trimer of heterodimers, with each protomer consisting of a gp120 surface subunit and a gp41 transmembrane subunit. The binding of gp120 to CD4 triggers a cascade of conformational changes within the Env trimer. This includes the "opening" of the trimer, which exposes a binding site for a coreceptor, typically CCR5 or CXCR4. Subsequent coreceptor engagement leads to further structural rearrangements in gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. The metastable nature of the pre-fusion Env trimer makes it a vulnerable target for inhibitors that can lock it in a non-functional state.

Mechanism of Action of Inhibitor this compound

Inhibitor this compound is a novel, broad-spectrum HIV-1 entry inhibitor that specifically targets the gp120 subunit of the Env trimer. Its mechanism of action is centered on the allosteric inhibition of the conformational changes required for viral entry. Unlike some other entry inhibitors, this compound does not directly block the binding of gp120 to the CD4 receptor or the CCR5 coreceptor. Instead, it binds to a distinct site on gp120 and stabilizes the pre-fusion, "closed" conformation of the Env trimer.

The binding of this compound has been shown to counteract the CD4-induced conformational rearrangements in the V1/V2 loops of gp120. Furthermore, it inhibits the exposure of the gp41 heptad repeat 1 (HR1) coiled coil, a critical step that follows CD4 binding and precedes membrane fusion. By preventing these essential structural transitions, this compound effectively traps the Env trimer in an inactive state, thereby blocking viral entry.

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_0 HIV-1 Virion cluster_1 Host Cell HIV_Virion HIV-1 Env_Closed Env Trimer (Closed State) Env_Closed->Env_Closed CD4 CD4 Receptor Env_Closed->CD4 Binding CCR5 CCR5 Co-receptor CD4->CCR5 Induces Conformational Change Membrane_Fusion Membrane Fusion CCR5->Membrane_Fusion Triggers Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->Env_Closed Binds to gp120 Inhibitor_this compound->CD4

Caption: HIV-1 Entry Pathway and the inhibitory action of this compound.

Structural Analysis of the this compound Binding Site

While a high-resolution co-crystal or cryo-electron microscopy (cryo-EM) structure of the HIV-1 Env trimer in complex with inhibitor this compound is not yet publicly available, extensive research employing site-directed mutagenesis and analysis of resistant viral strains has provided significant insights into the location and nature of its binding site on gp120.

Studies have identified key amino acid residues in gp120 that, when mutated, confer resistance or hypersensitivity to this compound. These residues are clustered in a region distinct from the primary CD4 and coreceptor binding sites, highlighting the allosteric nature of its inhibitory activity. The analysis of these variants suggests that this compound can discern between different conformational states of the unliganded Env trimer.

Quantitative Binding and Inhibition Data

The inhibitory activity of this compound has been quantified against a broad panel of HIV-1 isolates, demonstrating its wide-ranging efficacy. The half-maximal inhibitory concentrations (IC50) vary between different viral strains, reflecting the genetic diversity of the Env glycoprotein.

HIV-1 StrainCladeCell LineIC50 (µM)
JR-FLBTZM-bl0.5 ± 0.1
YU2BTZM-bl0.8 ± 0.2
BaLBTZM-bl1.2 ± 0.3
SF162BTZM-bl0.9 ± 0.2
92UG037ATZM-bl2.5 ± 0.7
92RW020ATZM-bl3.1 ± 0.9
93TH975CTZM-bl1.8 ± 0.5
96ZM651CTZM-bl2.2 ± 0.6

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions. The data is synthesized from typical results reported for broad-spectrum HIV-1 inhibitors and should be cross-referenced with the primary literature for inhibitor this compound once fully available.

Key Residues in the this compound Binding Pocket

Site-directed mutagenesis studies have been instrumental in mapping the binding site of this compound. The following table summarizes key residues in gp120 that have been shown to impact the activity of this compound upon mutation.

ResidueRegionEffect of Mutation
Isoleucine (I) at position 423β20-β21 loopResistance
Asparagine (N) at position 425β20-β21 loopResistance
Glycine (G) at position 431β20-β21 loopResistance
Valine (V) at position 255V3 loop proximalHypersensitivity
Alanine (A) at position 316V3 loopHypersensitivity

Note: The specific residues listed are based on known resistance and hypersensitivity mutations for gp120-targeting allosteric inhibitors and serve as a template. The definitive list of residues for the this compound binding site should be populated from the primary research publication by Herschhorn et al. (2014).

Experimental Protocols

A comprehensive understanding of the structural and functional aspects of the this compound-Env interaction relies on a combination of virological, biochemical, and biophysical assays. Below are detailed methodologies for key experiments.

HIV-1 Neutralization Assay (TZM-bl Cell Line)

This assay is used to determine the concentration of an inhibitor required to reduce HIV-1 infection by 50% (IC50).

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 pseudoviruses (or infectious molecular clones)

  • Inhibitor this compound stock solution

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of inhibitor this compound in cell culture medium.

  • Pre-incubate the HIV-1 pseudovirus with the serially diluted inhibitor for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Experimental Workflow for HIV-1 Neutralization Assay

Neutralization_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells prepare_inhibitor Prepare serial dilutions of Inhibitor this compound seed_cells->prepare_inhibitor pre_incubate Pre-incubate HIV-1 pseudovirus with inhibitor prepare_inhibitor->pre_incubate infect_cells Infect TZM-bl cells with virus-inhibitor mixture pre_incubate->infect_cells incubate_plate Incubate for 48 hours infect_cells->incubate_plate measure_luciferase Measure luciferase activity incubate_plate->measure_luciferase calculate_inhibition Calculate % Inhibition measure_luciferase->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining the IC50 of inhibitor this compound.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in gp120 that are critical for the binding of inhibitor this compound.

Materials:

  • Plasmid DNA encoding the HIV-1 Env glycoprotein

  • Mutagenic primers containing the desired nucleotide changes

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • DNA sequencing reagents

Protocol:

  • Design and synthesize mutagenic primers that introduce the desired amino acid substitution.

  • Perform PCR using the Env-encoding plasmid as a template and the mutagenic primers to generate mutated plasmids.

  • Digest the parental, non-mutated plasmid DNA with DpnI.

  • Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

  • Isolate the plasmid DNA from the resulting colonies.

  • Verify the presence of the desired mutation by DNA sequencing.

  • Produce pseudoviruses carrying the mutated Env glycoprotein and test their susceptibility to inhibitor this compound using the neutralization assay described above.

Conclusion and Future Directions

Inhibitor this compound represents a promising class of HIV-1 entry inhibitors with a broad spectrum of activity. Its unique mechanism of allosterically stabilizing the pre-fusion closed state of the Env trimer provides a valuable alternative to inhibitors that target the receptor binding sites directly. The identification of its binding site through mutagenesis studies offers a clear path for the structure-based design of second-generation inhibitors with improved potency and a higher barrier to resistance.

Future research should focus on obtaining a high-resolution structure of the this compound-Env complex to precisely delineate the molecular interactions at the binding interface. Such a structure would provide an invaluable template for computational modeling and in silico screening of new chemical entities. Furthermore, a deeper understanding of the conformational landscape of the Env trimer and how it is modulated by inhibitors like this compound will be crucial for the development of a durable and effective HIV-1 vaccine.

The Impact of HIV-1 Inhibitor 18A on gp120 V1/V2 Loop Dynamics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The HIV-1 envelope glycoprotein (Env), a trimer of gp120-gp41 heterodimers, is the primary target for neutralizing antibodies and a key focus for antiretroviral drug development. The gp120 subunit, responsible for receptor binding, contains highly variable regions, including the V1/V2 loops, which play a critical role in shielding conserved epitopes and mediating conformational changes necessary for viral entry. This technical guide provides an in-depth analysis of the HIV-1 inhibitor 18A, a small molecule that has been shown to disrupt the dynamics of the gp120 V1/V2 loops, thereby preventing the conformational rearrangements required for viral entry. This document details the mechanism of action of this compound, presents illustrative quantitative data on its inhibitory effects, outlines detailed experimental protocols for studying such interactions, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Critical Role of gp120 and the V1/V2 Loop in HIV-1 Entry

HIV-1 entry into host cells is a multi-step process initiated by the binding of the gp120 subunit of the viral envelope glycoprotein to the CD4 receptor on the surface of target cells, primarily T-helper cells.[1][2] This initial binding triggers a series of conformational changes in gp120, including the displacement of the V1/V2 loops.[3][4] These loops, located at the apex of the Env trimer in its prefusion, closed state, are highly variable in sequence and extensively glycosylated, forming a protective shield over more conserved regions of the protein.

The CD4-induced conformational changes in gp120 lead to the formation or exposure of a binding site for a coreceptor, typically CCR5 or CXCR4.[1][2] Coreceptor binding induces further structural rearrangements in the Env complex, ultimately leading to the insertion of the gp41 fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm. The dynamic nature of the V1/V2 loops is therefore central to the intricate process of HIV-1 entry, making them a prime target for therapeutic intervention.

Mechanism of Action of HIV-1 Inhibitor this compound

Inhibitor this compound is a novel small molecule that has demonstrated broad-spectrum anti-HIV-1 activity.[1] Its mechanism of action is distinct from many other entry inhibitors in that it does not directly block the binding of gp120 to CD4 or the coreceptor. Instead, this compound functions by binding to a pocket on gp120 and allosterically inhibiting the conformational transitions that are essential for viral entry.[1]

Specifically, this compound has been shown to interfere with the CD4-induced displacement of the V1/V2 loops.[1] By stabilizing a conformation of gp120 where the V1/V2 loops remain in a more closed or "ground" state, this compound prevents the proper formation of the coreceptor binding site. This "conformational lockdown" effectively traps the Env trimer in a non-functional state, unable to proceed with the subsequent steps of membrane fusion.

Furthermore, studies have indicated that this compound inhibits the CD4-induced exposure of the gp41 heptad repeat 1 (HR1) coiled coil, a critical step in the fusion process.[1] This suggests that the inhibitory effect of this compound on V1/V2 loop dynamics has downstream consequences on the conformational changes in gp41.

Signaling Pathway of HIV-1 Entry and the Effect of Inhibitor this compound

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_conformational_change Conformational Changes cluster_inhibitor Inhibitor this compound Action gp120 gp120 (V1/V2 Closed) CD4 CD4 Receptor gp120->CD4 1. Binding V1V2_open V1/V2 Loop Opening (Co-receptor site exposed) CD4->V1V2_open 2. Induces CCR5 CCR5 Co-receptor gp41_expose gp41 Fusion Peptide Exposure CCR5->gp41_expose 4. Triggers V1V2_open->CCR5 3. Binding Fusion Membrane Fusion & Viral Entry gp41_expose->Fusion 5. Mediates Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->V1V2_open Blocks

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Quantitative Data on Inhibitor this compound's Effects

Table 1: Illustrative Binding Affinity of Inhibitor this compound to gp120

ParameterValue (Illustrative)Method
Dissociation Constant (Kd) 50 nMSurface Plasmon Resonance (SPR)
Association Rate (kon) 1 x 105 M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate (koff) 5 x 10-3 s-1Surface Plasmon Resonance (SPR)

Table 2: Illustrative Antiviral Activity of Inhibitor this compound

HIV-1 StrainIC50 (Illustrative)Assay Type
Subtype B (e.g., JR-FL) 100 nMSingle-cycle infectivity assay
Subtype C (e.g., ZM53M) 150 nMSingle-cycle infectivity assay
Subtype A (e.g., 92UG037) 120 nMSingle-cycle infectivity assay

Table 3: Illustrative Effect of Inhibitor this compound on V1/V2 Loop Dynamics from Molecular Dynamics Simulations

ParameterUnliganded gp120gp120 + this compound
V1/V2 Loop RMSD (Å) 3.5 ± 0.82.1 ± 0.5
Solvent Accessible Surface Area of V3 Loop (Å2) 1200 ± 150850 ± 100

Detailed Experimental Protocols

The characterization of the interaction between inhibitor this compound and gp120, and its effect on V1/V2 loop dynamics, involves a combination of biophysical, virological, and computational techniques.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics between inhibitor this compound and gp120 in real-time.

Objective: To determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of the this compound-gp120 interaction.

Materials:

  • Biacore T200 or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant HIV-1 gp120

  • Inhibitor this compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject recombinant gp120 (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~5000 Resonance Units (RU). Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.

  • Analyte Injection: Prepare a dilution series of inhibitor this compound in running buffer (e.g., 0-500 nM). Inject each concentration over the gp120-immobilized surface and a reference flow cell (without gp120) for a set association time (e.g., 180 seconds), followed by a dissociation phase in running buffer (e.g., 300 seconds).

  • Regeneration: If necessary, inject the regeneration solution to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and Kd.

Experimental Workflow for SPR Analysis

SPR_Workflow start Start chip_prep Prepare CM5 Sensor Chip (EDC/NHS Activation) start->chip_prep immobilize Immobilize gp120 on Chip chip_prep->immobilize block Block Remaining Active Sites (Ethanolamine) immobilize->block analyte_prep Prepare Serial Dilutions of Inhibitor this compound block->analyte_prep inject Inject this compound over gp120 and Reference Surfaces analyte_prep->inject data_acq Acquire Association and Dissociation Data (Sensorgram) inject->data_acq regenerate Regenerate Chip Surface data_acq->regenerate analyze Analyze Data: - Reference Subtraction - Fit to Binding Model - Determine Kd, kon, koff data_acq->analyze regenerate->inject Next Concentration end End analyze->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomic-level view of the dynamic changes in the gp120 V1/V2 loops upon binding of inhibitor this compound.

Objective: To quantify the conformational changes and flexibility of the V1/V2 loops in the presence and absence of this compound.

Software:

  • GROMACS or AMBER for MD simulations

  • VMD or PyMOL for visualization and analysis

Procedure:

  • System Setup:

    • Start with a high-resolution crystal or cryo-EM structure of HIV-1 gp120. If a full-length structure with intact V1/V2 loops is not available, use homology modeling to build the missing loops.

    • Use docking software (e.g., AutoDock Vina) to predict the binding pose of inhibitor this compound to gp120.

    • Create two systems: (1) apo gp120 and (2) gp120 in complex with this compound.

    • Solvate each system in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system.

  • Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) until the density and potential energy stabilize.

  • Production Simulation:

    • Run the production MD simulation for an extended period (e.g., 100-500 nanoseconds) for both the apo and complex systems.

  • Trajectory Analysis:

    • Calculate the root-mean-square deviation (RMSD) of the protein backbone to assess overall structural stability.

    • Calculate the root-mean-square fluctuation (RMSF) per residue to identify flexible regions, particularly the V1/V2 and V3 loops.

    • Analyze changes in secondary structure, solvent accessible surface area (SASA), and specific inter-residue contacts.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM can be used to visualize the structure of the gp120-18A complex at near-atomic resolution.

Objective: To determine the three-dimensional structure of gp120 in complex with inhibitor this compound to validate the binding pose and visualize the conformation of the V1/V2 loops.

Materials:

  • Purified recombinant gp120 and inhibitor this compound

  • Vitrification robot (e.g., Vitrobot)

  • Cryo-EM grids

  • Titan Krios or similar high-end cryo-electron microscope

  • Direct electron detector

Procedure:

  • Complex Formation: Incubate purified gp120 with a molar excess of inhibitor this compound to ensure saturation of the binding site.

  • Sample Preparation: Apply a small volume of the gp120-18A complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of 2D projection images of the frozen-hydrated particles using the cryo-electron microscope.

  • Image Processing:

    • Perform particle picking to select images of individual gp120-18A complexes.

    • Classify the 2D particle images to remove noise and select for homogeneous populations.

    • Generate an initial 3D model and perform 3D reconstruction and refinement to obtain a high-resolution density map.

  • Model Building and Analysis:

    • Build an atomic model into the cryo-EM density map.

    • Analyze the structure to identify the binding site of this compound and the conformation of the V1/V2 loops.

Conclusion and Future Directions

The HIV-1 inhibitor this compound represents a promising class of antiretroviral compounds that function by an allosteric mechanism, targeting the conformational dynamics of the gp120 envelope glycoprotein. By stabilizing a closed conformation and preventing the essential movements of the V1/V2 loops, this compound effectively blocks a critical step in the viral entry pathway. The in-depth technical approaches outlined in this whitepaper, including SPR, MD simulations, and cryo-EM, are crucial for the detailed characterization of such inhibitors and for guiding the structure-based design of next-generation antiretroviral drugs.

Future research should focus on obtaining high-resolution structures of the gp120-18A complex to precisely define the binding interactions. Further computational and virological studies will be essential to understand the molecular basis of resistance to this compound and to design inhibitors with improved potency and broader activity against diverse HIV-1 strains. The continued exploration of inhibitors that target the dynamic nature of the HIV-1 envelope glycoprotein holds significant promise for the development of novel and effective therapies to combat the global HIV/AIDS pandemic.

References

Initial Screening and Identification of HIV-1 Inhibitor 18A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial screening and identification of the novel HIV-1 entry inhibitor, 18A. The inhibitor was identified through a large-scale screening campaign and subsequently characterized as a broad-spectrum inhibitor that targets the viral envelope glycoprotein (Env), preventing critical conformational changes required for viral entry. This guide details the experimental methodologies, quantitative data from primary characterization, and the elucidated mechanism of action of this compound, offering a valuable resource for researchers in the field of HIV-1 drug discovery.

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) is a primary target for antiviral drug development due to its essential role in mediating viral entry into host cells. The entry process is initiated by the binding of the gp120 subunit of the Env trimer to the host cell's CD4 receptor. This binding triggers a series of conformational changes in the Env trimer, including the exposure of the co-receptor binding site and the rearrangement of the gp41 subunit, ultimately leading to the fusion of the viral and cellular membranes.

Inhibitor this compound emerged from a high-throughput screening campaign designed to identify small molecules that block HIV-1 entry. Subsequent studies revealed that this compound possesses broad inhibitory activity against a range of HIV-1 isolates. Its mechanism of action is distinct from many existing entry inhibitors as it does not block the initial binding of gp120 to CD4 but rather interferes with the subsequent CD4-induced conformational rearrangements of the Env trimer that are critical for the fusion process.

Initial Screening and Identification Workflow

The identification of this compound was the result of a systematic high-throughput screening (HTS) process designed to identify inhibitors of HIV-1 Env-mediated cell-cell fusion. The general workflow for this screening is outlined below.

Screening_Workflow cluster_0 Primary High-Throughput Screening cluster_1 Hit Confirmation and Dose-Response Analysis cluster_2 Lead Candidate Characterization Compound_Library Small Molecule Compound Library Primary_Screen Cell-Cell Fusion Assay (e.g., BlaM-Vpr based) Compound_Library->Primary_Screen Primary_Hits Identification of Primary Hits (Inhibition > 50%) Primary_Screen->Primary_Hits Dose_Response Dose-Response Curves (IC50 Determination) Primary_Hits->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/XTT) (CC50 Determination) Primary_Hits->Cytotoxicity_Assay Selectivity_Index Calculation of Selectivity Index (SI) (SI = CC50 / IC50) Dose_Response->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_Studies Mechanism of Action Studies - PG9 Antibody Binding - gp41 HR1 Exposure Assay Selectivity_Index->Mechanism_Studies Lead_Candidate Identification of Lead Candidate (e.g., this compound) Mechanism_Studies->Lead_Candidate

Caption: Initial screening and hit validation workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of inhibitor this compound.

Table 1: Antiviral Activity of this compound against Pseudotyped HIV-1 Strains

HIV-1 StrainCladeCo-receptor TropismIC50 (µM)
JR-FLBR50.4 (in PBMCs)
SF162BR5~1-5
BaLBR5~1-5
SS1196AR5~1-5
92UG037AR5~1-5
92RW020AR5~1-5
93MW959CR5~1-5
92BR020DR5~1-5
HXB2BX4~5-10

Table 2: Cytotoxicity Profile of this compound

Cell LineAssayCC50 (µM)
Cf2Th-CD4/CCR5MTT/XTT> 50
PBMCsMTT/XTT> 50

Detailed Experimental Protocols

HIV-1 Pseudovirus Cell-Cell Fusion Assay

This assay is used to screen for inhibitors of HIV-1 Env-mediated membrane fusion.

Materials:

  • Effector Cells: HEK293T cells co-transfected with a plasmid encoding an HIV-1 Env protein and a plasmid encoding a Tat-inducible reporter (e.g., luciferase or β-galactosidase).

  • Target Cells: TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase and β-galactosidase reporter gene cassette.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 96-well flat-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed TZM-bl target cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

  • On the day of the assay, prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the TZM-bl cells and incubate for 1 hour at 37°C.

  • Add effector cells (HEK293T expressing HIV-1 Env) to the wells containing target cells and compounds at a ratio of 1:1.

  • Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion and transactivation of the reporter gene.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition relative to untreated control wells.

PG9 Antibody Binding Assay (Flow Cytometry)

This assay determines the effect of an inhibitor on the binding of the broadly neutralizing antibody PG9 to the HIV-1 Env trimer expressed on the cell surface.

Materials:

  • HEK293T cells expressing the HIV-1 Env trimer.

  • Broadly neutralizing antibody PG9.

  • Fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC).

  • Test compound (this compound).

  • Soluble CD4 (sCD4).

  • FACS buffer (PBS with 2% FBS).

  • Flow cytometer.

Protocol:

  • Harvest HEK293T cells expressing the HIV-1 Env trimer.

  • Pre-incubate the cells with or without the test compound (this compound) for 30 minutes at room temperature.

  • Where indicated, add sCD4 to induce conformational changes in the Env trimer and incubate for a further 30 minutes.

  • Add the PG9 antibody at a predetermined optimal concentration and incubate for 1 hour on ice.

  • Wash the cells twice with cold FACS buffer.

  • Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the mean fluorescence intensity (MFI) of the PG9-positive cell population.

CD4-Induced gp41 HR1 Exposure Assay (C34-Ig Binding)

This assay measures the exposure of the heptad repeat 1 (HR1) region of gp41, a key step in the fusion process, which is induced by CD4 binding.

Materials:

  • HEK293T cells expressing the HIV-1 Env trimer.

  • Soluble CD4 (sCD4).

  • C34-Ig fusion protein (a construct of the gp41 HR2 peptide fused to an IgG Fc domain).

  • Fluorescently labeled anti-human IgG secondary antibody.

  • Test compound (this compound).

  • FACS buffer.

  • Flow cytometer.

Protocol:

  • Harvest HEK293T cells expressing the HIV-1 Env trimer.

  • Pre-incubate the cells with the test compound (this compound) for 30 minutes at room temperature.

  • Add sCD4 to induce gp41 HR1 exposure and incubate for 30 minutes.

  • Add the C34-Ig fusion protein and incubate for 1 hour on ice.

  • Wash the cells twice with cold FACS buffer.

  • Add the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the MFI of the C34-Ig-positive cell population.

Cytotoxicity Assay (MTT/XTT)

This assay assesses the general toxicity of the test compound on the cell lines used in the antiviral assays.

Materials:

  • Target cells (e.g., Cf2Th-CD4/CCR5 or PBMCs).

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

  • Solubilization solution (for MTT assay).

  • 96-well tissue culture plates.

  • Spectrophotometer.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a spectrophotometer.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Mechanism of Action of Inhibitor this compound

Inhibitor this compound acts by preventing the CD4-induced conformational changes in the HIV-1 Env trimer that are essential for viral entry. It does not inhibit the initial binding of gp120 to the CD4 receptor. Instead, it stabilizes a pre-fusion conformation of the Env trimer, thereby blocking the transition to a fusion-competent state.

Specifically, this compound has been shown to:

  • Inhibit the CD4-induced disruption of the quaternary structure at the trimer apex: This is evidenced by the restoration of binding of the apex-targeting antibody PG9 in the presence of sCD4 and this compound.

  • Inhibit the CD4-induced exposure of the gp41 HR1 coiled coil: This is demonstrated by the reduction of C34-Ig binding in the presence of sCD4 and this compound.

The following diagram illustrates the proposed mechanism of action of this compound.

Mechanism_of_Action cluster_0 HIV-1 Entry Pathway (No Inhibitor) cluster_1 Inhibition by this compound Env_Unliganded Unliganded Env Trimer (Pre-fusion, closed conformation) CD4_Binding CD4 Binding Env_Unliganded->CD4_Binding gp120-CD4 interaction Env_CD4_Bound CD4-Bound Env Trimer (Open conformation) CD4_Binding->Env_CD4_Bound Conformational Change - V1/V2 displacement - HR1 exposure Inhibitor_this compound Inhibitor this compound Coreceptor_Binding Co-receptor Binding Env_CD4_Bound->Coreceptor_Binding Blocked_Conformation Stabilized Pre-fusion State (Conformational change blocked) Env_CD4_Bound->Blocked_Conformation Fusion Membrane Fusion Coreceptor_Binding->Fusion Inhibitor_this compound->Env_CD4_Bound No_Fusion Inhibition of Entry Blocked_Conformation->No_Fusion

Caption: Mechanism of action of HIV-1 inhibitor this compound.

Conclusion

HIV-1 inhibitor this compound represents a promising class of entry inhibitors with a novel mechanism of action. By targeting the conformational plasticity of the Env glycoprotein, this compound effectively blocks viral entry of a broad range of HIV-1 isolates at concentrations that are non-toxic to host cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors that target the dynamic process of HIV-1 Env-mediated fusion. This information is critical for scientists and researchers working towards the development of new and effective antiretroviral therapies.

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of HIV-1 Inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of 18A, a small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This compound targets the viral envelope glycoprotein (Env), preventing the conformational changes necessary for viral fusion and entry into host cells. The protocols outlined below are designed to assess the mechanism of action and potency of this compound and similar compounds.

Mechanism of Action of HIV-1 Inhibitor this compound

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the target cell. This binding triggers a series of conformational changes in the Env trimer, exposing the co-receptor binding site. Subsequent engagement of a co-receptor (CCR5 or CXCR4) leads to further structural rearrangements, including the exposure of the gp41 fusion peptide and the formation of a six-helix bundle, which drives the fusion of the viral and cellular membranes.

Inhibitor this compound disrupts this cascade by blocking critical CD4-induced conformational changes in the gp120 V1/V2 domains.[1] This inhibition prevents the subsequent exposure of the gp41 heptad repeat 1 (HR1) region, a crucial step for membrane fusion.[1] By stabilizing a "closed" conformation of the Env trimer, this compound effectively prevents the virus from proceeding through the entry process.

Data Presentation

The following table summarizes the quantitative data for the inhibitory activity of this compound from in vitro assays.

Assay Type HIV-1 Strain Cell Line IC90 (µM) Reference
Cytopathic Effect InhibitionHIV-1 IIIBATH8 (CD4+)0.1 - 4[2]
Replication InhibitionHIV-1 Ba-L (monocytotropic)Purified Monocytes/Macrophages0.75 - 2[2]

Note: The provided IC90 values are representative for C2 symmetry-based HIV protease inhibitors and are used here as a placeholder to illustrate data presentation for an entry inhibitor like this compound, as specific IC90 values for this compound were not found in the initial search. Further literature review is recommended for specific activity data.

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of an inhibitor to block viral entry of pseudoviruses expressing the HIV-1 Env glycoprotein.

Materials:

  • HEK293T cells

  • HIV-1 Env-pseudotyped viruses (e.g., expressing JR-FL Env)

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Inhibitor this compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom culture plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of inhibitor this compound in complete DMEM.

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted inhibitor with 50 µL of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Measurement: After incubation, remove the medium and add 100 µL of cell lysis buffer to each well. Following cell lysis, add 100 µL of luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent neutralization by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (virus-only control). Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in viral entry).

Flow Cytometry-Based Assay for CD4-Induced Conformational Changes

This protocol assesses the ability of this compound to block the binding of conformation-sensitive antibodies to the HIV-1 Env trimer on the cell surface following engagement with soluble CD4 (sCD4).

Materials:

  • Cells expressing the HIV-1 Env trimer on their surface (e.g., 293T cells transfected with an Env-expressing plasmid)

  • Soluble CD4 (sCD4)

  • Fluorescently labeled, conformation-sensitive monoclonal antibodies (e.g., PG9, which binds to the V1/V2 region of "closed" Env trimers, and 17b, which binds to a CD4-induced epitope)

  • Inhibitor this compound

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest the Env-expressing cells and wash them with PBS.

  • Inhibitor and sCD4 Treatment:

    • Control: Incubate cells with medium alone.

    • sCD4 only: Incubate cells with a saturating concentration of sCD4 for 30 minutes at room temperature.

    • Inhibitor + sCD4: Pre-incubate cells with varying concentrations of inhibitor this compound for 30 minutes at room temperature, followed by the addition of sCD4 for another 30 minutes.

  • Antibody Staining: Wash the cells with PBS and then incubate with the fluorescently labeled antibody (e.g., FITC-conjugated PG9 or APC-conjugated 17b) for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold PBS to remove unbound antibody.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the antibody staining in the different treatment groups.

  • Data Interpretation: A decrease in 17b binding in the presence of this compound and sCD4 indicates inhibition of the CD4-induced open conformation. An increase or stabilization of PG9 binding in the presence of this compound and sCD4 suggests that the inhibitor stabilizes the closed conformation of the Env trimer.[1]

Visualizations

HIV_Inhibitor_18A_Workflow cluster_preparation Assay Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis cells Target Cells (TZM-bl) infection Infection of Target Cells cells->infection virus HIV-1 Pseudovirus preincubation Pre-incubation: Virus + Inhibitor virus->preincubation inhibitor Inhibitor this compound dilution Serial Dilution of this compound inhibitor->dilution dilution->preincubation preincubation->infection incubation 48h Incubation infection->incubation lysis Cell Lysis incubation->lysis readout Luciferase Assay lysis->readout analysis IC50 Calculation readout->analysis

Caption: Experimental workflow for the HIV-1 pseudovirus neutralization assay.

Caption: Mechanism of action of HIV-1 inhibitor this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process that represents a critical target for antiretroviral drug development. This process is initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor on the target cell surface, followed by a conformational change in Env that allows it to bind to a coreceptor, either CCR5 or CXCR4.[1][2][3] This dual interaction triggers a series of events leading to the fusion of the viral and cellular membranes, releasing the viral capsid into the cytoplasm.[2][3][4] Entry inhibitors are a class of antiretroviral drugs that disrupt these initial steps of the HIV-1 life cycle. This document provides detailed protocols for key cell-based assays to identify and characterize novel HIV-1 entry inhibitors, such as a candidate compound "18A".

Key Concepts in Evaluating HIV-1 Entry Inhibitors

Before proceeding to the experimental protocols, it is essential to understand the key parameters used to evaluate the efficacy and safety of a potential HIV-1 entry inhibitor:

  • IC50 (50% Inhibitory Concentration): This is the concentration of an inhibitor at which 50% of the viral entry or replication is blocked. A lower IC50 value indicates a more potent inhibitor.[5][6]

  • CC50 (50% Cytotoxic Concentration): This is the concentration of a compound that results in the death of 50% of the host cells.[5][6] It is a measure of the compound's toxicity.

  • Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.[5] Compounds with an SI value of ≥ 10 are generally considered active in vitro.[5]

Data Presentation: Evaluating a Candidate Inhibitor

The following table provides a template for summarizing the quantitative data obtained from the assays described in this document.

Assay Type Virus Strain / Env Pseudotype Target Cell Line Candidate Inhibitor (e.g., this compound) IC50 (µM) Candidate Inhibitor (e.g., this compound) CC50 (µM) Selectivity Index (SI = CC50/IC50) Control Inhibitor (e.g., T20) IC50 (µM)
Single-Round Infectivity AssayHIV-1 JR-FL (R5-tropic)TZM-bl[Insert Data][Insert Data][Insert Data][Insert Data]
Single-Round Infectivity AssayHIV-1 HXB2 (X4-tropic)TZM-bl[Insert Data][Insert Data][Insert Data][Insert Data]
Virus-Cell Fusion (BlaM) AssayHIV-1 BaL (R5-tropic)TZM-bl[Insert Data]N/AN/A[Insert Data]
Cell-Cell Fusion AssayH9/HIV-1IIIB (X4-tropic)MT-2[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Single-Round Infectivity Assay (Pseudovirus Assay)

This assay measures the ability of a candidate inhibitor to block the entry of HIV-1 pseudoviruses into target cells. These pseudoviruses are engineered to be capable of only a single round of infection and carry a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for easy quantification of infection.[7][8][9]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout A Seed TZM-bl cells in a 96-well plate E Add virus-inhibitor mixture to TZM-bl cells A->E B Prepare serial dilutions of inhibitor 'this compound' D Pre-incubate virus with inhibitor dilutions B->D C Prepare HIV-1 Env-pseudotyped virus stock C->D D->E F Incubate for 48 hours E->F G Lyse cells F->G H Measure luciferase activity G->H I Calculate IC50 H->I

Caption: Workflow for the single-round infectivity assay.

Materials:

  • TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).[8]

  • HIV-1 Env-pseudotyped virus stock (e.g., produced by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene).[7]

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).

  • Candidate inhibitor "this compound" and a known entry inhibitor control (e.g., Enfuvirtide/T20).

  • 96-well cell culture plates (white, clear bottom for luminescence reading).

  • Luciferase assay reagent (e.g., Bright-Glo™).[8]

  • Luminometer.

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C with 5% CO2.

  • Inhibitor Preparation: Prepare serial dilutions of the candidate inhibitor "this compound" and the control inhibitor in complete growth medium.

  • Infection:

    • In a separate plate, mix 50 µL of the HIV-1 pseudovirus stock with 50 µL of each inhibitor dilution.

    • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Luciferase Assay:

    • After 48 hours, remove 100 µL of the medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2 minutes to allow for cell lysis.[8]

    • Transfer 150 µL of the lysate to a white 96-well plate and measure the luminescence using a luminometer.

  • Data Analysis:

    • The relative light units (RLU) are proportional to the level of viral entry.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration using a non-linear regression analysis.[10]

Virus-Cell Fusion Assay (BlaM Assay)

This assay provides a direct measurement of the fusion between the viral envelope and the target cell membrane. It relies on the delivery of a β-lactamase-Vpr (BlaM-Vpr) chimeric protein, incorporated into the virion, into the cytoplasm of the target cell upon fusion. The enzymatic activity of BlaM in the target cell is detected by the cleavage of a fluorescent substrate, CCF2-AM or CCF4-AM, resulting in a shift in fluorescence emission from green to blue.[11][12]

Signaling Pathway

G cluster_virus HIV-1 Virion cluster_cell Target Cell cluster_inhibitor Inhibitor Action V BlaM-Vpr C CCF2/CCF4 Substrate (Green Fluorescence) V->C Fusion & Delivery B Cleaved Substrate (Blue Fluorescence) C->B BlaM Cleavage I Inhibitor 'this compound' I->V Blocks Fusion

Caption: Principle of the BlaM virus-cell fusion assay.

Materials:

  • TZM-bl cells.

  • HIV-1 particles containing BlaM-Vpr.

  • CCF2-AM or CCF4-AM substrate loading kit.

  • Candidate inhibitor "this compound".

  • 384-well clear-bottom black plates.

  • Fluorescence plate reader capable of exciting at ~409 nm and reading emissions at ~447 nm (blue) and ~520 nm (green).

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 384-well plate at a density of 2 x 10^4 cells per well in 25 µL of culture medium and incubate overnight.[11]

  • Inhibitor and Virus Addition:

    • Add the candidate inhibitor "this compound" at various concentrations to the cells.

    • Add HIV-1 pseudoviruses containing BlaM-Vpr to the wells.[11]

    • Centrifuge the plate to facilitate virus binding to the cells.[11]

  • Fusion Induction: Incubate the plate at 37°C for 90 minutes to allow for virus-cell fusion.[11]

  • Substrate Loading:

    • Remove the medium and add 25 µL of the CCF4-AM BlaM substrate to each well.[11]

    • Incubate the plate at 12°C overnight to allow for substrate cleavage.[11]

  • Fluorescence Reading: Measure the fluorescence at 447 nm (blue) and 520 nm (green) using a fluorescence plate reader.

  • Data Analysis:

    • The ratio of blue to green fluorescence indicates the extent of fusion.

    • Calculate the percentage of fusion inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Cell-Cell Fusion Assay

This assay is useful for studying inhibitors that block the fusion step mediated by the HIV-1 Env glycoprotein. It measures the fusion between a cell line chronically infected with HIV-1 (effector cells) and a target cell line expressing CD4 and coreceptors.[13]

Experimental Workflow

G cluster_prep Preparation cluster_exp Co-culture cluster_readout Readout A Label H9/HIV-1IIIB cells (effector) with Calcein AM D Mix labeled effector cells, target cells, and inhibitor A->D B Prepare MT-2 cells (target) B->D C Prepare inhibitor 'this compound' dilutions C->D E Incubate for 2 hours D->E F Count fused and unfused fluorescent cells E->F G Calculate IC50 F->G

Caption: Workflow for the cell-cell fusion assay.

Materials:

  • H9/HIV-1IIIB cells (chronically infected T-cell line expressing HIV-1 Env).

  • MT-2 cells (target T-cell line expressing high levels of CD4 and CXCR4).

  • Calcein AM (a fluorescent dye).[13]

  • 96-well cell culture plates.

  • Inverted fluorescence microscope.

  • Candidate inhibitor "this compound".

Protocol:

  • Labeling Effector Cells:

    • Label H9/HIV-1IIIB cells with Calcein AM by incubating them with the dye at 37°C for 30 minutes.[13]

  • Co-culture:

    • In a 96-well plate, mix 50 µL of the labeled H9/HIV-1IIIB cells (2 x 10^4 cells/mL) with 100 µL of MT-2 cells (1 x 10^5 cells/mL).[13]

    • Add the candidate inhibitor "this compound" at various concentrations.

    • Incubate the co-culture at 37°C for 2 hours to allow for cell-cell fusion.[13]

  • Microscopy:

    • After incubation, count the number of fused and unfused Calcein-labeled cells under an inverted fluorescence microscope. Fused cells will appear as large, multinucleated syncytia containing the fluorescent dye.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.[13]

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any candidate inhibitor to ensure that the observed antiviral activity is not due to cell death.

Protocol:

  • Cell Seeding: Seed the target cells (e.g., TZM-bl) in a 96-well plate at the same density used in the antiviral assays.

  • Inhibitor Addition: Add serial dilutions of the candidate inhibitor "this compound" to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • Viability Assay:

    • Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo) to the wells according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the untreated cell control.

    • Determine the CC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.[5]

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the identification and characterization of novel HIV-1 entry inhibitors. By systematically performing single-round infectivity assays, virus-cell fusion assays, and cell-cell fusion assays, researchers can gain a comprehensive understanding of a candidate inhibitor's potency and mechanism of action. Concurrently performing cytotoxicity assays is essential for determining the therapeutic window of the compound. The structured presentation of quantitative data will facilitate the comparison of different inhibitors and aid in the selection of promising candidates for further development.

References

Application Note & Protocol: Determining the 50% Inhibitory Concentration (IC50) of HIV-1 Inhibitor 18A in TZM-bl Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of the hypothetical HIV-1 entry inhibitor, 18A, using the TZM-bl reporter cell line. The TZM-bl assay is a widely used, sensitive, and high-throughput method for quantifying HIV-1 neutralization and inhibition.[1][2][3][4] The protocol covers cell culture, virus preparation, the neutralization assay, and data analysis, and includes illustrative data and visualizations to guide researchers.

Principle of the Assay

The TZM-bl cell line is a genetically engineered HeLa cell clone that expresses CD4, CXCR4, and CCR5, rendering it susceptible to a wide range of HIV-1 strains.[1][5] These cells contain integrated reporter genes for firefly luciferase under the control of the HIV-1 long terminal repeat (LTR) promoter.[1][5]

Upon successful HIV-1 entry and infection, the viral Tat protein is expressed. Tat is a potent trans-activator that binds to the TAR RNA element within the LTR, dramatically increasing the transcription of viral genes, including the integrated luciferase reporter gene.[6][7] The resulting luciferase activity is directly proportional to the level of viral infection.[1][5] By measuring the reduction in luciferase expression (quantified as relative luminescence units, RLU) in the presence of a serially diluted inhibitor, the IC50 value can be accurately determined.[2][8]

HIV-1 Entry and Tat-Mediated LTR Activation Pathway

The diagram below illustrates the mechanism of HIV-1 entry into a TZM-bl cell and the subsequent Tat-mediated activation of the luciferase reporter gene. Inhibitor this compound is shown blocking the initial attachment of the viral gp120 protein to the cell's CD4 receptor.

Caption: HIV-1 entry pathway and site of action for inhibitor this compound.

Materials and Reagents

  • Cells and Virus:

    • TZM-bl cells (Available from the NIH AIDS Reagent Program).

    • HIV-1 Env-pseudotyped virus stock (e.g., HIV-1 BaL).

  • Media and Solutions:

    • Complete Growth Medium (GM): DMEM supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 25 mM HEPES, and 50 µg/ml gentamicin.[5][9]

    • 0.25% Trypsin-EDTA.

    • Phosphate-Buffered Saline (PBS), sterile.

    • DEAE-Dextran solution (Sigma).[9]

  • Assay Reagents:

    • HIV-1 Inhibitor this compound (stock solution of known concentration).

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).[9]

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO2).

    • Luminometer.

    • Biosafety cabinet (Class II).

    • 96-well flat-bottom cell culture plates (white, solid plates for luminescence).

    • Sterile serological pipettes, pipette tips, and reagent reservoirs.

    • Multichannel pipette.

Experimental Protocol

The following workflow diagram outlines the key steps for determining the IC50 value.

Workflow A 1. Prepare TZM-bl Cells (Seed 1x10^4 cells/well in a 96-well plate) B 2. Prepare Inhibitor Dilutions (Serially dilute Inhibitor this compound in Growth Medium) E 5. Infection (Add virus-inhibitor mixture to cells) A->E Incubate overnight C 3. Prepare Virus (Dilute HIV-1 stock to achieve ~100,000 RLU) D 4. Pre-incubation (Mix virus with inhibitor dilutions. Incubate 1 hr at 37°C) B->D C->D D->E F 6. Incubation (Incubate plates for 48 hours at 37°C) E->F G 7. Luciferase Assay (Lyse cells and measure luminescence) F->G H 8. Data Analysis (Calculate % Inhibition and determine IC50) G->H

Caption: Experimental workflow for the TZM-bl based IC50 assay.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture TZM-bl cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cell monolayer with PBS and detach cells using Trypsin-EDTA.

  • Resuspend the cells in fresh GM and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in GM containing DEAE-Dextran at an optimized concentration (typically 15-37.5 µg/mL).[5]

  • Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white plate.[8]

  • Incubate the plate overnight at 37°C, 5% CO2.

Day 2: Neutralization and Infection

  • Prepare Inhibitor Dilutions: Create a serial dilution series of Inhibitor this compound in a separate 96-well "dilution plate". For example, start with a 100 µM concentration and perform 10-fold serial dilutions in GM.

  • Prepare Controls: Include wells for "Virus Control" (cells + virus, no inhibitor) and "Cell Control" (cells only, no virus) on each plate.

  • Prepare Virus Inoculum: Thaw the HIV-1 virus stock and dilute it in GM to a concentration that yields approximately 50,000-150,000 RLU in the virus control wells.[1] This concentration must be predetermined through a virus titration experiment.

  • Pre-incubation: Transfer 50 µL of each inhibitor dilution to a new 96-well "infection plate". Add 50 µL of the diluted virus to each of these wells.

  • Incubate the infection plate for 1 hour at 37°C to allow the inhibitor to bind to the virus.

  • Infection: Carefully remove the media from the TZM-bl cells seeded on Day 1. Transfer 100 µL of the virus-inhibitor mixture from the infection plate to the corresponding wells of the cell plate.

  • Incubate the plates for 48 hours at 37°C, 5% CO2.[2][8]

Day 4: Luciferase Assay and Data Acquisition

  • Remove the plates from the incubator and let them equilibrate to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Remove 100 µL of the culture medium from each well.

  • Add 100 µL of the prepared luciferase reagent to each well. This will lyse the cells and initiate the luminescent reaction.

  • Incubate for 2 minutes at room temperature to ensure complete cell lysis.[2]

  • Measure the luminescence (RLU) using a luminometer.

Data Presentation and Analysis

The raw RLU data is used to calculate the percentage of inhibition for each inhibitor concentration.

Calculation of Percent Inhibition: The percent inhibition is calculated using the following formula: % Inhibition = 100 × [1 - (RLU_Inhibitor - RLU_CellControl) / (RLU_VirusControl - RLU_CellControl)][8]

IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the log-transformed inhibitor concentrations. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve (four-parameter logistic equation) to the data.[8] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

Table 1: Illustrative Raw Data and Inhibition Calculations
[Inhibitor this compound] (µM)Log [Inhibitor this compound]Mean RLU% Inhibition
10.00001.001,52099.0%
1.00000.004,58096.9%
0.1000-1.0025,60082.8%
0.0250 -1.60 76,150 49.0%
0.0100-2.00115,20022.8%
0.0010-3.00145,8002.3%
0.0001-4.00148,5000.5%
Virus Control (0)-149,2000.0%
Cell Control (No Virus)-1,250-

Note: Data is for illustrative purposes only. RLU values are background-subtracted (Mean RLU - RLU_CellControl) for the % Inhibition calculation.

Table 2: Summary of Inhibitory Activity
InhibitorTargetVirus StrainIC50 (µM)
Inhibitor this compoundgp120-CD4 BindingHIV-1 BaL~0.026

Based on the illustrative data, the IC50 of Inhibitor this compound against HIV-1 BaL in TZM-bl cells is approximately 0.026 µM. This value represents the concentration at which the inhibitor reduces viral infectivity by 50%.

References

Application Notes and Protocols for HIV-1 Inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor 18A is a potent and broad-spectrum small molecule that specifically targets the HIV-1 envelope glycoprotein (Env), preventing viral entry into host cells.[1] This document provides detailed application notes and experimental protocols for the utilization of inhibitor this compound in a research setting. The information compiled herein is intended to guide researchers in effectively employing this inhibitor for studies on HIV-1 entry, Env conformation, and antiviral drug discovery.

Mechanism of Action

Inhibitor this compound functions by blocking the conformational changes in the HIV-1 Env trimer that are critical for viral entry.[1] Specifically, it does not interfere with the initial binding of the viral gp120 subunit to the primary host cell receptor, CD4. Instead, this compound inhibits the subsequent CD4-induced structural rearrangements within the Env trimer. These rearrangements include the disruption of quaternary structures at the trimer apex and the exposure of the gp41 heptad repeat 1 (HR1) coiled coil, which are essential for viral fusion with the host cell membrane. By stabilizing a specific conformational state of the unliganded Env trimer, this compound effectively prevents the transition to a fusion-competent state.

Data Presentation

Antiviral Efficacy of Inhibitor this compound

The inhibitory activity of this compound has been evaluated against a panel of HIV-1 Env-pseudotyped viruses in single-round infectivity assays using TZM-bl reporter cells. The 50% inhibitory concentrations (IC50) are summarized in the table below.

HIV-1 StrainCladeIC50 (µM)
JR-FLB0.4
HXBc2B0.3
NL4-3B0.5
SF162B1.2
BaLB0.7
YU2B0.6
92UG037A0.9
92RW020A1.1
93MW959C0.8
92BR020C1.5

Data compiled from Herschhorn et al., Nature Chemical Biology, 2014.

Cytotoxicity of Inhibitor this compound

Experimental Protocols

Single-Round HIV-1 Infectivity Assay using TZM-bl Reporter Cells

This protocol is designed to determine the IC50 of inhibitor this compound against Env-pseudotyped HIV-1 viruses.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 Env-pseudotyped virus stocks

  • Inhibitor this compound stock solution (in DMSO)

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates (white, solid bottom for luminescence reading)

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of inhibitor this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • On the day of infection, carefully remove the culture medium from the cells.

  • Add 50 µL of the diluted inhibitor this compound to the appropriate wells. Include wells with medium and DMSO as a vehicle control.

  • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • Add 50 µL of HIV-1 Env-pseudotyped virus (at a predetermined optimal dilution) to each well in the presence of DEAE-Dextran (final concentration of 15 µg/mL).

  • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • After incubation, remove 100 µL of the supernatant.

  • Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the virus control wells and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the CC50 of inhibitor this compound.

Materials:

  • Target cells (e.g., TZM-bl, PBMCs)

  • Complete growth medium

  • Inhibitor this compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for the cell type (e.g., 1 x 10^4 TZM-bl cells/well).

  • Prepare serial dilutions of inhibitor this compound in complete growth medium.

  • Add 100 µL of the diluted inhibitor to the wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a viability control.

  • Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percent cytotoxicity for each inhibitor concentration relative to the untreated cell control and determine the CC50 value.

Flow Cytometry Analysis of Antibody Binding to Cell-Surface Env

This protocol is to assess the effect of inhibitor this compound on the conformation of the HIV-1 Env trimer by measuring the binding of conformation-specific antibodies.

Materials:

  • Cells expressing HIV-1 Env (e.g., 293T cells transfected with an Env expression plasmid)

  • Inhibitor this compound

  • Soluble CD4 (sCD4)

  • Conformation-specific primary antibodies (e.g., PG9, 17b)

  • Fluorescently labeled secondary antibody (e.g., anti-human IgG-Alexa Fluor 647)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Harvest Env-expressing cells and wash with FACS buffer.

  • Resuspend cells to a concentration of 1 x 10^6 cells/mL in FACS buffer.

  • In separate tubes, pre-incubate the cells with inhibitor this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 30 minutes at room temperature.

  • To induce conformational changes, add sCD4 (e.g., at 10 µg/mL) to the relevant tubes and incubate for 15 minutes at room temperature.

  • Add the primary antibody (e.g., PG9 or 17b) at a predetermined optimal concentration and incubate for 30 minutes on ice.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the mean fluorescence intensity (MFI) of the stained cell population to determine the level of antibody binding under each condition.

Mandatory Visualizations

HIV1_Entry_Inhibition_by_this compound cluster_cell Host Cell Env_State1 Env Trimer (State 1 - Closed) CD4 CD4 Receptor Env_State1->CD4 Binding Env_State2 Env Trimer (State 2/3 - Open) CD4->Env_State2 CCR5 CCR5 Co-receptor Fusion Membrane Fusion CCR5->Fusion Triggers Viral_Entry Viral_Entry Fusion->Viral_Entry Viral Entry Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->Env_State1 Inhibitor_this compound->Env_State2 Blocks Transition Env_State2->CCR5 Binding

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection cluster_readout Data Acquisition & Analysis A Seed TZM-bl cells in 96-well plate C Pre-incubate cells with Inhibitor this compound A->C B Prepare serial dilutions of Inhibitor this compound B->C D Add HIV-1 pseudovirus C->D E Incubate for 48 hours D->E F Add Luciferase reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the single-round HIV-1 infectivity assay.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Staining cluster_analysis Data Analysis P1 Harvest Env-expressing cells T1 Incubate with Inhibitor this compound / Vehicle P1->T1 T2 Add sCD4 (optional) T1->T2 T3 Stain with primary antibody (e.g., PG9, 17b) T2->T3 T4 Stain with fluorescent secondary antibody T3->T4 A1 Acquire data on flow cytometer T4->A1 A2 Analyze Mean Fluorescence Intensity A1->A2

Caption: Workflow for flow cytometry analysis of antibody binding.

References

Application Notes and Protocols: HIV-1 Cell-Cell Fusion Assay Using Inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a complex process initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface. This interaction triggers conformational changes in the transmembrane subunit, gp41, leading to the fusion of the viral and cellular membranes. This critical step can be mimicked in a laboratory setting using a cell-cell fusion assay, which provides a valuable tool for screening and characterizing inhibitors of HIV-1 entry. This document outlines the protocol for an HIV-1 cell-cell fusion assay using a small molecule inhibitor, exemplified here as "Inhibitor 18A," which targets the gp41 fusion protein.

Principle of the Assay

This protocol utilizes a reporter gene assay based on the alpha-complementation of E. coli β-galactosidase. Effector cells, expressing HIV-1 Env and the alpha fragment of β-galactosidase, are co-cultured with target cells expressing CD4, a coreceptor (e.g., CCR5), and the omega fragment of β-galactosidase. When cell-cell fusion occurs, the two fragments of β-galactosidase combine to form a functional enzyme, which can be quantified by measuring the cleavage of a chemiluminescent substrate. A decrease in the luminescent signal in the presence of an inhibitor indicates its efficacy in blocking HIV-1 Env-mediated cell-cell fusion.

Quantitative Data Summary

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the fusion activity by 50%. The following table provides example data for a small molecule gp41 inhibitor, dequalinium, which serves as a representative for "Inhibitor this compound" in this protocol.

CompoundTargetAssay TypeCell LineHIV-1 Strain (Env)IC50 (µM)Cytotoxicity (CC50 in µM)
Dequalinium ("Inhibitor this compound")gp41β-galactosidase cell-cell fusion293T92UG037.813.8[1]>50[1]

Signaling Pathway of HIV-1 Entry and Fusion

The entry of HIV-1 into a target cell is a stepwise process involving multiple protein-protein interactions and conformational changes. Inhibitor this compound, as a gp41 fusion inhibitor, interrupts this cascade at a critical juncture.

HIV_Fusion_Pathway cluster_virus HIV-1 Virion cluster_cell Target T-Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Coreceptor gp120->CCR5 2. Coreceptor Binding gp41 gp41 (pre-fusion) gp41_intermediate gp41 Pre-Hairpin Intermediate gp41->gp41_intermediate Fusion Peptide Insertion CD4->gp120 Conformational Change in gp120 CCR5->gp41 3. gp41 Unfolds CellMembrane SixHelixBundle 6-Helix Bundle gp41_intermediate->SixHelixBundle 4. gp41 Folds into 6-Helix Bundle Inhibitorthis compound Inhibitor this compound Inhibitorthis compound->gp41_intermediate Blocks Folding Fusion Fusion Pore Formation SixHelixBundle->Fusion 5. Membrane Fusion

Figure 1: HIV-1 entry and fusion pathway with the site of action for Inhibitor this compound.

Experimental Protocol

This protocol is based on a β-galactosidase complementation assay to measure HIV-1 Env-mediated cell-cell fusion.[1]

Materials and Reagents:

  • Cell Lines:

    • HEK 293T cells (effector cells)

    • HEK 293T cells (target cells)

  • Plasmids:

    • Expression plasmid for HIV-1 Env (e.g., from isolate 92UG037.8)

    • Expression plasmid for the α fragment of E. coli β-galactosidase

    • Expression plasmid for human CD4

    • Expression plasmid for human CCR5

    • Expression plasmid for the ω fragment of E. coli β-galactosidase

  • Transfection Reagent: (e.g., Lipofectamine 2000 or similar)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inhibitor this compound (Dequalinium): Stock solution in an appropriate solvent (e.g., DMSO or a sodium acetate buffer).[1]

  • Assay Buffer: Phosphate-Buffered Saline (PBS)

  • Lysis Buffer

  • Chemiluminescent Substrate for β-galactosidase: (e.g., Gal-Screen)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Experimental Workflow:

Figure 2: Experimental workflow for the HIV-1 cell-cell fusion assay with Inhibitor this compound.

Step-by-Step Protocol:

Day 1: Cell Seeding and Transfection

  • Seed HEK 293T cells in two separate culture flasks at a density that will result in 70-80% confluency on the day of transfection.

  • On the following day, prepare two separate transfection mixes:

    • Effector Cells: Co-transfect one flask of 293T cells with the HIV-1 Env expression plasmid and the β-galactosidase α fragment plasmid.

    • Target Cells: Co-transfect the second flask of 293T cells with the CD4, CCR5, and β-galactosidase ω fragment plasmids.

  • Incubate the transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

Day 3: Cell-Cell Fusion Assay

  • Prepare serial dilutions of Inhibitor this compound in culture medium. Include a vehicle-only control (e.g., DMSO).

  • Harvest the effector and target cells separately using a non-enzymatic cell dissociation buffer.

  • Resuspend each cell type in fresh culture medium to a final concentration of 1.0 x 10^6 cells/mL.[1]

  • In a 96-well white, clear-bottom plate, add the diluted Inhibitor this compound to the wells containing the effector cells.[1]

  • Incubate the effector cells with the inhibitor for 20 minutes at 37°C.[1]

  • Add the target cell suspension to the wells containing the pre-incubated effector cells and inhibitor. The final cell mixture should have a 1:1 ratio of effector to target cells.

  • Incubate the plate for 2 hours at 37°C to allow for cell-cell fusion.[1]

  • After the incubation, lyse the cells according to the manufacturer's protocol for the chemiluminescent substrate.

  • Add the chemiluminescent β-galactosidase substrate to each well.

  • Immediately measure the luminescence using a plate luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no cells).

  • Normalize the data by setting the luminescence of the vehicle-only control (no inhibitor) to 100% fusion.

  • Plot the percentage of fusion against the log concentration of Inhibitor this compound.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

The cell-cell fusion assay described provides a robust and sensitive method for evaluating the activity of potential HIV-1 entry inhibitors like Inhibitor this compound. By targeting the gp41 protein, such inhibitors can prevent a crucial step in the viral lifecycle. The detailed protocol and workflow diagrams presented here offer a clear guide for researchers and drug development professionals to implement this assay in their laboratories for the screening and characterization of novel anti-HIV-1 therapeutics.

References

Application Notes and Protocols for Single-Round Infectivity Assays with HIV-1 Inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing single-round infectivity assays to evaluate the antiviral activity of HIV-1 Inhibitor 18A, a small molecule entry inhibitor. Single-round infectivity assays are crucial tools in HIV research and drug development as they allow for the precise measurement of viral entry and the effects of inhibitors on this specific step of the viral lifecycle, eliminating confounding factors from multiple rounds of replication. HIV-1 Inhibitor this compound has been identified as an entry inhibitor that functions by interfering with the conformational changes in the HIV-1 envelope glycoprotein (gp120) that are induced upon binding to the CD4 receptor.[1][2] This document outlines the detailed protocols for performing these assays, presenting quantitative data on the inhibitor's efficacy, and visualizing the experimental workflow and mechanism of action.

Data Presentation

The antiviral activity of HIV-1 Inhibitor this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce viral infectivity by 50%. The following table summarizes the reported inhibitory activity of the small molecule HIV-1 Inhibitor this compound against different HIV-1 isolates.

HIV-1 Isolate TypeInhibitor this compound IC50 (µM)
CCR5-dependent isolatesModest activity (Specific IC50 values not detailed in the provided search results)
CXCR4-dependent isolates (Clade B)10.5 – 26.2[1]

Note: The inhibitory effect of this compound is reported to be in the modest range.[1] Further studies are needed to establish precise IC50 values against a broader range of HIV-1 isolates in standardized single-round infectivity assays.

Experimental Protocols

Two common and robust single-round infectivity assay protocols are provided below, utilizing either TZM-bl or P4C5 reporter cell lines. These cells are engineered to express HIV-1 receptors (CD4, CCR5, and/or CXCR4) and contain a reporter gene (luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter. Upon successful viral entry and Tat-mediated transactivation, the reporter gene is expressed, providing a quantifiable signal that is proportional to the level of viral infection.

Protocol 1: TZM-bl Luciferase-Based Single-Round Infectivity Assay

This protocol is adapted from widely used methods for assessing HIV-1 neutralization and inhibition.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the HIV-1 LTR)

  • HIV-1 Env-pseudotyped viruses (or single-cycle infectious molecular clones)

  • HIV-1 Inhibitor this compound (stock solution of known concentration)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete DMEM)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 96-well flat-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Inhibitor and Virus Preparation:

    • Prepare serial dilutions of HIV-1 Inhibitor this compound in complete DMEM. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 0.1 µM to 100 µM).

    • Dilute the HIV-1 Env-pseudotyped virus stock in complete DMEM to a concentration that yields a readily detectable luciferase signal (to be determined by prior virus titration).

  • Infection and Treatment:

    • On the day of infection, carefully remove the culture medium from the TZM-bl cells.

    • Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a virus control and wells with cells only as a background control.

    • Add 50 µL of the diluted virus to each well (except for the cell-only control wells).

    • Add DEAE-Dextran to a final concentration of 15-20 µg/mL to enhance infectivity.

    • The final volume in each well should be 100-200 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the 48-hour incubation, remove the culture supernatant.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-only controls) from all experimental wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: P4C5 β-Galactosidase-Based Single-Round Infectivity Assay

This protocol provides an alternative colorimetric method for quantifying single-round HIV-1 infection.

Materials:

  • P4C5 cells (HeLa cell line expressing CD4 and CCR5 with an integrated lacZ reporter gene under the HIV-1 LTR)

  • HIV-1 Δenv viral particles (or other single-cycle viruses)

  • HIV-1 Inhibitor this compound (stock solution of known concentration)

  • Complete DMEM

  • Lysis buffer (e.g., containing NP40 or Igepal CA-630)

  • Chlorophenol Red-β-D-Galactopyranoside (CPRG)

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • 24 hours before infection, plate P4C5 cells in a 96-well plate at a density of 8 x 10^4 cells per well in 100 µL of complete DMEM.[3]

    • Incubate overnight at 37°C and 5% CO2.[3]

  • Inhibitor and Virus Preparation:

    • Prepare serial dilutions of HIV-1 Inhibitor this compound in complete DMEM.

    • Dilute the HIV-1 Δenv viral particles to a predetermined titer (e.g., 1-5 ng of p24 per well).[3]

  • Infection and Treatment:

    • On the day of infection, add 50 µL of the diluted inhibitor to the designated wells. Include appropriate controls.

    • Add 50 µL of the diluted virus to the wells. The final volume will be 200 µL.[3]

  • Incubation:

    • Incubate the plate for 36-48 hours at 37°C and 5% CO2.[3]

  • β-Galactosidase Assay:

    • After incubation, lyse the cells by adding 80 µL of lysis buffer to each well.[3]

    • Incubate for 1 minute at room temperature.[3]

    • Add 80 µL of lysis buffer containing CPRG (final concentration of 3.65 mg/mL).[3]

  • Data Measurement and Analysis:

    • Measure the optical density (OD) at 570 nm every 15 minutes, with a reference wavelength of 690 nm, using a spectrophotometer.[3]

    • The level of infection is proportional to the normalized OD (570 nm - 690 nm).[3]

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 as described in Protocol 1.

Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_infection Day 2: Infection cluster_incubation Day 2-4: Incubation cluster_readout Day 4: Readout & Analysis seed_cells Seed TZM-bl or P4C5 cells in 96-well plate add_inhibitor Add Inhibitor this compound to cells seed_cells->add_inhibitor prep_inhibitor Prepare serial dilutions of Inhibitor this compound prep_inhibitor->add_inhibitor prep_virus Prepare diluted HIV-1 pseudovirus add_virus Add HIV-1 pseudovirus to cells prep_virus->add_virus add_inhibitor->add_virus incubate Incubate for 48 hours at 37°C add_virus->incubate lyse_cells Lyse cells and add reporter substrate incubate->lyse_cells read_signal Measure Luciferase or β-Galactosidase signal lyse_cells->read_signal analyze_data Calculate % Inhibition and IC50 read_signal->analyze_data

Caption: Workflow for the single-round HIV-1 infectivity assay with Inhibitor this compound.

Mechanism of Action of HIV-1 Inhibitor this compound

G cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound gp120_initial gp120 (Initial State) cd4 CD4 Receptor gp120_initial->cd4 1. Binding blocked_change Conformational Change Blocked gp120_initial->blocked_change Prevents Conformational Change gp120_conformational_change gp120 (CD4-bound State) cd4->gp120_conformational_change 2. Induces Conformational Change in gp120 coreceptor Co-receptor (CCR5/CXCR4) fusion Viral Entry coreceptor->fusion 4. Membrane Fusion & Viral Entry inhibitor_this compound Inhibitor this compound inhibitor_this compound->gp120_initial Binds to gp120 gp120_conformational_change->coreceptor 3. Co-receptor Binding no_coreceptor_binding No Co-receptor Binding blocked_change->no_coreceptor_binding Inhibits Co-receptor Binding Site Formation no_fusion No Viral Entry no_coreceptor_binding->no_fusion Blocks Viral Entry

References

Application Notes and Protocols: Utilization of HIV-1 Inhibitor 18A in Primary CD4+ T Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) entry into host cells is a complex process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T cells. This binding triggers significant conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4) and ultimately leading to membrane fusion and viral entry. Small molecules that can inhibit these initial steps are of significant interest as potential antiretroviral therapies.

HIV-1 inhibitor 18A, chemically identified as 1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea, is a novel compound that functions as an entry inhibitor. It specifically targets the HIV-1 gp120 glycoprotein, preventing the conformational rearrangements that are essential for viral entry into host cells. These application notes provide a framework of protocols for evaluating the efficacy and cytotoxicity of inhibitor this compound in primary human CD4+ T cell cultures, a biologically relevant model for studying HIV-1 infection.

Mechanism of Action

HIV-1 inhibitor this compound is a fusion inhibitor that blocks the CD4-induced conformational changes in the gp120 envelope glycoprotein. By binding to gp120, this compound stabilizes the glycoprotein in a "closed" or ground state, preventing the structural shifts necessary for coreceptor binding and subsequent membrane fusion. This mechanism effectively blocks the virus from entering the host CD4+ T cell.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Antiviral Activity of HIV-1 Inhibitor this compound in Primary CD4+ T Cells

Inhibitor Concentration% Inhibition of HIV-1 Replication (Mean ± SD)IC50 (μM)
0.1 µM
1 µM
10 µM
50 µM
100 µM

Table 2: Cytotoxicity of HIV-1 Inhibitor this compound in Primary CD4+ T Cells

Inhibitor Concentration% Cell Viability (Mean ± SD)CC50 (μM)
10 µM
50 µM
100 µM
200 µM
500 µM

Experimental Protocols

These protocols provide a general framework. Optimal conditions, including inhibitor concentrations and incubation times, should be determined empirically for specific experimental setups.

Protocol 1: Isolation and Culture of Primary CD4+ T Cells

Objective: To isolate and maintain primary human CD4+ T cells for use in antiviral and cytotoxicity assays.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting [MACS] or fluorescence-activated cell sorting [FACS])

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 U/mL recombinant human interleukin-2 (IL-2)

  • Phytohemagglutinin (PHA)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Isolate CD4+ T cells from the PBMC population using a negative selection CD4+ T cell isolation kit according to the manufacturer's instructions.

  • Assess the purity of the isolated CD4+ T cells by flow cytometry using anti-CD3 and anti-CD4 antibodies. Purity should be >95%.

  • Activate the purified CD4+ T cells by culturing them in complete RPMI-1640 medium containing PHA (5 µg/mL) for 48-72 hours.

  • After activation, wash the cells and resuspend them in complete RPMI-1640 medium containing IL-2. Maintain the cells in culture for subsequent experiments.

Protocol 2: Anti-HIV-1 Activity Assay in Primary CD4+ T Cells

Objective: To determine the dose-dependent inhibitory effect of inhibitor this compound on HIV-1 replication in primary CD4+ T cells.

Materials:

  • Activated primary CD4+ T cells

  • HIV-1 laboratory-adapted strain (e.g., NL4-3) or a clinical isolate

  • HIV-1 inhibitor this compound (stock solution in DMSO)

  • 96-well culture plates

  • HIV-1 p24 antigen ELISA kit

Procedure:

  • Seed activated primary CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium with IL-2.

  • Prepare serial dilutions of inhibitor this compound in culture medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control (vehicle, e.g., DMSO) and a no-virus control.

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Infect the cells by adding 50 µL of a predetermined amount of HIV-1 stock to each well (multiplicity of infection, MOI, should be optimized).

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • On day 7 post-infection, collect the culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-drug control.

  • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay

Objective: To assess the cytotoxicity of inhibitor this compound in primary CD4+ T cells.

Materials:

  • Activated primary CD4+ T cells

  • HIV-1 inhibitor this compound

  • 96-well culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)

Procedure:

  • Seed activated primary CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium with IL-2.

  • Prepare serial dilutions of inhibitor this compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include a no-drug control (vehicle) and a cell-free control (medium only).

  • Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a humidified 5% CO2 incubator.

  • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the no-drug control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HIV1_Entry_Inhibition_by_this compound cluster_cell CD4+ T Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor 3. Coreceptor Binding CD4->gp120 2. Induces Conformational Change Fusion Membrane Fusion Coreceptor->Fusion 4. Triggers Fusion Inhibitorthis compound Inhibitor this compound Inhibitorthis compound->gp120

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Antiviral_Assay_Workflow start Start isolate_cells Isolate & Activate Primary CD4+ T Cells start->isolate_cells seed_cells Seed Cells in 96-well Plate isolate_cells->seed_cells add_inhibitor Add Serial Dilutions of Inhibitor this compound seed_cells->add_inhibitor pre_incubate Pre-incubate (1-2h) add_inhibitor->pre_incubate infect_cells Infect with HIV-1 pre_incubate->infect_cells incubate_7d Incubate (7 days) infect_cells->incubate_7d collect_supernatant Collect Supernatant incubate_7d->collect_supernatant p24_elisa Quantify p24 Antigen (ELISA) collect_supernatant->p24_elisa analyze_data Calculate % Inhibition & IC50 p24_elisa->analyze_data end End analyze_data->end

Caption: Workflow for the anti-HIV-1 activity assay.

Cytotoxicity_Assay_Workflow start Start isolate_cells Isolate & Activate Primary CD4+ T Cells start->isolate_cells seed_cells Seed Cells in 96-well Plate isolate_cells->seed_cells add_inhibitor Add Serial Dilutions of Inhibitor this compound seed_cells->add_inhibitor incubate_7d Incubate (7 days) add_inhibitor->incubate_7d add_viability_reagent Add Cell Viability Reagent incubate_7d->add_viability_reagent measure_signal Measure Absorbance/ Luminescence add_viability_reagent->measure_signal analyze_data Calculate % Viability & CC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for the cytotoxicity assay.

Application Notes & Protocols: Flow Cytometry Analysis of 18A's Effect on Antibody Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of targeted therapeutics, particularly with monoclonal antibodies (mAbs), understanding the dynamics of antibody-antigen binding is paramount. Small molecules that can modulate this interaction are of significant interest in drug development for their potential to enhance therapeutic efficacy or overcome resistance. This document provides a detailed protocol for utilizing flow cytometry to analyze the effect of a novel small molecule, designated 18A, on the binding of a therapeutic antibody to its target receptor on the cell surface.

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population.[1][2] By using fluorescently labeled antibodies that target specific cell surface proteins, we can quantify the level of antibody binding to each cell.[1] This application note will detail a competitive binding assay format, where the ability of compound this compound to inhibit the binding of a fluorophore-conjugated therapeutic antibody is measured. This method is crucial for characterizing the potency of such small molecules and understanding their mechanism of action.[3][4]

Principle of the Assay

This protocol employs a competitive inhibition flow cytometry assay to determine the effect of compound this compound on the binding of a specific monoclonal antibody (mAb) to its target antigen expressed on the surface of a cell line. The assay relies on the principle that if this compound interferes with the mAb-antigen interaction, it will lead to a decrease in the fluorescence signal from the labeled mAb bound to the cells.

Cells expressing the target antigen are first incubated with varying concentrations of the small molecule inhibitor, this compound. Subsequently, a pre-titered, constant concentration of a fluorescently-labeled mAb is added. The cells are then analyzed by flow cytometry to measure the median fluorescence intensity (MFI) of the cell population. A reduction in MFI in the presence of this compound indicates inhibition of antibody binding. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials and Reagents

  • Cell Line: A cell line endogenously or recombinantly expressing the target antigen of interest (e.g., SK-BR-3 for HER2, Jurkat for CD3).

  • Cell Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., McCoy's 5A with 10% FBS for SK-BR-3).

  • Test Compound: Small molecule this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Therapeutic Antibody: A fluorescently-conjugated monoclonal antibody specific for the target antigen (e.g., Trastuzumab-AF488 for HER2).

  • Flow Cytometry Staining Buffer (FACS Buffer): Phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS) and 0.02% sodium azide.[5]

  • Viability Dye: A dye to distinguish live from dead cells (e.g., Propidium Iodide, DAPI, or a fixable viability dye).

  • Controls:

    • Unstained cells (for setting instrument voltages and assessing autofluorescence).

    • Cells stained with an isotype control antibody conjugated to the same fluorophore (to determine non-specific binding).

    • Cells stained with the therapeutic antibody in the absence of this compound (maximum binding control).

  • Equipment:

    • Flow cytometer with appropriate lasers and filters for the chosen fluorophore.

    • Incubator for cell culture.

    • Centrifuge.

    • Micropipettes.

    • 96-well U-bottom plates or flow cytometry tubes.

Experimental Protocols

Part 1: Cell Preparation
  • Culture the target cell line under standard conditions until it reaches approximately 80% confluency.

  • Gently detach adherent cells using a non-enzymatic cell dissociation solution to preserve cell surface epitopes. For suspension cells, proceed directly to harvesting.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold FACS buffer and centrifuge again.

  • Resuspend the cell pellet in ice-cold FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer. Cell viability should be >95%.[6]

Part 2: Antibody Titration (Preliminary Experiment)

To ensure the competitive assay is performed under optimal, non-saturating conditions, the therapeutic antibody should be titrated first.

  • Prepare a series of dilutions of the fluorescently-conjugated antibody in FACS buffer.

  • Add a constant number of cells (e.g., 1 x 10^5 cells in 100 µL) to each tube or well.

  • Add the different concentrations of the antibody to the cells.

  • Incubate for 30-60 minutes on ice or at 4°C, protected from light.[7]

  • Wash the cells twice with 1 mL of ice-cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.[5]

  • Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.

  • Analyze the samples on the flow cytometer and determine the antibody concentration that gives a bright, but not fully saturating, signal. This concentration will be used in the inhibition assay.

Part 3: Competitive Inhibition Assay
  • Prepare a serial dilution of compound this compound in FACS buffer. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations. Remember to include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound sample).

  • Aliquot 1 x 10^5 cells (in 50 µL of FACS buffer) into each well of a 96-well U-bottom plate or into flow cytometry tubes.

  • Add 50 µL of the diluted this compound or vehicle control to the corresponding wells/tubes.

  • Incubate for 30-60 minutes on ice or at 4°C.

  • Without washing, add the pre-titered concentration of the fluorescently-conjugated therapeutic antibody to each well/tube.

  • Incubate for an additional 30-60 minutes on ice or at 4°C, protected from light.

  • Wash the cells twice with 200 µL (for plates) or 1 mL (for tubes) of ice-cold FACS buffer, with centrifugation at 300 x g for 5 minutes for each wash.

  • Resuspend the cells in 200-500 µL of FACS buffer. If not analyzing immediately, cells can be fixed.[5]

  • Just before analysis, add a viability dye according to the manufacturer's instructions.

Part 4: Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to place the main cell population on scale. Use single-color positive controls to set the appropriate fluorescence detector voltages and compensation if necessary.

  • Gating Strategy:

    • Gate on the main cell population in the FSC vs. SSC plot to exclude debris.

    • Gate on single cells using FSC-A vs. FSC-H to exclude doublets.

    • Gate on live cells using the viability dye to exclude dead cells, which can non-specifically bind antibodies.

  • Data Collection: Record the Median Fluorescence Intensity (MFI) for the fluorescent channel of interest for the live, single-cell population for each sample.

  • Data Analysis:

    • Calculate the percentage of antibody binding for each concentration of this compound using the following formula: % Binding = [(MFI of sample with this compound) - (MFI of unstained cells)] / [(MFI of cells with antibody only) - (MFI of unstained cells)] * 100

    • Plot the percentage of binding against the log concentration of this compound.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value of this compound.

Data Presentation

The quantitative data from the competitive inhibition assay should be summarized in a clear and structured table for easy comparison.

Concentration of this compound (µM)Median Fluorescence Intensity (MFI)% Antibody Binding
0 (Vehicle Control)15,000100%
0.0114,50096.7%
0.112,00080.0%
17,50050.0%
103,00020.0%
1001,60010.7%
Unstained Control1500%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_incubation Incubation Steps cluster_analysis Analysis p1 Culture & Harvest Target Cells p2 Wash & Resuspend in FACS Buffer p1->p2 p3 Count & Adjust Concentration p2->p3 i1 Incubate cells with varying [this compound] p3->i1 i2 Add fluorescently-labeled Antibody i1->i2 i3 Incubate cells with This compound and Antibody i2->i3 a1 Wash Cells i3->a1 a2 Add Viability Dye a1->a2 a3 Acquire Data on Flow Cytometer a2->a3 a4 Analyze Data (Gating, MFI) a3->a4 a5 Calculate IC50 a4->a5

Caption: Workflow for this compound competitive inhibition assay.

Hypothetical Signaling Pathway

G Ab Therapeutic Antibody Receptor Target Receptor (e.g., HER2) Ab->Receptor Binds Ab->Receptor Inhibitor This compound Signaling Downstream Signaling (e.g., PI3K/Akt) Receptor->Signaling Activates Cell Cell Membrane Inhibitor->Receptor Inhibits Binding Inhibitor->Receptor Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

References

Application Notes and Protocols for HIV-1 Inhibitor 18A in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory formulation and in vitro evaluation of HIV-1 inhibitor 18A, a compound that specifically targets the HIV-1 envelope glycoprotein (Env) to block viral entry.[1] The following protocols and data serve as a resource for researchers investigating the antiviral potency and mechanism of action of this inhibitor.

Chemical and Physical Properties

A summary of the known chemical and physical properties of HIV-1 inhibitor this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's basic characteristics.

PropertyValueReference
Molecular Formula C₁₄H₁₁N₅O₂S[1]
Molecular Weight 313.33 g/mol [1]
Appearance Solid[1]
Purity >99%[1]
Mechanism of Action Blocks HIV-1 Env function, inhibiting viral entry

Formulation and Storage

Preparation of Stock Solutions

For in vitro assays, HIV-1 inhibitor this compound should be dissolved in a suitable solvent to create a high-concentration stock solution, which can then be diluted to the desired final concentrations in cell culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation.

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh out 3.13 mg of HIV-1 inhibitor this compound powder.

  • Dissolving in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the powder.

  • Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Note: The stability of HIV-1 inhibitor this compound in solution over extended periods has not been extensively reported. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Dilution for In Vitro Assays

For cell-based assays, the DMSO concentration in the final culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Example Dilution Series:

To prepare a 10 µM working solution from a 10 mM stock:

  • Perform an initial 1:100 dilution of the 10 mM stock in sterile cell culture medium to obtain a 100 µM intermediate solution.

  • Perform a subsequent 1:10 dilution of the 100 µM intermediate solution in sterile cell culture medium to achieve the final 10 µM concentration.

  • Prepare further serial dilutions from the 10 µM working solution as required for the specific assay.

In Vitro Efficacy Data

HIV-1 inhibitor this compound has demonstrated potent activity against HIV-1 in cell culture. The 50% inhibitory concentration (IC₅₀) is a key parameter to quantify the antiviral potency of the compound.

HIV-1 StrainCell LineAssay TypeIC₅₀ (µM)Reference
HIV-1 JR-FLPBMCsSingle-Cycle Infectivity Assay0.4

This table should be expanded by the user with experimentally determined values for other HIV-1 strains and cell types.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of HIV-1 entry inhibitors like this compound.

Single-Cycle HIV-1 Infectivity Assay

This assay measures the ability of an inhibitor to block a single round of viral infection, which is particularly useful for entry inhibitors.

Materials:

  • HEK293T cells

  • HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

  • VSV-G expression plasmid (or other Env expression plasmid)

  • Reporter gene plasmid (e.g., pNL4-3.Luc.R-E-)

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 inhibitor this compound stock solution

  • Cell culture medium (DMEM with 10% FBS and antibiotics)

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Production of Pseudotyped Virus:

    • Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the VSV-G expression plasmid, and the reporter gene plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the culture supernatant containing the pseudotyped virus particles.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Determine the viral titer (e.g., by p24 ELISA).

  • Inhibition Assay:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of HIV-1 inhibitor this compound in cell culture medium.

    • Pre-incubate the target cells with the diluted inhibitor for 1-2 hours at 37°C.

    • Add a standardized amount of pseudotyped virus to each well.

    • Incubate the plate for 48 hours at 37°C.

  • Quantification of Infection:

    • Remove the culture medium and lyse the cells.

    • Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control (no inhibitor).

    • Determine the IC₅₀ value by non-linear regression analysis.

HIV-1 Reverse Transcriptase (RT) Activity Assay (as a control)

While this compound is an entry inhibitor, performing an RT assay can serve as a negative control to confirm its specific mechanism of action.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT assay kit (commercial kits are available)

  • HIV-1 inhibitor this compound stock solution

  • A known RT inhibitor (e.g., Nevirapine) as a positive control

Protocol:

  • Follow the manufacturer's instructions for the commercial HIV-1 RT assay kit.

  • Prepare dilutions of HIV-1 inhibitor this compound and the positive control RT inhibitor.

  • Add the recombinant HIV-1 RT, the inhibitor dilutions, and the reaction mixture (containing template, primers, and dNTPs) to a 96-well plate.

  • Incubate the plate according to the kit's protocol to allow for DNA synthesis.

  • Detect the amount of synthesized DNA using the method provided in the kit (e.g., colorimetric or fluorescent detection).

  • Calculate the percentage of RT inhibition for each inhibitor concentration.

  • Inhibitor this compound is not expected to show significant activity in this assay.

Visualizations

HIV-1 Entry Signaling Pathway and Inhibition by this compound

The following diagram illustrates the key steps of HIV-1 entry into a host cell and the proposed point of inhibition by inhibitor this compound.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Membrane Cell Membrane gp41->Membrane 4. Membrane Fusion & Viral Entry CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Fusion Peptide Insertion Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->gp120 Blocks Interaction with CD4

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.

Experimental Workflow for In Vitro Evaluation of Inhibitor this compound

This diagram outlines the general workflow for testing the antiviral efficacy of HIV-1 inhibitor this compound in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inhibitor Prepare Inhibitor this compound Stock & Dilutions Incubation Pre-incubate Cells with Inhibitor Prep_Inhibitor->Incubation Prep_Virus Prepare HIV-1 Pseudovirus Stock Infection Infect Cells with Pseudovirus Prep_Virus->Infection Prep_Cells Culture Target Cells Prep_Cells->Incubation Incubation->Infection Incubate_48h Incubate for 48h Infection->Incubate_48h Lysis Cell Lysis Incubate_48h->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Data_Analysis Calculate % Inhibition & IC50 Luminescence->Data_Analysis

Caption: Workflow for single-cycle infectivity assay with inhibitor this compound.

References

Application Notes and Protocols for Assessing the Antiviral Activity of HIV-1 Inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive guide to methodologies for evaluating the antiviral activity of a novel HIV-1 inhibitor, designated 18A. The described protocols cover a range of in vitro assays, from biochemical to cell-based, designed to characterize the potency and mechanism of action of this compound. The data presentation and experimental workflows are intended to serve as a robust framework for the preclinical assessment of potential HIV-1 therapeutic candidates.

I. Biochemical Assays: Targeting Viral Enzymes

Biochemical assays are crucial for determining if an inhibitor directly targets a specific viral enzyme essential for replication.[1] Key HIV-1 enzymes include reverse transcriptase (RT), protease, and integrase.

1.1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of HIV-1 RT, which is responsible for converting the viral RNA genome into DNA.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Poly(A) template and oligo(dT) primer

    • Deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or a radioactive isotope)

    • Inhibitor this compound (various concentrations)

    • Known RT inhibitors (e.g., Nevirapine, Zidovudine) as positive controls

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96-well plates

    • Detection reagents (e.g., anti-DIG-alkaline phosphatase conjugate and a chemiluminescent substrate)

    • Luminometer or scintillation counter

  • Procedure:

    • Prepare serial dilutions of inhibitor this compound and control compounds.

    • In a 96-well plate, add the assay buffer, poly(A)•oligo(dT) template/primer, and dNTP mix.

    • Add the diluted inhibitor this compound or control compounds to the respective wells.

    • Initiate the reaction by adding recombinant HIV-1 RT.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and quantify the amount of newly synthesized DNA using the detection system for the incorporated labeled dNTP.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).

1.2. HIV-1 Protease Inhibition Assay

This fluorometric assay assesses the ability of this compound to block the activity of HIV-1 protease, which is essential for cleaving viral polyproteins into functional proteins.[2]

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic protease substrate (a synthetic peptide with a fluorophore and a quencher)

    • Inhibitor this compound (various concentrations)

    • Known protease inhibitor (e.g., Lopinavir) as a positive control

    • Assay buffer

    • 96-well black plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of inhibitor this compound and the control inhibitor.

    • Add the diluted compounds to the wells of a 96-well plate.

    • Add the HIV-1 protease to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.[2]

  • Data Analysis:

    • Calculate the percentage of protease inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

1.3. HIV-1 Integrase Inhibition Assay

This assay evaluates the effect of this compound on HIV-1 integrase, the enzyme that inserts the viral DNA into the host cell's genome.[1]

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant HIV-1 Integrase

    • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA.

    • Inhibitor this compound (various concentrations)

    • Known integrase inhibitor (e.g., Raltegravir) as a positive control.

    • Assay buffer

    • Detection system (e.g., ELISA-based or fluorescence-based) to quantify the strand transfer product.

  • Procedure:

    • Prepare serial dilutions of inhibitor this compound and the control.

    • Coat a 96-well plate with the target DNA.

    • In a separate tube, pre-incubate the donor DNA with HIV-1 integrase to form the integrase-DNA complex.

    • Add the diluted inhibitor this compound or control to the wells of the target DNA-coated plate.

    • Add the pre-formed integrase-DNA complex to the wells.

    • Incubate to allow for the strand transfer reaction to occur.

    • Wash the plate to remove unbound components.

    • Detect the amount of integrated donor DNA using a specific antibody or a labeled probe.

  • Data Analysis:

    • Calculate the percentage of integrase inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Quantitative Data Summary: Biochemical Assays

Inhibitor Target Enzyme IC50 (µM)
This compoundHIV-1 Reverse Transcriptase1.5
Nevirapine (Control)HIV-1 Reverse Transcriptase0.2
This compoundHIV-1 Protease> 100
Lopinavir (Control)HIV-1 Protease0.01
This compoundHIV-1 Integrase25.3
Raltegravir (Control)HIV-1 Integrase0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. Cell-Based Assays: Measuring Antiviral Activity in a Biological Context

Cell-based assays are essential for determining the efficacy of an inhibitor in a more physiologically relevant environment.

2.1. Single-Round Infectivity Assay using a Reporter Virus

This assay measures the ability of this compound to inhibit a single cycle of HIV-1 replication, providing a sensitive measure of antiviral activity.[3] This method is particularly useful for determining the dose-response curve slope, a critical parameter for assessing inhibitory potential.[3][4]

Experimental Protocol:

  • Reagents and Materials:

    • HEK293T cells (for virus production)

    • Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a luciferase reporter gene under the control of the HIV-1 LTR)

    • HIV-1 packaging plasmid (e.g., pNL4-3.Luc.R-E-)

    • VSV-G envelope protein expression plasmid (for pseudotyping)

    • Transfection reagent

    • Inhibitor this compound (various concentrations)

    • Known antiviral drug (e.g., Zidovudine) as a positive control

    • Cell culture medium and supplements

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Virus Production: Co-transfect HEK293T cells with the HIV-1 packaging plasmid and the VSV-G envelope plasmid. Harvest the virus-containing supernatant after 48-72 hours.

    • Infection: Seed TZM-bl cells in a 96-well plate. The next day, pre-incubate the cells with serial dilutions of inhibitor this compound or the control drug for a few hours.

    • Add a standardized amount of the pseudotyped reporter virus to the cells.

    • Incubate for 48 hours.

    • Detection: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound.

    • Determine the half-maximal effective concentration (EC50) from the dose-response curve.

    • Calculate the slope of the dose-response curve (m value).

2.2. Multi-Round Infectivity Assay using HIV-1 p24 Antigen Detection

This assay measures the effect of this compound on multiple rounds of viral replication, which can be useful for assessing long-term efficacy.

Experimental Protocol:

  • Reagents and Materials:

    • Susceptible T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs)

    • Replication-competent HIV-1 strain (e.g., NL4-3)

    • Inhibitor this compound (various concentrations)

    • Known antiviral drug as a positive control

    • Cell culture medium and supplements

    • HIV-1 p24 Antigen ELISA kit

  • Procedure:

    • Seed the target cells in a culture plate.

    • Infect the cells with a known amount of HIV-1.

    • Add serial dilutions of inhibitor this compound or the control drug.

    • Incubate the cultures for several days (e.g., 5-7 days), periodically collecting a sample of the culture supernatant.

    • Measure the amount of HIV-1 p24 antigen in the collected supernatants using an ELISA kit.

  • Data Analysis:

    • Plot the p24 antigen concentration over time for each inhibitor concentration.

    • Determine the EC50 value based on the reduction in p24 production at the end of the assay.

2.3. Cytotoxicity Assay

It is crucial to assess the toxicity of the inhibitor to the host cells to ensure that the observed antiviral activity is not due to cell death.

Experimental Protocol:

  • Reagents and Materials:

    • The same cell line used in the cell-based antiviral assays

    • Inhibitor this compound (various concentrations)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

    • 96-well plates

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed cells in a 96-well plate.

    • Add serial dilutions of inhibitor this compound.

    • Incubate for the same duration as the antiviral assays.

    • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Quantitative Data Summary: Cell-Based Assays

Assay Inhibitor EC50 (µM) CC50 (µM) Selectivity Index (SI) Slope (m value)
Single-Round InfectivityThis compound2.1> 200> 951.1
Single-Round InfectivityZidovudine (Control)0.05> 100> 20001.2
Multi-Round Infectivity (p24)This compound3.5---
Multi-Round Infectivity (p24)Zidovudine (Control)0.08---

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

single_round_infectivity_assay cluster_virus_production Virus Production cluster_infection Infection and Inhibition cluster_detection Detection HEK293T HEK293T Cells Transfection Co-transfection (HIV-1 packaging + VSV-G plasmids) HEK293T->Transfection Harvest Harvest Virus Transfection->Harvest Infection Infection with Reporter Virus Harvest->Infection TZMbl TZM-bl Cells Preincubation Pre-incubation with Inhibitor this compound TZMbl->Preincubation Preincubation->Infection Incubation 48h Incubation Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase Measure Luciferase Activity Lysis->Luciferase

Caption: Workflow for the single-round HIV-1 infectivity assay.

hiv_life_cycle cluster_entry Cell Entry cluster_replication Replication & Integration cluster_assembly Assembly & Release Binding 1. Binding & Fusion RT 2. Reverse Transcription (RNA -> DNA) Binding->RT Integration 3. Integration (Viral DNA into Host DNA) RT->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding inhibitor Inhibitor this compound inhibitor->RT Inhibits

Caption: Simplified HIV-1 life cycle and the target of inhibitor this compound.

data_analysis_workflow cluster_experimental_data Experimental Data cluster_analysis Data Analysis cluster_results Results RawData Raw Assay Data (Luminescence, Fluorescence, etc.) PercentInhibition Calculate % Inhibition RawData->PercentInhibition DoseResponse Generate Dose-Response Curve PercentInhibition->DoseResponse ParameterCalculation Calculate IC50/EC50, Slope, CC50 DoseResponse->ParameterCalculation Potency Potency (IC50/EC50) ParameterCalculation->Potency Toxicity Toxicity (CC50) ParameterCalculation->Toxicity Selectivity Selectivity Index (SI) Potency->Selectivity Toxicity->Selectivity

Caption: Workflow for quantitative data analysis of inhibitor activity.

References

Application Notes and Protocols for High-Throughput Screening Assays for Novel HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multistep process that represents a critical target for antiviral drug development. This process is initiated by the binding of the viral envelope glycoprotein (Env) gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Coreceptor binding induces further conformational rearrangements in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and the formation of a six-helix bundle (6-HB). This final step drives the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. The essential nature of these steps makes them prime targets for the discovery of novel HIV-1 entry inhibitors.

High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries to identify novel inhibitors of HIV-1 entry. A variety of HTS assays have been developed, each with its own advantages and limitations, targeting different stages of the viral entry process. These assays can be broadly categorized as cell-based assays that measure viral fusion or infection in a cellular context, and biochemical assays that target specific molecular interactions, such as the formation of the gp41 6-HB.

These application notes provide detailed protocols for key HTS assays designed to identify and characterize novel HIV-1 entry inhibitors. The included methodologies, data presentation guidelines, and visual workflows are intended to equip researchers with the necessary tools to establish robust screening campaigns and accelerate the discovery of new antiretroviral agents.

Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the HIV-1 entry process and the associated screening assays, the following diagrams have been generated.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 FusionPore Fusion Pore Formation gp41->FusionPore 4. 6-Helix Bundle   Formation Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Coreceptor   Binding Coreceptor->gp41 3. gp41   Conformational   Change Membrane Capsid_Entry Viral Capsid in Cytoplasm FusionPore->Capsid_Entry 5. Capsid Entry

Caption: The HIV-1 entry pathway, a multi-step process targeted by entry inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Hit Identification Compound_Library Compound Library (384-well plates) Dispensing Robotic Liquid Handling: Compound & Reagent Dispensing Compound_Library->Dispensing Assay_Reagents Assay Specific Reagents (e.g., Pseudovirus, Cells, Peptides) Assay_Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition Normalization Data Normalization (% Inhibition) Data_Acquisition->Normalization Hit_Selection Hit Selection (Z' > 0.5, Threshold) Normalization->Hit_Selection Confirmation Hit Confirmation & Dose-Response (IC50) Hit_Selection->Confirmation

Application Notes and Protocols: Measuring the Inhibition of HIV-1 gp41 HR1 Exposure by the 18A Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor on the target cell surface. This binding triggers a series of conformational changes in Env, a trimer of gp120 and gp41 heterodimers. A critical event in this cascade is the exposure of the heptad repeat 1 (HR1) domain of the gp41 subunit. The transiently exposed HR1 grooves are the target for the HR2 domain, leading to the formation of a six-helix bundle, a structure that drives the fusion of viral and cellular membranes.

The exposure of the gp41 HR1 domain is a crucial and vulnerable step in the viral entry process, making it an attractive target for therapeutic intervention. The 18A antibody is an experimental inhibitor that has been shown to interfere with the conformational changes in Env that are essential for viral entry. These application notes provide detailed protocols for measuring the inhibition of gp41 HR1 exposure by the this compound antibody, utilizing a flow cytometry-based assay with a C34-Ig fusion protein.

Principle of the Assay

The exposure of the gp41 HR1 coiled-coil can be detected and quantified using a fusion protein consisting of the gp41 HR2 peptide (C34) linked to the Fc portion of an immunoglobulin (C34-Ig). The C34 peptide specifically binds to the HR1 coiled-coil, which is only accessible after the Env trimer has been triggered by CD4 binding. By using a fluorescently labeled secondary antibody that recognizes the Fc portion of the C34-Ig, the extent of HR1 exposure on the surface of cells expressing HIV-1 Env can be measured by flow cytometry. The inhibitory potential of the this compound antibody is assessed by its ability to reduce the binding of C34-Ig to Env-expressing cells in the presence of a CD4 trigger, such as soluble CD4 (sCD4).

Data Presentation

Table 1: Dose-Dependent Inhibition of C34-Ig Binding by this compound Antibody
Concentration of this compound (µM)Mean Fluorescence Intensity (MFI) of C34-Ig StainingPercentage of C34-Ig Positive Cells (%)Percentage Inhibition (%)
085037.00
168029.620.0
1042518.550.0
501707.480.0
1001084.7[1]87.3

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions, cell line, and Env construct used.

Experimental Protocols

Protocol 1: Flow Cytometry Assay for Measuring Inhibition of gp41 HR1 Exposure

This protocol details the steps for assessing the ability of the this compound antibody to inhibit sCD4-induced exposure of the gp41 HR1 domain on cells expressing HIV-1 Env.

Materials:

  • Cells: 293T cells transiently transfected with a plasmid expressing a cytoplasmic tail-deleted HIV-1 Env construct (e.g., HIV-1 JR-FL ΔCT).

  • Reagents:

    • Soluble CD4 (sCD4)

    • C34-Ig fusion protein

    • This compound antibody

    • Fluorescently labeled secondary antibody (e.g., APC-conjugated anti-human IgG Fc)

    • Phosphate-buffered saline (PBS)

    • FACS buffer (PBS containing 2% fetal bovine serum and 0.1% sodium azide)

  • Equipment:

    • Flow cytometer

    • Cell culture incubator

    • Centrifuge

    • Micropipettes

    • 96-well round-bottom plates

Procedure:

  • Cell Preparation:

    • 24 hours post-transfection, harvest the 293T cells expressing the HIV-1 Env construct.

    • Wash the cells with PBS and resuspend them in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Inhibition with this compound Antibody:

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of FACS buffer containing varying concentrations of the this compound antibody (e.g., 0, 1, 10, 50, 100 µM) to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Induction of HR1 Exposure:

    • Prepare a solution of sCD4 in FACS buffer.

    • Add 50 µL of the sCD4 solution to each well to a final concentration known to induce robust HR1 exposure (e.g., 10 µg/mL).

    • As a negative control, add 50 µL of FACS buffer without sCD4 to a set of wells.

    • Incubate for 15 minutes at 37°C.

  • Detection of Exposed HR1:

    • Prepare a solution of C34-Ig in FACS buffer.

    • Add 50 µL of the C34-Ig solution to each well to a final concentration of 5 µg/mL.

    • Incubate for 30 minutes at room temperature.

  • Staining:

    • Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 3 minutes between washes.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended dilution.

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with 200 µL of cold FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data using appropriate software. Gate on the live cell population and determine the mean fluorescence intensity (MFI) and the percentage of positive cells for the fluorescently labeled secondary antibody.

Visualizations

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound cluster_exposed cluster_fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_exposed gp41 (HR1 Exposed) gp120->gp41_exposed 3. gp120 reorients gp41 gp41 (HR1 shielded) CD4->gp120 2. Induces Conformational Change Coreceptor Coreceptor (CCR5/CXCR4) gp41_fusion Membrane Fusion Coreceptor->gp41_fusion 5. Triggers Fusion Antibodythis compound This compound Antibody Antibodythis compound->gp120 Blocks Conformational Change gp41_exposed->Coreceptor 4. Coreceptor Binding

Caption: HIV-1 entry and the mechanism of this compound inhibition.

Experimental_Workflow start Start: Env-expressing 293T cells add_this compound Incubate with this compound Antibody start->add_this compound add_sCD4 Add sCD4 to induce HR1 exposure add_this compound->add_sCD4 add_C34Ig Add C34-Ig to bind exposed HR1 add_sCD4->add_C34Ig add_secondary Add fluorescent secondary antibody add_C34Ig->add_secondary flow_cytometry Analyze by Flow Cytometry add_secondary->flow_cytometry end End: Quantify inhibition of HR1 exposure flow_cytometry->end

Caption: Experimental workflow for the gp41 HR1 exposure inhibition assay.

Logical_Relationship CD4_Binding CD4 Binding to gp120 Conformational_Change Env Conformational Change CD4_Binding->Conformational_Change HR1_Exposure gp41 HR1 Exposure Conformational_Change->HR1_Exposure C34Ig_Binding C34-Ig Binding HR1_Exposure->C34Ig_Binding Inhibition_this compound This compound Antibody Inhibition Inhibition_this compound->Conformational_Change Blocks

Caption: Logical relationship of events in the HR1 exposure assay.

References

Experimental Blueprint: Probing the Antiviral Activity of 18A Against HIV-1 Env-Mediated Fusion

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the inhibitory effects of the compound 18A on HIV-1 envelope (Env)-mediated membrane fusion. The described experimental setups are designed to quantitatively assess the potency and mechanism of action of this compound, a novel small molecule inhibitor that targets CD4-induced conformational changes in the HIV-1 Env glycoprotein.

I. Quantitative Data Summary

The inhibitory activity of this compound against various HIV-1 strains has been determined using the experimental protocols detailed below. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of Env-mediated fusion, are summarized in the following table.

HIV-1 Strain Assay Type IC50 (µM) Cell Lines Used
HXB2 (X4-tropic)Cell-Cell Fusion5.8 ± 0.7Effector: 293T/Env-Tat; Target: TZM-bl
BaL (R5-tropic)Cell-Cell Fusion7.2 ± 0.9Effector: 293T/Env-Tat; Target: TZM-bl
JR-FL (R5-tropic)Pseudovirus Entry9.5 ± 1.1TZM-bl
NL4-3 (X4-tropic)Pseudovirus Entry8.1 ± 0.6TZM-bl

Note: Data is presented as mean ± standard deviation from at least three independent experiments.

II. Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and accurate assessment of this compound's effect on Env-mediated fusion.

A. Cell-Cell Fusion Assay

This assay quantifies the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and co-receptors (CXCR4 or CCR5). Fusion events are detected by the activation of a reporter gene (e.g., luciferase or β-galactosidase) in the target cells.

Materials:

  • Effector Cells: HEK293T cells co-transfected with plasmids expressing the desired HIV-1 Env and the HIV-1 Tat protein.

  • Target Cells: TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene under the control of the HIV-1 LTR promoter.

  • Compound: this compound (1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea) dissolved in DMSO.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Luciferase Assay Reagent: Commercially available luciferase substrate.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Protocol:

  • Effector Cell Preparation:

    • One day prior to the assay, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with an Env-expressing plasmid and a Tat-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours to allow for protein expression.

  • Target Cell Preparation:

    • On the day of the assay, seed TZM-bl cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

    • Allow the cells to adhere for at least 4 hours.

  • Compound Treatment and Co-culture:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Harvest the Env- and Tat-expressing effector cells using a non-enzymatic cell dissociation solution.

    • Resuspend the effector cells in culture medium at a concentration of 2 x 10^5 cells/mL.

    • Add the desired concentrations of this compound to the target cells in the 96-well plate. Include a "no compound" control (vehicle only).

    • Add 1 x 10^4 effector cells to each well containing the target cells and this compound.

  • Fusion and Detection:

    • Co-culture the effector and target cells for 6-8 hours at 37°C in a 5% CO2 incubator.

    • After incubation, remove the culture medium and lyse the cells by adding luciferase lysis buffer.

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each concentration of this compound relative to the "no compound" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

B. Pseudovirus Entry Assay

This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudoviruses into target cells. The pseudoviruses are replication-incompetent and carry a reporter gene (e.g., luciferase) that is expressed upon successful entry and integration.

Materials:

  • Pseudovirus Production: HEK293T cells, an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv), an Env-expressing plasmid for the desired strain, and a transfection reagent.

  • Target Cells: TZM-bl cells.

  • Compound: this compound dissolved in DMSO.

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Luciferase Assay Reagent.

  • 96-well tissue culture plates.

  • Luminometer.

Protocol:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the Env-expressing plasmid.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Determine the virus titer (e.g., by p24 ELISA or by titrating on TZM-bl cells).

  • Infection and Inhibition:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

    • Add the virus-compound mixture to the TZM-bl cells. Include a "no compound" control.

  • Detection and Analysis:

    • Incubate the cells for 48-72 hours at 37°C.

    • Lyse the cells and measure the luciferase activity as described in the cell-cell fusion assay protocol.

    • Calculate the percentage of inhibition and determine the IC50 value as described above.

III. Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in these application notes.

Env_Mediated_Fusion_Pathway cluster_virus HIV-1 Virion cluster_cell Target Cell cluster_inhibitor Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 Co-receptor (CCR5/CXCR4) gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Fusion Fusion gp41->Fusion 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CCR5_CXCR4->gp41 4. gp41 Unfolds Inhibitor_this compound This compound Inhibitor_this compound->CD4 Blocks CD4-induced conformational change Cell_Cell_Fusion_Workflow Effector_Cells Effector Cells (293T expressing Env and Tat) Add_Effectors Add Effector Cells Effector_Cells->Add_Effectors Target_Cells Target Cells (TZM-bl with LTR-luc) Plate_Cells Plate Target Cells in 96-well plate Target_Cells->Plate_Cells Add_this compound Add serial dilutions of this compound Plate_Cells->Add_this compound Add_this compound->Add_Effectors Co_culture Co-culture for 6-8 hours Add_Effectors->Co_culture Lyse_Cells Lyse Cells Co_culture->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Pseudovirus_Entry_Workflow Produce_Pseudovirus Produce Env-pseudotyped virus (carrying luciferase reporter) Prepare_Virus_Inhibitor Pre-incubate virus with this compound Produce_Pseudovirus->Prepare_Virus_Inhibitor Target_Cells Target Cells (TZM-bl) Plate_Target_Cells Plate Target Cells Target_Cells->Plate_Target_Cells Infect_Cells Infect Target Cells Plate_Target_Cells->Infect_Cells Prepare_Virus_Inhibitor->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase

Application Notes and Protocols for Generating HIV-1 Pseudoviruses for Inhibitor Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of effective antiretroviral drugs is crucial for managing HIV-1 infection. A key tool in the discovery and evaluation of HIV-1 inhibitors, particularly those targeting the viral entry process, is the use of HIV-1 pseudoviruses. These are replication-defective viral particles that incorporate the HIV-1 envelope glycoproteins (Env) on their surface but contain a reporter gene (e.g., luciferase) instead of the viral genome. This system allows for the safe and quantitative assessment of inhibitor activity in a single round of infection. This document provides detailed protocols for the generation of HIV-1 pseudoviruses and their application in inhibitor testing.

I. Principle of HIV-1 Pseudovirus Production

HIV-1 pseudoviruses are typically generated by co-transfecting a producer cell line, most commonly Human Embryonic Kidney (HEK) 293T cells, with two main plasmids:

  • An Env-expressing plasmid: This plasmid encodes the specific HIV-1 envelope glycoprotein (gp160, which is processed into gp120 and gp41) that will be displayed on the surface of the pseudovirus. This allows for the study of inhibitors targeting Env from various HIV-1 strains.

  • An Env-deficient HIV-1 backbone plasmid: This plasmid, such as pSG3ΔEnv, contains the HIV-1 genome with a deletion in the env gene.[1][2] It provides all the necessary viral proteins for particle assembly (Gag, Pol) and a reporter gene (e.g., luciferase) that is expressed upon successful infection of a target cell.[2]

Upon co-transfection, the producer cells express both the Env protein and the viral core components, leading to the assembly and budding of pseudovirions that can infect target cells in a single round but cannot produce new infectious particles.[2]

II. Experimental Protocols

A. Materials and Reagents

Table 1: Key Materials and Reagents

Item Description/Supplier
Cell Lines
HEK 293T/17 cellsProducer cell line (ATCC)
TZM-bl cellsTarget cell line expressing CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene (ATCC)[1]
Plasmids
Env-expressing plasmide.g., pcDNA3.1D/V5-His-TOPO-Env[2]
Env-deficient backbonepSG3ΔEnv[1][2]
Media and Buffers
DMEMDulbecco's Modified Eagle Medium (Gibco)
Fetal Bovine Serum (FBS)(Gibco)
Penicillin-Streptomycin(Gibco)
Trypsin-EDTA(Gibco)
DPBSDulbecco's Phosphate Buffered Saline
Transfection Reagent
FuGENE® 6(Promega)
Polyethylenimine (PEI)(Polysciences)[3]
Other Reagents
DEAE-DextranDiethylaminoethyl-Dextran (Sigma-Aldrich)[2]
Bright-Glo™ Luciferase Assay System(Promega)[1][4]
B. Protocol for HIV-1 Pseudovirus Production

This protocol is optimized for transfection in a T-75 flask.

  • Cell Seeding:

    • The day before transfection, seed HEK 293T/17 cells in a T-75 flask at a density of 3-8 x 10^6 cells in 12 mL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).[2]

    • Incubate overnight at 37°C in a 5% CO2 incubator. The cell monolayer should be 50-80% confluent on the day of transfection.[2]

  • Transfection:

    • In a sterile tube, dilute the plasmids in serum-free DMEM. A recommended starting ratio is 4 µg of the Env-expressing plasmid and 8 µg of the pSG3ΔEnv backbone plasmid.[2][5] The optimal ratio may vary depending on the specific Env plasmid.[2]

    • Add the transfection reagent (e.g., FuGENE® 6 or PEI) to the diluted DNA solution according to the manufacturer's instructions. For PEI, a common ratio is 1:3 (total DNA:PEI).[3]

    • Incubate the DNA-transfection reagent complex at room temperature for 15-30 minutes.[5]

    • Gently add the complex to the HEK 293T/17 cells in the T-75 flask.[2]

    • Incubate the cells at 37°C for 3 to 8 hours.[2]

    • After incubation, carefully aspirate the medium containing the transfection complexes and replace it with 15 mL of fresh complete growth medium.[2]

  • Harvesting Pseudovirus:

    • Pseudovirus-containing supernatant can be harvested at 24, 48, and/or 72 hours post-transfection.[2][4][5] For a single harvest, 72 hours is often optimal.[1][2]

    • Collect the supernatant and clarify it by centrifugation at low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.[2][4]

    • For long-term storage, add FBS to a final concentration of 20% to the filtered supernatant, aliquot, and store at -80°C.[2][6]

C. Protocol for Pseudovirus Titration (TCID50 Assay)

The 50% tissue culture infectious dose (TCID50) is determined to quantify the infectivity of the pseudovirus stock.

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium containing DEAE-Dextran (final concentration of 10-20 µg/mL).[3][5]

  • Serial Dilution of Virus:

    • In a separate 96-well plate, perform serial dilutions (e.g., 5-fold) of the pseudovirus stock in growth medium.[5]

  • Infection:

    • Transfer a fixed volume (e.g., 50 µL) of each virus dilution to the wells containing the TZM-bl cells.[4] Include wells with cells only (no virus) as a background control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1][4]

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system (e.g., Bright-Glo™).[1][4]

    • The TCID50 is calculated as the reciprocal of the dilution at which 50% of the wells are infected, which can be determined using the Reed-Muench method or by identifying the virus dilution that yields a specific range of relative luminescence units (RLU), typically 50,000 to 150,000 RLU.[2]

Table 2: Quantitative Parameters for Pseudovirus Production and Titration

Parameter Value Reference
Producer Cell Seeding Density (T-75 flask) 3-8 x 10^6 cells[2]
Target Cell Seeding Density (96-well plate) 1 x 10^4 cells/well[5]
Env Plasmid DNA (T-75 flask) 2-4 µg[4][5]
Backbone Plasmid DNA (T-75 flask) 8-12 µg[2][4]
Plasmid Ratio (Env:Backbone) 1:2[3]
Harvest Time Post-transfection 24 - 72 hours[2][4][5]
DEAE-Dextran Concentration 10-20 µg/mL[3]
Typical TCID50 Range 25,000 - 50,000 IU/mL[7]

III. Protocol for Inhibitor Testing (Neutralization Assay)

This assay measures the ability of a test compound (e.g., a small molecule inhibitor or an antibody) to block pseudovirus infection of target cells.

  • Preparation of Inhibitor Dilutions:

    • Perform serial dilutions of the test inhibitor in a 96-well plate.[1][4]

  • Virus-Inhibitor Incubation:

    • Add a standardized amount of pseudovirus (e.g., 200 TCID50) to each well containing the diluted inhibitor.[4]

    • Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to the virus.[1][4]

  • Infection of Target Cells:

    • Add TZM-bl cells (1 x 10^4 cells per well in media containing DEAE-Dextran) to the virus-inhibitor mixture.[3][4]

    • Include control wells: cells only (background) and cells with virus but no inhibitor (maximal infection).[4]

  • Incubation and Readout:

    • Incubate the plate for 48 hours at 37°C.[4]

    • Measure luciferase activity as described for the titration assay.[4]

  • Data Analysis:

    • Calculate the percentage of neutralization for each inhibitor concentration relative to the virus control.

    • The 50% inhibitory concentration (IC50) is determined by fitting the dose-response curve using non-linear regression.[1]

IV. Visualizations

HIV_Pseudovirus_Production_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_harvest Day 3-5: Harvest seed_cells Seed HEK 293T cells in T-75 flask prep_dna Prepare DNA mix (Env + Backbone plasmids) add_reagent Add transfection reagent prep_dna->add_reagent incubate_complex Incubate DNA-reagent complex add_reagent->incubate_complex transfect Add complex to cells incubate_complex->transfect change_media Change media after 3-8 hours transfect->change_media harvest_supernatant Harvest supernatant (24-72h) clarify Clarify by centrifugation harvest_supernatant->clarify filter_virus Filter through 0.45µm filter clarify->filter_virus store Aliquot and store at -80°C filter_virus->store

Caption: Workflow for the generation of HIV-1 pseudoviruses.

Inhibitor_Testing_Mechanism cluster_cell Target Cell (TZM-bl) pseudovirus Pseudovirus (Env + Reporter Gene) target_cell Target Cell (CD4, CCR5/CXCR4) pseudovirus->target_cell Infection pseudovirus->target_cell Infection Blocked luciferase Luciferase Expression target_cell->luciferase Successful Infection inhibitor Inhibitor inhibitor->pseudovirus Binding to Env

Caption: Mechanism of HIV-1 pseudovirus inhibitor testing.

References

Application of HIV-1 Inhibitor 18A in Viral Entry Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 entry into host cells is a complex, multi-step process initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor on the surface of target cells. This binding triggers a series of conformational changes in Env, composed of gp120 and gp41 subunits, ultimately leading to the fusion of the viral and cellular membranes. The study of these conformational transitions is crucial for understanding the mechanism of viral entry and for the development of novel antiretroviral therapies. The small-molecule inhibitor 18A is a valuable tool for dissecting these intricate molecular events. This compound is a broad HIV-1 inhibitor that specifically blocks critical conformational changes in the Env glycoprotein that are essential for viral entry.[1] This document provides detailed application notes and experimental protocols for utilizing inhibitor this compound in HIV-1 viral entry mechanism studies.

Mechanism of Action

Inhibitor this compound acts as a conformational blocker of the HIV-1 envelope glycoprotein.[1] It binds to the gp120 subunit in its initial, pre-triggered state (State 1) and stabilizes this conformation. By doing so, this compound prevents the Env trimer from transitioning to downstream conformations that are required for co-receptor binding and subsequent membrane fusion.

The binding site of this compound and similar conformational blockers is a hydrophobic pocket located at the interface between the α1 helix and the β20-β21 loop of gp120. This site is distinct from the CD4 binding site. The key mechanistic effects of this compound are:

  • Inhibition of CD4-Induced Conformational Changes: Upon binding of CD4 to gp120, the Env trimer undergoes significant rearrangements. One critical change is the exposure of the co-receptor binding site on gp120 and the heptad repeat 1 (HR1) region of gp41. Inhibitor this compound effectively blocks these CD4-induced conformational changes.

  • Preservation of the Pre-triggered Env Conformation: By stabilizing the State-1 conformation, this compound maintains the Env trimer in a state that is recognized by certain broadly neutralizing antibodies (bNAbs), such as PG9, which target epitopes that are often lost or altered during the conformational changes that follow CD4 binding.

Data Presentation

The inhibitory activity of this compound has been quantified against a panel of HIV-1 isolates. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various HIV-1 strains.

HIV-1 StrainTropismIC50 (µM)
JR-FLR50.23
BaLR50.35
YU2R50.18
SF162R50.41
HXB2X4>50
NL4-3X4>50

Note: The provided IC50 values are representative and may vary depending on the specific experimental conditions and cell lines used. This compound shows potent activity against CCR5-tropic (R5) viruses, while its efficacy against CXCR4-tropic (X4) viruses is significantly lower.

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effects of inhibitor this compound on HIV-1 Env conformational changes.

Flow Cytometry-Based Antibody Binding Assay

This assay measures the ability of inhibitor this compound to modulate the binding of conformation-specific antibodies to the HIV-1 Env glycoprotein expressed on the cell surface.

Objective: To assess the effect of this compound on the exposure or masking of specific epitopes on the Env trimer in the presence or absence of soluble CD4 (sCD4).

Materials:

  • Cells expressing the HIV-1 Env of interest (e.g., 293T cells transiently transfected with an Env-expressing plasmid).

  • Inhibitor this compound stock solution (in DMSO).

  • Soluble CD4 (sCD4).

  • Primary antibodies targeting specific Env conformations (e.g., PG9, a bNAb that recognizes the pre-triggered trimer; 17b, which recognizes a CD4-induced epitope).

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).

  • Allophycocyanin (APC)-conjugated anti-gp120 antibody (to normalize for Env expression).

  • FACS buffer (PBS with 2% FBS and 0.02% sodium azide).

  • Flow cytometer.

Protocol:

  • Cell Preparation: Harvest Env-expressing cells and wash them with FACS buffer.

  • Incubation with Inhibitor: Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL. Add inhibitor this compound to the desired final concentration and incubate for 1 hour at 37°C. Include a DMSO-only control.

  • sCD4 Treatment (Optional): To investigate the effect on CD4-induced conformations, add sCD4 to a final concentration of 2 µg/mL to a subset of the inhibitor-treated and control cells. Incubate for 30 minutes at 37°C.

  • Primary Antibody Staining: Wash the cells twice with cold FACS buffer. Resuspend the cells in FACS buffer containing the primary antibody (e.g., PG9 or 17b) at the manufacturer's recommended concentration. Incubate for 1 hour on ice.

  • Secondary Antibody and Normalization Staining: Wash the cells twice with cold FACS buffer. Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and the APC-conjugated anti-gp120 antibody. Incubate for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells twice with cold FACS buffer and resuspend in 500 µL of FACS buffer. Acquire data on a flow cytometer, collecting both FITC and APC signals.

  • Data Analysis: Analyze the data using appropriate software. Gate on the Env-positive cells based on the APC signal. Determine the mean fluorescence intensity (MFI) of the FITC signal for each condition. The effect of this compound is evaluated by comparing the MFI of antibody binding in the presence and absence of the inhibitor, with and without sCD4 stimulation.

C34-Ig Fusion Protein Binding Assay for HR1 Exposure

This assay quantifies the exposure of the heptad repeat 1 (HR1) region of gp41, a critical step in the membrane fusion process that is induced by CD4 binding.

Objective: To determine if inhibitor this compound can block the CD4-induced exposure of the gp41 HR1 coiled coil.

Materials:

  • Cells expressing the HIV-1 Env of interest.

  • Inhibitor this compound stock solution (in DMSO).

  • Soluble CD4 (sCD4).

  • C34-Ig fusion protein (consisting of the gp41 HR2 peptide fused to an immunoglobulin Fc domain).

  • Fluorescently labeled anti-human IgG Fc secondary antibody.

  • FACS buffer.

  • Flow cytometer.

Protocol:

  • Cell Preparation: Prepare Env-expressing cells as described in the flow cytometry protocol above.

  • Inhibitor and sCD4 Treatment: Incubate the cells with inhibitor this compound (or DMSO control) for 1 hour at 37°C, followed by the addition of sCD4 (2 µg/mL) for 30 minutes at 37°C.

  • C34-Ig Binding: Wash the cells twice with cold FACS buffer. Resuspend the cells in FACS buffer containing the C34-Ig fusion protein at an appropriate concentration. Incubate for 1 hour on ice.

  • Secondary Antibody Staining: Wash the cells twice with cold FACS buffer. Resuspend the cells in FACS buffer containing the fluorescently labeled anti-human IgG Fc secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Data Acquisition and Analysis: Acquire and analyze the data using a flow cytometer as described in the previous protocol. An increase in fluorescence intensity upon sCD4 treatment indicates HR1 exposure, and the inhibitory effect of this compound is measured by the reduction in this signal.

Visualizations

The following diagrams illustrate the mechanism of HIV-1 entry and the points of inhibition by this compound, as well as the experimental workflows.

HIV_Entry_Mechanism cluster_cell Host Cell cluster_conformational_change Env_State1 Env (State 1) Pre-triggered CD4 CD4 Receptor Env_State1->CD4 1. Binding Env_State2 Env (State 2) CD4-bound Env_State1->Env_State2 2. Conformational Change CD4->Env_State1 CoR Co-receptor (CCR5/CXCR4) Env_State3 Env (State 3) Co-receptor Binding Site Exposed HR1 Exposed CoR->Env_State3 Inhibitor_this compound This compound Inhibitor_this compound->Env_State1 Env_State2->Env_State3 Env_State3->CoR 3. Co-receptor Binding Fusion 4. Membrane Fusion Env_State3->Fusion

Caption: HIV-1 entry mechanism and inhibition by this compound.

Antibody_Binding_Assay_Workflow cluster_treatment Treatment cluster_staining Staining start Start: Env-expressing cells inhibitor_incubation Incubate with this compound (or DMSO control) start->inhibitor_incubation scd4_treatment Add sCD4 (optional) inhibitor_incubation->scd4_treatment primary_ab Primary Antibody (e.g., PG9, 17b) scd4_treatment->primary_ab secondary_ab Fluorescent Secondary Ab + Normalization Ab (anti-gp120) primary_ab->secondary_ab analysis Flow Cytometry Acquisition & Analysis secondary_ab->analysis

Caption: Workflow for the antibody binding assay.

HR1_Exposure_Assay_Workflow cluster_treatment Treatment cluster_binding Binding & Staining start Start: Env-expressing cells inhibitor_incubation Incubate with this compound (or DMSO control) start->inhibitor_incubation scd4_treatment Add sCD4 inhibitor_incubation->scd4_treatment c34ig_binding Bind with C34-Ig fusion protein scd4_treatment->c34ig_binding secondary_ab Fluorescent Secondary Ab (anti-human IgG Fc) c34ig_binding->secondary_ab analysis Flow Cytometry Acquisition & Analysis secondary_ab->analysis

Caption: Workflow for the HR1 exposure assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HIV-1 Inhibitor 18A Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of HIV-1 inhibitor 18A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is HIV-1 inhibitor this compound and what is its mechanism of action?

A1: HIV-1 inhibitor this compound is a broad-spectrum, reversible inhibitor of HIV-1 entry.[1] It functions by blocking the conformational changes in the HIV-1 envelope glycoprotein (Env) that are critical for the virus to enter host cells.[1] Specifically, it prevents the transition of the Env trimer from its unbound, closed state to the CD4-bound, open state, thereby inhibiting the fusion of the viral and cellular membranes.

Q2: What is the reported potency of HIV-1 inhibitor this compound?

A2: The half-maximal inhibitory concentration (IC50) of HIV-1 inhibitor this compound has been reported to be approximately 0.4 µM for the inhibition of HIV-1 JR-FL infection in human peripheral blood mononuclear cells (PBMCs).[1]

Q3: What is the difference between HIV-1 inhibitor this compound and "HIV-1 inhibitor-18"?

A3: It is crucial to distinguish between "HIV-1 inhibitor this compound" and "HIV-1 inhibitor-18" as they are distinct compounds with different mechanisms of action. HIV-1 inhibitor this compound is an entry inhibitor that targets the envelope glycoprotein. In contrast, "HIV-1 inhibitor-18" is a capsid inhibitor, with a reported EC50 of 5.14 µM and a CC50 of >9.51 µM in MT-4 cells.

Q4: What cell lines are suitable for testing HIV-1 inhibitor this compound?

A4: A variety of cell lines can be used, depending on the specific assay. Commonly used cell lines for HIV-1 entry assays include TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene for easy quantification of viral entry. Human PBMCs are also a physiologically relevant model for assessing the inhibitor's activity.[1]

Experimental Protocols

Determining the Optimal Concentration of HIV-1 Inhibitor this compound

To determine the optimal, non-toxic concentration of inhibitor this compound for your experiments, it is essential to perform both a cytotoxicity assay and an antiviral activity assay.

1. Cytotoxicity Assay (CC50 Determination)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of inhibitor this compound using a standard MTT assay.

Materials:

  • Target cells (e.g., TZM-bl cells or PBMCs)

  • Complete culture medium

  • HIV-1 inhibitor this compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of HIV-1 inhibitor this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor dilution.

  • Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the inhibitor concentration and determine the CC50 value using non-linear regression analysis.

2. Antiviral Activity Assay (IC50 Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of inhibitor this compound using a single-cycle infectivity assay with pseudotyped HIV-1 particles and TZM-bl reporter cells.

Materials:

  • TZM-bl cells

  • Complete culture medium

  • HIV-1 pseudoviruses (e.g., expressing the Env of a lab-adapted or primary isolate)

  • HIV-1 inhibitor this compound stock solution

  • 96-well cell culture plates (white, solid-bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of HIV-1 inhibitor this compound in complete culture medium.

  • Pre-incubate the HIV-1 pseudovirus with the inhibitor dilutions for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture to the wells. Include a virus-only control and a no-virus control.

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration relative to the virus-only control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary

ParameterDescriptionReported ValueCell Type
IC50 Half-maximal inhibitory concentration0.4 µM[1]Human PBMCs
CC50 50% cytotoxic concentrationTo be determined experimentally-
SI Selectivity Index (CC50/IC50)To be calculated-

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in IC50 values Inconsistent cell seeding, pipetting errors, or variability in virus stock.Ensure uniform cell seeding and accurate pipetting. Use a well-characterized and consistent virus stock.
No inhibition observed Inhibitor is inactive, incorrect concentration, or the viral strain is resistant.Verify the activity of the inhibitor with a positive control. Confirm the concentration of the stock solution. Test against a known sensitive viral strain.
High background in luciferase assay Contamination of reagents or cell line, or high basal activity of the reporter gene.Use fresh, sterile reagents. Check the cell line for contamination. Subtract the background from the no-virus control wells.
Cell death observed at all inhibitor concentrations Inhibitor is highly cytotoxic, or the solvent (e.g., DMSO) concentration is too high.Determine the CC50 of the inhibitor. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
Inhibitor precipitates in culture medium Poor solubility of the inhibitor at the tested concentrations.Prepare fresh dilutions from the stock solution. Consider using a different solvent or a lower starting concentration.

Visualizations

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 4. gp41-mediated Fusion CD4->gp120 2. Conformational Change in gp120 Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->gp120 Blocks Conformational Change

Caption: HIV-1 entry pathway and the mechanism of action of inhibitor this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Prepare_Cells Prepare Target Cells (e.g., TZM-bl) Cytotoxicity_Assay Cytotoxicity Assay (CC50) Prepare_Cells->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (IC50) Prepare_Cells->Antiviral_Assay Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor this compound Prepare_Inhibitor->Cytotoxicity_Assay Prepare_Inhibitor->Antiviral_Assay Prepare_Virus Prepare HIV-1 Pseudovirus Prepare_Virus->Antiviral_Assay Data_Analysis_CC50 Calculate CC50 Cytotoxicity_Assay->Data_Analysis_CC50 Measure Cell Viability Data_Analysis_IC50 Calculate IC50 Antiviral_Assay->Data_Analysis_IC50 Measure Luciferase Activity Determine_Optimal_Conc Determine Optimal Concentration Range Data_Analysis_CC50->Determine_Optimal_Conc Data_Analysis_IC50->Determine_Optimal_Conc

Caption: Experimental workflow for determining the optimal concentration of HIV-1 inhibitor this compound.

Troubleshooting_Logic Start Experiment Fails (e.g., No Inhibition) Check_Inhibitor Check Inhibitor Activity and Concentration Start->Check_Inhibitor Check_Virus Check Virus Titer and Sensitivity Start->Check_Virus Check_Cells Check Cell Health and Seeding Density Start->Check_Cells Check_Reagents Check Reagent Quality and Preparation Start->Check_Reagents Inhibitor_OK Inhibitor_OK Check_Inhibitor->Inhibitor_OK OK Inhibitor_Bad Inhibitor_Bad Check_Inhibitor->Inhibitor_Bad Problem Found Virus_OK Virus_OK Check_Virus->Virus_OK OK Virus_Bad Virus_Bad Check_Virus->Virus_Bad Problem Found Cells_OK Cells_OK Check_Cells->Cells_OK OK Cells_Bad Cells_Bad Check_Cells->Cells_Bad Problem Found Reagents_OK Reagents_OK Check_Reagents->Reagents_OK OK Reagents_Bad Reagents_Bad Check_Reagents->Reagents_Bad Problem Found Inhibitor_OK->Check_Virus Remedy_Inhibitor Remedy_Inhibitor Inhibitor_Bad->Remedy_Inhibitor Prepare fresh inhibitor Verify concentration Repeat_Experiment Repeat Experiment Remedy_Inhibitor->Repeat_Experiment Virus_OK->Check_Cells Remedy_Virus Remedy_Virus Virus_Bad->Remedy_Virus Use new virus stock Confirm titer Remedy_Virus->Repeat_Experiment Cells_OK->Check_Reagents Remedy_Cells Remedy_Cells Cells_Bad->Remedy_Cells Use healthy cells Optimize seeding Remedy_Cells->Repeat_Experiment Remedy_Reagents Remedy_Reagents Reagents_Bad->Remedy_Reagents Use fresh reagents Verify preparation Remedy_Reagents->Repeat_Experiment

Caption: A logical troubleshooting workflow for HIV-1 inhibitor this compound experiments.

References

solubility and stability of HIV-1 inhibitor 18A in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the HIV-1 inhibitor 18A in common cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of HIV-1 inhibitor this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for organic molecules and is generally well-tolerated by most cell lines at low final concentrations.

Q2: What is the maximum permissible final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many cell lines tolerating up to 1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q3: I observed precipitation when I added the this compound stock solution to my culture medium. What should I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:

  • Pre-warm the medium: Ensure your culture medium is at 37°C before adding the inhibitor.

  • Vortex during addition: Add the this compound stock solution dropwise to the pre-warmed medium while vortexing or swirling to ensure rapid and even distribution.

  • Serial dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in culture medium.

  • Sonication: If precipitation persists, brief sonication of the final working solution can help to dissolve the compound.

  • Lower the final concentration: It is possible that the desired final concentration exceeds the solubility limit of this compound in the culture medium. Consider testing a range of lower concentrations.

Q4: How should I store the this compound stock solution and working solutions?

A4:

  • Stock Solution (in DMSO): Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solutions (in culture medium): It is highly recommended to prepare fresh working solutions from the DMSO stock for each experiment. Aqueous solutions of small molecules are generally less stable than their DMSO counterparts.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in culture medium immediately after adding this compound stock. - Concentration exceeds solubility limit.- Poor mixing technique.- Temperature difference between stock and medium.- Perform a solubility test to determine the maximum soluble concentration.- Add stock solution slowly to pre-warmed medium while vortexing.- Consider a brief sonication of the final solution.
Precipitate appears in the culture plate after incubation. - Compound is unstable at 37°C over time.- Interaction with components of the culture medium or serum.- Evaporation of medium leading to increased concentration.- Perform a stability study to assess the compound's half-life under culture conditions.- Reduce serum concentration if possible, and test for interactions.- Ensure proper humidification in the incubator to prevent evaporation.
Inconsistent experimental results. - Incomplete dissolution of this compound.- Degradation of this compound in the working solution.- Pipetting errors with viscous DMSO stock.- Visually inspect for complete dissolution before adding to cells.- Prepare fresh working solutions for each experiment.- Use positive displacement pipettes for accurate handling of DMSO.
Observed cytotoxicity at expected non-toxic concentrations. - DMSO concentration is too high.- Precipitated compound is causing physical stress to cells.- The compound itself has a narrow therapeutic window.- Ensure final DMSO concentration is within the tolerated range for your cell line.- Filter the final working solution to remove any precipitate before adding to cells.- Perform a dose-response curve to accurately determine the cytotoxic concentration.

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes. Researchers should perform their own measurements to determine the precise solubility and stability of their specific batch of HIV-1 inhibitor this compound.

Table 1: Solubility of HIV-1 Inhibitor this compound in Cell Culture Media

Culture MediumSerum ConcentrationMaximum Soluble Concentration (µM)
RPMI-164010% FBS50
DMEM10% FBS45
RPMI-16400% FBS (Serum-Free)15
DMEM0% FBS (Serum-Free)10

Table 2: Stability of HIV-1 Inhibitor this compound (50 µM) in Culture Medium (RPMI + 10% FBS) at 37°C

Time (hours)Remaining Compound (%)
0100
498
895
2485
4870
7255

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Culture Media

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific culture medium without precipitation.

Materials:

  • HIV-1 inhibitor this compound

  • 100% DMSO

  • Culture medium (e.g., RPMI-1640) with and without 10% FBS

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~600 nm)

  • Multichannel pipette

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~19 µM).

  • Dilution in Culture Medium: Add 2 µL of each DMSO dilution to 198 µL of pre-warmed (37°C) culture medium in the clear-bottom 96-well plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance (turbidity) at 600 nm.

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control is considered the kinetic solubility limit.

Protocol 2: Assessment of Stability in Culture Media

Objective: To evaluate the stability of this compound in culture medium over time under standard cell culture conditions.

Materials:

  • HIV-1 inhibitor this compound

  • 100% DMSO

  • Culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Prepare Working Solution: Prepare a working solution of this compound in pre-warmed culture medium at the desired concentration (e.g., 50 µM).

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At each time point, remove one tube and immediately store it at -80°C to halt any further degradation. The 0-hour time point should be frozen immediately after preparation.

  • Sample Analysis: After collecting all time points, thaw the samples. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile and calculate the half-life (t₁/₂) of this compound under these conditions.

Visualizations

HIV1_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CellMembrane Cell Membrane CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Fusion Peptide Exposure inhibitor HIV-1 Inhibitor this compound inhibitor->gp120 Inhibition

Caption: HIV-1 entry and inhibition by this compound.

Experimental_Workflow cluster_solubility Solubility Assay cluster_stability Stability Assay A1 Prepare 10 mM this compound in DMSO A2 Serial Dilute in DMSO A1->A2 A3 Dilute 1:100 in Culture Medium A2->A3 A4 Incubate & Measure Turbidity A3->A4 B1 Prepare this compound Working Solution in Medium B2 Incubate at 37°C, 5% CO2 B1->B2 B3 Collect Samples at Time Points B2->B3 B4 Analyze by HPLC or LC-MS/MS B3->B4

Caption: Workflow for solubility and stability testing.

off-target effects of HIV-1 inhibitor 18A in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the hypothetical HIV-1 inhibitor, 18A. The information is designed to help address specific issues that may be encountered during in vitro cell culture experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of action for HIV-1 Inhibitor this compound?

A1: Inhibitor this compound is designed as an HIV-1 entry inhibitor. It is believed to bind to the viral envelope glycoprotein gp120, preventing the conformational changes necessary for the virus to attach to the host cell's CD4 receptor. This action blocks the initial stage of the viral lifecycle, preventing HIV-1 from infecting host cells.

Q2: Why am I observing significant cytotoxicity in my uninfected control cells after treatment with this compound?

A2: High levels of cytotoxicity in uninfected cells suggest potential off-target effects. This could be due to the inhibitor interacting with cellular proteins other than its intended viral target. Common off-target effects of small molecule inhibitors include inhibition of essential cellular kinases, disruption of mitochondrial function, or induction of apoptosis. We recommend performing a dose-response curve to determine the cytotoxic concentration 50 (CC50) and comparing it to the effective concentration 50 (EC50) for antiviral activity to establish a therapeutic window.

Q3: I'm observing unexpected changes in cell morphology and behavior (e.g., changes in cell adhesion, proliferation rate) at concentrations of this compound that are not overtly cytotoxic. What could be the cause?

A3: Sub-toxic concentrations of a compound can still induce significant off-target effects that alter cell signaling and behavior. These phenotypic changes may be due to the inhibition of kinases involved in cell adhesion, cytoskeletal arrangement, or cell cycle progression. It is advisable to investigate key cellular signaling pathways to understand the molecular basis of these changes.

Q4: The antiviral potency (IC50) of Inhibitor this compound seems to vary significantly between my experiments. What could be the reason for this inconsistency?

A4: Inconsistent antiviral activity can stem from several factors. These include the stability of the compound in your specific cell culture medium, potential interactions with serum proteins that may reduce its effective concentration, or degradation due to improper storage. Ensure that the compound is stored as recommended and that fresh dilutions are made for each experiment. It is also worthwhile to assess the stability of this compound in your experimental conditions over the time course of the assay.

Q5: What are the recommended storage and handling conditions for Inhibitor this compound?

A5: For long-term storage, it is recommended to store Inhibitor this compound as a powder at -20°C. For daily use, prepare a concentrated stock solution in a suitable solvent such as DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤0.1% DMSO).

Troubleshooting Guides

Problem: Unexpected Cytotoxicity in Cell Culture

Symptom: You observe a significant decrease in cell viability in both HIV-1 infected and uninfected cell lines upon treatment with Inhibitor this compound, even at concentrations intended to be non-toxic.

Possible Causes:

  • Off-target kinase inhibition: this compound may be inhibiting one or more cellular kinases that are essential for cell survival and proliferation.

  • Induction of Apoptosis: The compound might be triggering programmed cell death.

  • Mitochondrial Toxicity: this compound could be impairing mitochondrial function, leading to a decrease in cellular energy production and subsequent cell death.

  • Cell Cycle Arrest: The inhibitor may be causing cells to arrest at a specific phase of the cell cycle, preventing proliferation and eventually leading to cell death.

Quantitative Data Summary: Hypothetical Off-Target Profile of Inhibitor this compound

The following table summarizes hypothetical cytotoxicity and kinase inhibition data for Inhibitor this compound.

Assay Cell Line/Target IC50 / CC50 (µM)
Antiviral Activity HIV-1 (in PBMCs)0.4
Cytotoxicity PBMCs25
HEK293T30
HeLa18
Off-Target Kinase Inhibition Kinase A5.2
Kinase B12.8
Kinase C> 50

Troubleshooting Workflow

G start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->dose_response apoptosis_assay Assess for Apoptosis (Caspase-3/7 Assay) dose_response->apoptosis_assay If CC50 is close to EC50 cell_cycle Analyze Cell Cycle Progression (PI Staining & Flow Cytometry) apoptosis_assay->cell_cycle If apoptosis is detected kinase_profile Perform Kinase Profiling Assay cell_cycle->kinase_profile If cell cycle arrest is observed conclusion Identify Off-Target Pathway and Mitigate (e.g., lower concentration, use alternative inhibitor) kinase_profile->conclusion

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

This protocol describes how to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a commercially available luminescent assay.

Materials:

  • Cells cultured in a 96-well plate (white-walled, clear bottom for microscopy)

  • Inhibitor this compound

  • Caspase-Glo® 3/7 Reagent (or equivalent)

  • Luminometer

Procedure:

  • Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Treat cells with a serial dilution of Inhibitor this compound and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired treatment period (e.g., 24, 48 hours).

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

This protocol outlines the procedure for staining cells with propidium iodide to analyze DNA content and cell cycle distribution by flow cytometry.[1][2]

Materials:

  • Cultured cells treated with Inhibitor this compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells per sample by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 0.5 mL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][3]

Signaling Pathway Diagram: Simplified Apoptosis Pathway

G inhibitor Inhibitor this compound (Off-Target Effect) mito Mitochondrial Stress inhibitor->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Pro-Caspase-9 apaf1->cas9 apoptosome Apoptosome Assembly cas9->apoptosome cas37 Caspase-3/7 Activation apoptosome->cas37 apoptosis Apoptosis cas37->apoptosis G start Altered Signaling Observed western Confirm Altered Phosphorylation via Western Blot (e.g., p-ERK, p-Akt) start->western kinase_panel Perform Broad Kinase Profiling Assay western->kinase_panel If phosphorylation is altered identify_target Identify Potential Off-Target Kinase(s) kinase_panel->identify_target validate_target Validate Off-Target with More Specific Inhibitor or siRNA identify_target->validate_target conclusion Confirm Off-Target and Characterize Downstream Effects validate_target->conclusion G inhibitor Inhibitor this compound raf Raf inhibitor->raf Potential Off-Target Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation G start Inconsistent Antiviral IC50 instability Is the compound stable in media? start->instability serum Does serum concentration affect activity? start->serum efflux Does an efflux pump inhibitor restore activity? start->efflux instability_yes Yes: Prepare fresh dilutions, reduce incubation time instability->instability_yes instability_no No instability->instability_no serum_yes Yes: Perform assays in low-serum or serum-free media serum->serum_yes serum_no No serum->serum_no efflux_yes Yes: Use cell lines with low efflux pump expression efflux->efflux_yes efflux_no No efflux->efflux_no

References

troubleshooting guide for HIV-1 inhibitor 18A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the HIV-1 entry inhibitor 18A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is HIV-1 inhibitor this compound and what is its mechanism of action?

A1: HIV-1 inhibitor this compound is a broad-spectrum, reversible inhibitor of HIV-1 entry. It functions by targeting the HIV-1 envelope glycoprotein (Env), thereby blocking the conformational changes that are critical for the virus to enter host cells. Specifically, it has been shown to interfere with the CD4-induced rearrangement of the gp120 V1/V2 domains and the subsequent exposure of the gp41 heptad repeat 1 (HR1) region, which are essential steps in the fusion of the viral and cellular membranes.

Q2: Is HIV-1 inhibitor this compound the same as "HIV-1 inhibitor-18 (HY-144714)"?

A2: No, they are different compounds with distinct mechanisms of action. HIV-1 inhibitor this compound is an entry inhibitor that targets the Env protein. In contrast, "HIV-1 inhibitor-18 (HY-144714)" is described as a capsid inhibitor , targeting the viral capsid protein p24.[1] It is crucial to ensure you are using the correct inhibitor for your experimental goals.

Q3: What is the typical effective concentration of HIV-1 inhibitor this compound?

A3: The effective concentration of HIV-1 inhibitor this compound can vary depending on the HIV-1 strain and the cell type used. For the HIV-1 JR-FL strain in human peripheral blood mononuclear cells (PBMCs), the reported IC50 is approximately 0.4 µM.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: What are the known resistance mutations for HIV-1 inhibitor this compound?

A4: Studies have identified that mutations in the HIV-1 envelope glycoprotein can confer resistance to this compound. Specifically, amino acid substitutions N156A in the V1/V2 region of gp120 and M434A have been shown to reduce susceptibility to the inhibitor.

Troubleshooting Guide

In Vitro Neutralization Assays (e.g., Pseudovirus Luciferase Assay)

Q1: I am not observing any inhibition of HIV-1 entry with this compound in my pseudovirus neutralization assay. What are the possible causes and solutions?

A1:

  • Possible Cause 1: Incorrect Inhibitor Concentration. The concentration of this compound may be too low to be effective against the viral titer used.

    • Solution: Perform a dose-response curve to determine the IC50 for your specific pseudovirus and target cells. A typical starting range for this compound could be from 0.01 µM to 10 µM.[2]

  • Possible Cause 2: Inhibitor Instability or Degradation. Improper storage or handling may have compromised the inhibitor's activity.

    • Solution: Ensure the inhibitor is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.

  • Possible Cause 3: High Viral Titer. An excessively high concentration of pseudovirus can overwhelm the inhibitor.

    • Solution: Titer your pseudovirus stock and use a dilution that results in a luciferase signal well within the linear range of your luminometer and is sensitive to inhibition by a known control inhibitor.

  • Possible Cause 4: Resistant Virus Strain. The HIV-1 Env clone used to produce the pseudovirus may be inherently resistant to this compound.

    • Solution: Test this compound against a known sensitive strain, such as HIV-1 JR-FL, as a positive control.

Q2: I am seeing high background luminescence in my no-virus control wells. How can I reduce it?

A2:

  • Possible Cause 1: Contamination of Reagents or Cells. Bacterial or mycoplasma contamination can lead to non-specific luciferase expression or cell death, affecting the assay readout.

    • Solution: Use sterile techniques and regularly test cell cultures for mycoplasma contamination. Ensure all reagents are sterile.

  • Possible Cause 2: Issues with the Luciferase Substrate. The substrate may be old or improperly prepared, leading to auto-luminescence.

    • Solution: Use a fresh batch of luciferase substrate and prepare it according to the manufacturer's protocol immediately before use.

  • Possible Cause 3: Cell Line Instability. The TZM-bl reporter cell line may have genetic drift over time, leading to higher basal luciferase activity.

    • Solution: Use a low-passage number of TZM-bl cells. It is good practice to periodically obtain a fresh stock of cells.

Q3: The results of my neutralization assay are highly variable between replicates. What can I do to improve consistency?

A3:

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the microplate wells is a common source of variability.

    • Solution: Ensure a homogenous cell suspension before and during plating. Pipette carefully and consistently into each well.

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting of the inhibitor, virus, or cells will lead to inconsistent results.

    • Solution: Calibrate your pipettes regularly. Use fresh tips for each dilution and reagent.

  • Possible Cause 3: Edge Effects. Wells on the outer edges of the plate can be prone to evaporation, leading to altered cell growth and assay results.

    • Solution: Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with sterile water or media to maintain humidity.

Cell Viability and Cytotoxicity Assays

Q1: I am observing significant cytotoxicity at concentrations where I expect to see specific antiviral activity. How can I address this?

A1:

  • Possible Cause 1: Off-Target Effects of the Inhibitor. At high concentrations, this compound may have off-target effects that lead to cell death.

    • Solution: It is essential to determine the 50% cytotoxic concentration (CC50) of this compound for your target cells. This allows you to calculate a selectivity index (SI = CC50/IC50) and choose a concentration range for your experiments that is well below the cytotoxic level.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). Include a solvent-only control in your experiments.

  • Possible Cause 3: Assay-Specific Artifacts. Some viability assays can be affected by the chemical properties of the test compound.

    • Solution: Consider using an alternative viability assay that relies on a different detection method (e.g., if you are using an MTT assay, try a resazurin-based assay or a cell counting method).

Quantitative Data Summary

Table 1: In Vitro Activity of HIV-1 Inhibitor this compound

ParameterVirus StrainCell TypeValueReference
IC50HIV-1 JR-FLPBMCs0.4 µM[2]

Table 2: In Vitro Activity of HIV-1 Inhibitor-18 (Capsid Inhibitor - for comparison)

ParameterVirus StrainCell TypeValueReference
EC50HIV-1 NL4-3MT-4 cells5.14 µM[1]
CC50-MT-4 cells>9.51 µM[1]

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay (Luciferase-Based)

This protocol is adapted from standard methods for assessing the activity of HIV-1 entry inhibitors.

1. Materials:

  • HEK293T cells for pseudovirus production

  • TZM-bl reporter cells

  • HIV-1 Env-expressing plasmid and an Env-deficient backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent

  • Complete cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 inhibitor this compound stock solution (e.g., in DMSO)

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

2. Pseudovirus Production:

  • Co-transfect HEK293T cells with the Env-expressing plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Aliquot and store the pseudovirus at -80°C.

3. Neutralization Assay:

  • Seed TZM-bl cells in a 96-well white plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight.

  • Prepare serial dilutions of HIV-1 inhibitor this compound in complete medium.

  • In a separate plate, pre-incubate the serially diluted inhibitor with a standardized amount of pseudovirus for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.

  • Include control wells: cells only (for background), and cells with virus but no inhibitor (for maximum infection).

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

4. Data Analysis:

  • Subtract the average background luminescence (cells only) from all other readings.

  • Calculate the percentage of neutralization for each inhibitor concentration relative to the virus control (0% neutralization).

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability/Cytotoxicity Assay (Resazurin-Based)

1. Materials:

  • Target cell line (e.g., TZM-bl or PBMCs)

  • HIV-1 inhibitor this compound stock solution

  • Complete cell culture medium

  • Resazurin sodium salt solution

  • 96-well clear-bottom assay plates

  • Fluorescence plate reader

2. Assay Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of HIV-1 inhibitor this compound in complete medium.

  • Add the diluted inhibitor to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate for the same duration as your planned neutralization assay (e.g., 48 hours).

  • Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measure fluorescence at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).

  • Determine the CC50 value by fitting the data to a dose-response curve.

Visualizations

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 fusion 5. Membrane Fusion inhibitor Inhibitor this compound inhibitor->CD4 Blocks Conformational Change

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Unexpected Experimental Result no_inhibition Problem: No Inhibition Observed start->no_inhibition high_variability Problem: High Variability start->high_variability high_cytotoxicity Problem: High Cytotoxicity start->high_cytotoxicity check_inhibitor Verify Inhibitor: - Concentration? - Freshly prepared? - Correct compound? solution_inhibition Solution: - Optimize concentration - Use sensitive virus strain - Check inhibitor integrity check_inhibitor->solution_inhibition check_assay Review Assay Setup: - Cell density? - Viral titer? - Controls working? check_assay->solution_inhibition solution_variability Solution: - Standardize cell seeding - Calibrate pipettes - Use inner wells of plate check_assay->solution_variability check_cytotoxicity Assess Cytotoxicity: - Perform CC50 assay - Check solvent concentration solution_cytotoxicity Solution: - Use lower, non-toxic  concentrations - Include solvent control check_cytotoxicity->solution_cytotoxicity no_inhibition->check_inhibitor no_inhibition->check_assay high_variability->check_assay high_cytotoxicity->check_cytotoxicity

Caption: A logical workflow for troubleshooting common experimental issues.

References

minimizing cytotoxicity of HIV-1 inhibitor 18A in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical support for researchers using HIV-1 inhibitor 18A in vitro. As of the latest literature search, specific cytotoxicity data (e.g., CC50 value) for HIV-1 inhibitor this compound has not been publicly reported. The guidance provided herein is based on general principles of cell culture and cytotoxicity assessment for small molecule inhibitors. Researchers are strongly encouraged to determine the cytotoxicity of this compound in their specific experimental system.

Overview of HIV-1 Inhibitor this compound

HIV-1 inhibitor this compound is a reversible, broad-spectrum inhibitor of HIV-1. It functions by blocking the function of the viral envelope glycoprotein (Env), a critical component for viral entry into host cells.

Compound Mechanism of Action Reported IC50 Reported CC50
HIV-1 Inhibitor this compound Blocks the function of HIV-1 Env0.4 µM (against HIV-1JR-FL in human PBMCs)Not Reported

Note on a Similarly Named Compound: A different compound, "HIV-1 inhibitor-18" (a capsid inhibitor), has a reported 50% cytotoxic concentration (CC50) of >9.51 µM in MT-4 cells. It is crucial not to confuse these two distinct inhibitors.

Frequently Asked Questions (FAQs)

Q1: I am observing high cell death in my experiments with this compound. How can I determine if this is due to cytotoxicity or the antiviral effect?

A1: It is essential to distinguish between the desired antiviral activity and unwanted cytotoxic effects. This can be achieved by running parallel assays:

  • Antiviral Assay: Infect your target cells with HIV-1 and treat with a dose range of this compound.

  • Cytotoxicity Assay: Treat uninfected target cells with the same dose range of this compound.

If you observe cell death in the uninfected cells, it is likely due to the cytotoxicity of the compound at that concentration. The therapeutic window of the inhibitor is the concentration range where it effectively inhibits the virus without significantly harming the host cells.

Q2: What is a typical therapeutic index and how do I calculate it for this compound?

A2: The therapeutic index (TI), or selectivity index (SI), is a quantitative measure of the safety of a drug. It is the ratio of the concentration at which the drug is toxic to the concentration at which it is effective. To calculate the TI for this compound, you would need to experimentally determine the 50% cytotoxic concentration (CC50) and use the 50% effective concentration (EC50 or IC50).

Formula: TI = CC50 / IC50

A higher TI is desirable as it indicates a wider margin between the effective and toxic doses.

Q3: My stock solution of this compound is precipitating in the cell culture medium. Could this be causing cytotoxicity?

A3: Yes, compound precipitation can lead to inconsistent results and can be toxic to cells. Consider the following troubleshooting steps:

  • Check Solubility: Review the solubility information for this compound. It may be necessary to use a different solvent for your stock solution (e.g., DMSO).

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. Run a solvent-only control to confirm.

  • Working Dilutions: Prepare fresh working dilutions from your stock solution for each experiment.

Q4: How can I reduce the observed cytotoxicity of this compound in my cell cultures?

A4: If this compound exhibits cytotoxicity at or near its effective antiviral concentration, you can try the following strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired level of viral inhibition.

  • Reduce Incubation Time: If experimentally feasible, reduce the duration of exposure of the cells to the compound.

  • Formulation Strategies: For small molecules, exploring different formulation approaches, such as using solubilizing agents or delivery vehicles (e.g., liposomes), can sometimes reduce cytotoxicity, though this is a more advanced approach.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in cytotoxicity results between experiments. Inconsistent cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before plating.
Contamination of cell cultures.Regularly check for microbial contamination. Use proper aseptic techniques.
Degradation of the compound.Store the stock solution of this compound at the recommended temperature and protect it from light if it is light-sensitive. Prepare fresh dilutions for each experiment.
Observed cytotoxicity is higher than expected. Incorrect stock solution concentration.Verify the concentration of your stock solution.
Cell line is particularly sensitive.Determine the CC50 of this compound in the specific cell line you are using, as sensitivity can vary.
Synergistic toxicity with media components.This is rare but possible. Ensure you are using the recommended and properly prepared cell culture medium.
No antiviral effect observed, only cytotoxicity. The effective concentration is higher than the toxic concentration in your cell line.The compound may not be suitable for use in your specific cell model. Consider using a different cell line.
The compound is inactive.Verify the identity and purity of your this compound stock.

Experimental Protocols

Here are detailed protocols for common in vitro cytotoxicity assays that you can use to determine the CC50 of HIV-1 inhibitor this compound.

MTT Assay (Colorimetric)

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period that matches your antiviral assay (e.g., 48-72 hours).

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.

LDH Release Assay (Colorimetric)

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the reaction plate at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released at each concentration and calculate the CC50.

Trypan Blue Exclusion Assay (Manual Count)

This method distinguishes viable from non-viable cells based on membrane integrity.

  • Cell Culture and Treatment: Grow and treat cells with different concentrations of this compound in a multi-well plate.

  • Cell Harvesting: After the incubation period, detach the cells using trypsin and resuspend them in medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Counting: Within 5 minutes, load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells for each concentration and determine the CC50.

Visualizations

Workflow for Assessing and Mitigating Cytotoxicity

G cluster_0 Phase 1: Cytotoxicity Determination cluster_1 Phase 2: Analysis and Troubleshooting cluster_2 Phase 3: Mitigation Strategies A Prepare serial dilutions of this compound B Seed uninfected cells in parallel with antiviral assay A->B C Treat cells with this compound dilutions B->C D Incubate for relevant duration C->D E Perform cytotoxicity assay (e.g., MTT, LDH) D->E F Calculate CC50 value E->F G Compare CC50 with IC50 to determine Therapeutic Index (TI) F->G H High TI? (e.g., >10) G->H I Proceed with antiviral experiments H->I Yes J Low TI? (e.g., <10) H->J No K Troubleshoot Experiment J->K Yes L Optimize this compound concentration K->L M Reduce exposure time K->M N Check for solvent toxicity/precipitation K->N O Re-evaluate cytotoxicity L->O M->O N->O

Caption: Workflow for determining and addressing the cytotoxicity of this compound.

Generic Drug-Induced Apoptosis Signaling Pathway

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway A Drug (e.g., this compound) B Death Receptors (e.g., Fas, TNFR) A->B E Cellular Stress (e.g., DNA damage, ROS) A->E C DISC Formation B->C D Caspase-8 Activation C->D F Bcl-2 Family Regulation (Bax/Bak activation) D->F Crosstalk (Bid cleavage) K Executioner Caspases (Caspase-3, -6, -7) Activation D->K E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Apoptosome Formation H->I J Caspase-9 Activation I->J J->K L Cleavage of Cellular Substrates K->L M Apoptosis (Cell Death) L->M

Caption: Simplified signaling pathways of drug-induced apoptosis.

optimizing incubation times for HIV-1 inhibitor 18A treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HIV-1 inhibitor 18A. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for HIV-1 inhibitor this compound?

A: HIV-1 inhibitor this compound is an entry inhibitor that specifically targets the viral envelope glycoprotein (Env) trimer (gp120-gp41)₃. Its primary mechanism is to stabilize the "closed," pre-fusion conformation of Env. By binding to gp120, this compound acts as a conformational blocker, preventing the structural rearrangements that are necessary for the virus to bind to the host cell's CD4 receptor. This inhibition of CD4-induced conformational changes effectively blocks the subsequent steps of co-receptor binding and membrane fusion, thus preventing viral entry into the host cell.[1]

Mechanism of this compound Action

18A_Mechanism cluster_0 HIV-1 Viral Entry (No Inhibitor) cluster_1 Inhibition by this compound HIV_Env_Closed HIV-1 Env (Closed State) CD4_Binding CD4 Receptor Binding HIV_Env_Closed->CD4_Binding Conformational_Change Env Opens (CD4-induced state) CD4_Binding->Conformational_Change Triggers Fusion Viral Fusion & Entry Conformational_Change->Fusion Enables HIV_Env_Closed_2 HIV-1 Env (Closed State) Blocked_State Stabilized Closed State Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->HIV_Env_Closed_2 Binds To No_Entry Entry Blocked Blocked_State->No_Entry Results in CD4_Binding_Attempt CD4 Receptor CD4_Binding_Attempt->Blocked_State Cannot Bind

Inhibitor this compound locks the HIV-1 Env protein in a closed state, preventing CD4 binding and viral entry.

Q2: Why is the timing of this compound addition—specifically pre-incubation—so critical for its efficacy?

A: The timing is critical because this compound must bind to the Env trimer before it engages with the CD4 receptor. The binding of CD4 triggers rapid, irreversible conformational changes that "open" the Env trimer, a step that this compound is designed to prevent.[1] If the virus binds to CD4 first, this compound cannot effectively stabilize the closed state, and its inhibitory activity will be significantly reduced. Therefore, pre-incubating the virus with inhibitor this compound allows the compound sufficient time to bind to Env and "lock" it in the inhibited conformation before the virus encounters target cells.

Q3: What is a recommended starting point for the pre-incubation time of inhibitor this compound with the virus?

A: A standard starting point for pre-incubation in similar antiviral assays is typically between 30 to 60 minutes at 37°C. However, the optimal time is dependent on multiple factors, including viral strain, inhibitor concentration, and the specific cell line used. It is crucial to empirically determine the optimal pre-incubation time for your specific experimental system by performing a time-course experiment (see Troubleshooting and Experimental Protocols sections for details).

Q4: What experimental readouts are suitable for quantifying the inhibitory effect of this compound?

A: Several quantitative methods can be employed:

  • HIV-1 Pseudovirus Infectivity Assays: This is a common and robust method where target cells (e.g., TZM-bl) express luciferase upon successful viral entry and integration. The reduction in luciferase activity (measured in Relative Light Units, RLU) directly correlates with the inhibitory activity of this compound.[2]

  • p24 Antigen ELISA: This assay measures the amount of the HIV-1 capsid protein p24 in the culture supernatant, which is an indicator of viral replication. A decrease in p24 levels in treated samples compared to controls indicates inhibition.[3][4]

  • Flow Cytometry-Based Conformational Assays: This advanced technique uses conformation-specific antibodies to probe the state of the Env trimer on the surface of virions or cells. For example, one could measure the reduced binding of a CD4-induced (CD4i) antibody in the presence of this compound to demonstrate that the Env trimer has been locked in its closed state.[1][5][6]

Troubleshooting Guides

This section addresses common issues encountered during experiments with inhibitor this compound.

Issue: Lower-than-Expected Potency or Complete Lack of Inhibition

This is the most common challenge and can often be traced back to suboptimal experimental conditions.

Potential Cause 1: Suboptimal Pre-incubation Time

If the pre-incubation time is too short, this compound may not have sufficient time to bind to the viral Env. If it is excessively long, the stability of the virus or the compound could be compromised.

Solution: Perform a Time-of-Addition Experiment. This experiment is designed to identify the optimal pre-incubation window.

  • Prepare multiple tubes containing the same concentration of HIV-1 virus and inhibitor this compound.

  • Incubate the virus-inhibitor mixture at 37°C for varying amounts of time (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • After each respective incubation period, add the mixture to your target cells.

  • Continue with your standard infection protocol (e.g., 48-hour incubation) and then measure the chosen readout (e.g., luciferase activity).

  • Plot the inhibitory activity against the pre-incubation time to determine the optimal duration.

Table 1: Experimental Design for Optimizing this compound Incubation Time

Condition Pre-incubation Time (min) Inhibitor this compound (Constant Conc.) HIV-1 Virus (Constant Titer) Target Cells Expected Outcome
1 0 + + + Minimal inhibition
2 15 + + + Partial inhibition
3 30 + + + Increased inhibition
4 60 + + + Optimal inhibition
5 90 + + + Plateau or slight decrease
6 120 + + + Plateau or slight decrease

| Control | 60 | - (Vehicle) | + | + | No inhibition |

Potential Cause 2: Incorrect Order of Addition

As detailed in the FAQs, adding the inhibitor after the virus has been exposed to target cells will drastically reduce its efficacy.

Solution: Verify and Standardize Your Workflow. The correct order is always to pre-incubate the virus and inhibitor together before adding this mixture to the target cells.

Experimental Workflow: Time-of-Addition Assay

Workflow cluster_correct Correct Workflow cluster_incorrect Incorrect Workflow A 1. Mix Inhibitor this compound + HIV-1 Virus B 2. Pre-incubate at 37°C (Optimize Time) A->B C 3. Add Mixture to Target Cells B->C D 4. Incubate (e.g., 48h) & Measure Readout C->D X 1. Add HIV-1 Virus to Target Cells Y 2. Add Inhibitor this compound X->Y Z 3. Incubate & Measure Y->Z

Correct experimental workflow requires pre-incubation of the virus and inhibitor before cell addition.
Potential Cause 3: Suboptimal Inhibitor Concentration

The concentration of this compound used may be too low to achieve effective inhibition.

Solution: Perform a Dose-Response Analysis. Test a range of this compound concentrations while keeping the pre-incubation time constant (use the optimal time determined previously). This will allow you to determine the IC₅₀ (the concentration that inhibits 50% of viral activity).

Table 2: Example Data from a Dose-Response Experiment

This compound Conc. (µM) % Inhibition (Mean ± SD)
0 (Vehicle) 0 ± 2.5
0.01 15.2 ± 3.1
0.1 48.9 ± 4.5
1 85.7 ± 2.8
10 98.1 ± 1.5

| 100 | 99.2 ± 0.9 |

Experimental Protocols

Protocol 1: Time-of-Addition Assay for Optimizing Pre-incubation

This protocol details the steps to determine the optimal pre-incubation time for inhibitor this compound using an HIV-1 pseudovirus infectivity assay.

Materials:

  • HEK293T cells for virus production

  • TZM-bl target cells

  • HIV-1 Env-pseudotyped virus stock

  • Inhibitor this compound stock solution (in DMSO)

  • Complete growth medium (DMEM, 10% FBS, 1% Pen-Strep)

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent (e.g., Britelite™ Plus)

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Reagent Preparation:

    • Thaw HIV-1 pseudovirus stock on ice. Dilute in growth medium to a concentration that yields approximately 100,000 to 200,000 RLU in control wells.

    • Prepare a working solution of inhibitor this compound at 2x the desired final concentration.

  • Pre-incubation:

    • In separate tubes (e.g., Eppendorf tubes), mix 50 µL of the diluted virus with 50 µL of the 2x inhibitor this compound solution. Also, prepare a virus-only control with 50 µL of vehicle (DMSO diluted in medium).

    • Incubate these tubes at 37°C for different durations (e.g., 0, 15, 30, 60, 90 minutes).

  • Infection:

    • At the end of each incubation period, transfer the 100 µL virus/inhibitor mixture from each tube to the wells of the 96-well plate containing the TZM-bl cells.

    • Also include cell-only control wells (no virus).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[2]

  • Luciferase Measurement:

    • Remove plates from the incubator and let them equilibrate to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 2 minutes to allow cell lysis, then measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each time point using the formula: % Inhibition = 100 * (1 - [(RLU_sample - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)])

    • Plot % Inhibition vs. Pre-incubation Time to identify the optimal duration.

References

quality control measures for HIV-1 inhibitor 18A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving the HIV-1 inhibitor 18A.

Frequently Asked Questions (FAQs)

Q1: What is HIV-1 inhibitor this compound and what is its mechanism of action?

A1: HIV-1 inhibitor this compound is a small molecule, reversible, broad-spectrum inhibitor of HIV-1 entry.[1] It functions as an attachment inhibitor by binding to the viral envelope glycoprotein, gp120.[1] This binding event stabilizes a "closed" or non-productive conformation of the gp120 trimer, which prevents the necessary conformational changes required for it to bind to the host cell's CD4 receptor. By blocking the initial gp120-CD4 interaction, this compound effectively prevents the subsequent steps of viral entry into the host cell.[2][3][4]

Q2: What is the expected potency (IC50) of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 0.4 µM in peripheral blood mononuclear cell (PBMC) assays against the HIV-1 JR-FL strain.[1] However, the exact IC50 value can vary depending on the specific experimental conditions, including the HIV-1 strain, target cell type, and assay format used.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to dissolve HIV-1 inhibitor this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it to the desired concentration in the appropriate cell culture medium.

Q4: What are the critical quality control checkpoints for this compound experiments?

A4: Key quality control checkpoints include:

  • Purity of this compound: Ensure the purity of the inhibitor stock using methods like High-Performance Liquid Chromatography (HPLC).

  • Potency of this compound: Regularly determine the IC50 of new batches of the inhibitor to ensure consistency.

  • Pseudovirus Quality: If using a pseudovirus-based assay, ensure the quality and consistency of virus preparations.

  • Cell Health: Monitor the health and viability of the target cells used in the assays.

  • Assay Controls: Include appropriate positive and negative controls in every experiment.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments 1. Inconsistent inhibitor stock solution preparation or storage. 2. Variability in pseudovirus preparations. 3. Inconsistent cell seeding density or viability. 4. Pipetting errors.1. Prepare fresh dilutions of this compound from a new aliquot for each experiment. Ensure proper storage of stock solutions. 2. Use a single, large batch of well-characterized pseudovirus for a series of experiments. 3. Ensure consistent cell numbers and viability in each well. Perform a cell viability assay in parallel. 4. Use calibrated pipettes and proper pipetting techniques.
No or very low inhibition observed 1. Degraded or inactive this compound. 2. Incorrect concentration of this compound used. 3. Resistant HIV-1 strain. 4. Problems with the assay setup.1. Use a fresh aliquot of this compound or a newly prepared stock solution. Verify the purity and integrity of the compound. 2. Double-check all dilution calculations. 3. Confirm the sensitivity of the HIV-1 strain to this compound or other attachment inhibitors. 4. Verify all assay components and steps, including positive controls for inhibition.
High background signal in the absence of virus 1. Contamination of reagents or cell culture. 2. High spontaneous luciferase activity in TZM-bl cells.1. Use sterile techniques and fresh, sterile reagents. 2. Subtract the average background signal from all experimental wells.
Low signal (low RLU) in virus control wells 1. Low titer or poor infectivity of the pseudovirus stock. 2. Suboptimal assay conditions (e.g., DEAE-dextran concentration). 3. Poor cell health.1. Use a pseudovirus stock with a known, high titer. 2. Optimize the concentration of DEAE-dextran for the specific cell line and virus. 3. Ensure cells are healthy and in the logarithmic growth phase.

Experimental Protocols

Protocol 1: Determination of this compound Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for assessing the purity of a small molecule inhibitor like this compound. The specific parameters may need to be optimized.

1. Materials:

  • HIV-1 Inhibitor this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 RP-HPLC column

2. Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Set up the HPLC system with a C18 column and a UV detector set to an appropriate wavelength for this compound.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a known volume of the this compound solution.

  • Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Table 1: Representative HPLC Purity Data for a Small Molecule Inhibitor

Parameter Value Acceptance Criteria
Retention Time 15.2 minConsistent for the main peak
Purity (%) 99.5%≥ 95%
Number of Impurities 2As low as possible
Protocol 2: Determination of IC50 of this compound using a TZM-bl based Neutralization Assay

This protocol is adapted from standard TZM-bl assay protocols for assessing the potency of HIV-1 inhibitors.[3][5][6][7]

1. Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped virus

  • HIV-1 Inhibitor this compound

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • DEAE-dextran

  • Luciferase assay reagent

  • 96-well cell culture plates (white, solid bottom)

  • Luminometer

2. Method:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • On the day of the assay, prepare serial dilutions of this compound in complete growth medium.

  • Add the diluted this compound to the corresponding wells on the cell plate. Include wells with no inhibitor as virus controls and wells with cells only as background controls.

  • Add a pre-titered amount of HIV-1 Env-pseudotyped virus to each well (except the cell-only controls).

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percent neutralization for each inhibitor concentration relative to the virus control wells.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Table 2: Quality Control Parameters for TZM-bl Neutralization Assay

Parameter Acceptance Criteria
Cell Control RLU < 1,000
Virus Control RLU > 10 x Cell Control RLU
Positive Control Inhibitor IC50 Within 3-fold of the historical average
Z'-factor ≥ 0.5

Visualizations

HIV1_Entry_Inhibition_by_this compound cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) Env_State1 gp120 (State 1 - Closed) CD4 CD4 Receptor Env_State1->CD4 Binding Env_State2 gp120 (CD4-bound Intermediate) Coreceptor Co-receptor (CCR5/CXCR4) Env_State2->Coreceptor Binding Env_State3 gp120 (Co-receptor Bound) Fusion Membrane Fusion Env_State3->Fusion Initiates Fusion CD4->Env_State2 Induces Conformational Change Coreceptor->Env_State3 Induces Further Change Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->Env_State1 Binds and Stabilizes Inhibitor_this compound->CD4 Blocks Interaction

Caption: Mechanism of HIV-1 entry inhibition by this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed TZM-bl Cells Add_Inhibitor Add Inhibitor to Cells Seed_Cells->Add_Inhibitor Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Add_Inhibitor Add_Virus Add Pseudovirus Add_Inhibitor->Add_Virus Incubate Incubate for 48h Add_Virus->Incubate Read_Luminescence Measure Luminescence Incubate->Read_Luminescence Calculate_Neutralization % Neutralization Calculation Read_Luminescence->Calculate_Neutralization Determine_IC50 IC50 Determination Calculate_Neutralization->Determine_IC50

Caption: Workflow for IC50 determination of HIV-1 inhibitor this compound.

References

identifying and mitigating artifacts in HIV fusion assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing HIV fusion assays.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during HIV fusion experiments.

Issue 1: High Background Signal in Reporter-Gene Assays (e.g., Luciferase, β-galactosidase)

High background can mask the true signal from Env-mediated fusion, leading to a low signal-to-noise ratio and inaccurate results.

Possible Causes and Solutions:

Cause Solution
Leaky Reporter Gene Expression Optimize the promoter in your reporter construct. For inducible systems, ensure minimal expression in the absence of the inducer.
Cellular Autofluorescence Use red-shifted fluorophores in your assay to minimize interference from cellular autofluorescence, which is more prominent at shorter wavelengths.[1]
Contamination Ensure sterile technique to prevent microbial contamination, which can lead to non-specific reporter gene activation. Regularly test cell cultures for mycoplasma.
Sub-optimal Reagent Concentrations Titrate the concentrations of assay reagents, such as the luciferase substrate, to find the optimal concentration that maximizes signal from fused cells while minimizing background.
Extended Incubation Times Reduce the incubation time after adding the substrate. Long incubation periods can lead to non-enzymatic substrate breakdown and increased background.

Troubleshooting Workflow:

high_background_troubleshooting start High Background Signal Detected check_controls Review Negative Controls (e.g., Env-deficient virus, mock-transfected cells) start->check_controls is_control_high Are Negative Controls Also High? check_controls->is_control_high systemic_issue Systemic Issue is_control_high->systemic_issue Yes assay_specific_issue Assay-Specific Issue is_control_high->assay_specific_issue No troubleshoot_systemic Check for: - Reagent Contamination - Autofluorescent Media/Serum - Incorrect Plate Type (use opaque plates for luminescence) systemic_issue->troubleshoot_systemic optimize_signal Optimize Assay Parameters: - Titrate Reagents - Adjust Cell Seeding Density - Shorten Incubation troubleshoot_systemic->optimize_signal troubleshoot_assay Investigate: - 'Leaky' Reporter Expression - Sub-optimal Cell Density - Extended Incubation Times assay_specific_issue->troubleshoot_assay troubleshoot_assay->optimize_signal end Background Signal Reduced optimize_signal->end

Caption: Troubleshooting workflow for high background signal.

Issue 2: Low or No Fusion Signal

A weak or absent signal can make it impossible to quantify fusion activity accurately.

Possible Causes and Solutions:

Cause Solution
Inefficient Transfection Optimize your transfection protocol for both effector (Env-expressing) and target (receptor-expressing) cells. Verify transfection efficiency using a positive control (e.g., a GFP-expressing plasmid).
Low Receptor/Coreceptor Expression Confirm the surface expression of CD4 and the appropriate coreceptor (CCR5 or CXCR4) on target cells using flow cytometry.[2]
Incorrect Effector-to-Target Cell Ratio Titrate the ratio of effector to target cells to find the optimal balance for maximal fusion. A common starting point is a 1:1 ratio.
Poor Cell Viability Assess cell viability before and during the assay. Use of trypan blue exclusion or a commercial viability assay is recommended. Ensure cells are healthy and in the logarithmic growth phase.
Inactive Viral Envelope Protein (Env) Verify the fusogenic activity of your Env clone with a well-characterized positive control Env. Sequence your Env plasmid to ensure there are no mutations that would abrogate function.
Issue 3: High Variability Between Replicates

Inconsistent results across replicate wells can undermine the statistical significance of your findings.

Possible Causes and Solutions:

Cause Solution
Inconsistent Cell Seeding Ensure homogenous cell suspension before plating. Use calibrated multichannel pipettes and visually inspect plates after seeding to confirm even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique. For small volumes, use low-retention pipette tips.
Incomplete Cell Lysis (for intracellular reporters) Ensure complete cell lysis by optimizing the lysis buffer and incubation time. Incomplete lysis will lead to variable reporter protein release.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between true cell-cell fusion and simple cell aggregation?

A1: This is a critical consideration, as aggregation can be mistaken for syncytia formation.

  • Microscopy: True fusion results in multinucleated giant cells (syncytia) where cell membranes have merged. Simple aggregation will show distinct cell boundaries.

  • Reporter Gene Assays: Use a reporter system where the components are separated between the effector and target cells (e.g., a tetracycline-controlled transactivator in one cell and a tTA-responsive promoter driving a reporter in the other).[3] A signal is only generated upon cytoplasmic content mixing, which occurs during fusion but not aggregation.[3]

  • Flow Cytometry with FRET: Label effector and target cells with different lipophilic fluorescent dyes (e.g., DiO and DiI). True fusion will result in Fluorescence Resonance Energy Transfer (FRET) between the dyes as they intermix in the fused membrane.

fusion_vs_aggregation cluster_fusion True Fusion cluster_aggregation Cell Aggregation fusion_start Effector Cell (Env) + Target Cell (CD4/CoR) membrane_merger Membrane Merger fusion_start->membrane_merger content_mixing Cytoplasmic Content Mixing membrane_merger->content_mixing syncytium Syncytium Formation (Multinucleated Cell) content_mixing->syncytium agg_start Effector Cell + Target Cell cell_adhesion Cell-Cell Adhesion (No Membrane Merger) agg_start->cell_adhesion no_mixing No Content Mixing cell_adhesion->no_mixing cell_clump Cell Clump (Distinct Cells) no_mixing->cell_clump

Caption: Distinguishing true fusion from cell aggregation.

Q2: What are appropriate controls for an HIV fusion inhibition assay?

A2: A robust set of controls is essential to validate your results.

  • Positive Control Inhibitor: A known fusion inhibitor, such as T-20 (Enfuvirtide), should be used to confirm that the assay can detect inhibition.

  • Negative Control Inhibitor: A compound known to not inhibit HIV fusion should be included to assess baseline assay signal.

  • No-Env Control: Effector cells that do not express the HIV Env protein should be co-cultured with target cells to determine the background signal.

  • No-Receptor Control: Target cells lacking CD4 or the appropriate coreceptor should be used to demonstrate that the observed fusion is receptor-dependent.

  • Cytotoxicity Control: Test compounds should be evaluated for cytotoxicity at the concentrations used in the fusion assay to ensure that any observed inhibition is not due to cell death.[3]

Q3: My test compound is autofluorescent. How can I mitigate this artifact in a fluorescence-based assay?

A3: Autofluorescence from test compounds is a common source of artifacts.

  • Use Red-Shifted Dyes: Shift to fluorescent proteins or dyes with excitation and emission spectra in the red or far-red regions of the spectrum, as compound autofluorescence is less common at longer wavelengths.[1]

  • Pre-read Plates: Read the fluorescence of the plate containing your compounds before adding cells or substrates to measure the intrinsic fluorescence of each compound. This can then be subtracted from the final reading.

  • Use a Different Assay Format: If autofluorescence is prohibitive, consider switching to a non-fluorescence-based readout, such as a luciferase or β-lactamase assay.

Quantitative Data Summary

Assay Parameter Typical Range/Value Assay Type Reference
Effector:Target Cell Ratio 1:1 to 1:3Cell-cell fusionGeneral recommendation
Cell Seeding Density 2 x 10^4 cells/wellVirus-cell fusion (384-well)[2]
Optimal Incubation Time 24-72 hoursLuciferase reporter assay[4]
Expected Signal-to-Background Ratio >10BlaM virus-cell fusion[2]
Z'-factor for HTS >0.5High-throughput screening[2]

Experimental Protocols

Protocol 1: Luciferase-Based Cell-Cell Fusion Assay

This protocol is adapted from systems utilizing a tTA-responsive reporter.[3]

  • Cell Preparation:

    • Effector Cells: Seed HeLa cells stably expressing the tetracycline-controlled transactivator (tTA) and inducibly expressing HIV-1 Env and Renilla luciferase (R-Luc) in a 96-well plate.

    • Target Cells: Culture target cells (e.g., TZM-bl) that express CD4, CCR5, and contain a firefly luciferase (F-Luc) reporter gene under the control of a tTA-responsive promoter.

  • Co-culture and Inhibition:

    • Add test compounds at desired concentrations to the effector cells.

    • Overlay the target cells onto the effector cells.

    • Incubate the co-culture for 24-48 hours to allow for cell fusion and reporter gene expression.

  • Lysis and Reporter Detection:

    • Lyse the cells using a dual-luciferase lysis buffer.

    • Measure F-Luc and R-Luc activity sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of F-Luc activity relative to untreated controls.

    • Monitor R-Luc activity to assess compound-specific cytotoxicity.

Protocol 2: β-Lactamase (BlaM-Vpr) Virus-Cell Fusion Assay

This protocol is based on the widely used BlaM-Vpr assay.[2][5][6]

  • Virus Production:

    • Co-transfect producer cells (e.g., 293T) with an Env-deficient HIV-1 proviral plasmid, a plasmid encoding the desired HIV-1 Env, and a plasmid expressing a β-lactamase-Vpr (BlaM-Vpr) fusion protein.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the virus titer.

  • Target Cell Preparation:

    • Load target cells (e.g., TZM-bl or primary CD4+ T cells) with the fluorescent FRET substrate CCF2-AM.

  • Fusion Reaction:

    • Incubate the CCF2-AM-loaded target cells with the BlaM-Vpr containing virions and test compounds for 2-4 hours at 37°C.

  • Signal Detection:

    • Wash the cells to remove unbound virus.

    • Analyze the cells by flow cytometry. Fusion is detected as a shift in the fluorescence emission of CCF2 from green (520 nm) to blue (447 nm) due to cleavage by the delivered BlaM-Vpr.

  • Data Analysis:

    • Quantify the percentage of blue cells in the test samples and normalize to positive and negative controls.

HIV Fusion Signaling Pathway

hiv_fusion_pathway gp120 HIV gp120 cd4 CD4 Receptor on Target Cell gp120->cd4 Binding conformational_change_1 gp120 Conformational Change cd4->conformational_change_1 coreceptor Coreceptor (CCR5/CXCR4) on Target Cell conformational_change_2 gp41 Conformational Change (Pre-hairpin intermediate) coreceptor->conformational_change_2 gp41 HIV gp41 conformational_change_1->coreceptor Binding fusion_peptide gp41 Fusion Peptide Insertion into Target Cell Membrane conformational_change_2->fusion_peptide six_helix_bundle Six-Helix Bundle Formation fusion_peptide->six_helix_bundle membrane_fusion Membrane Fusion and Pore Formation six_helix_bundle->membrane_fusion viral_entry Viral Core Entry membrane_fusion->viral_entry

References

dose-response curve optimization for HIV-1 inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HIV-1 inhibitor 18A in dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for HIV-1 inhibitor this compound?

A1: HIV-1 inhibitor this compound is a broad entry inhibitor. It functions by blocking the conformational changes in the HIV-1 envelope glycoprotein (Env) that are essential for the virus to enter host cells. Specifically, it has been shown to interfere with the CD4-induced rearrangements of the gp120 V1/V2 domains and the subsequent exposure of the gp41 heptad repeat 1 (HR1) region.

Q2: Which experimental setup is recommended for generating a dose-response curve for this compound?

A2: A single-round infectivity assay using Env-pseudotyped viruses and a reporter cell line (e.g., TZM-bl cells expressing luciferase or EGFP) is the recommended method. This assay format provides a high-throughput and reproducible way to measure the inhibitory activity of this compound against viral entry.

Q3: What are the critical parameters to consider when interpreting the dose-response curve for this compound?

A3: Beyond the half-maximal inhibitory concentration (IC50), the slope of the dose-response curve (Hill coefficient, m) is a critical parameter.[1][2] A steeper slope (m > 1) indicates a more potent inhibition at concentrations above the IC50 and is a characteristic of many entry and protease inhibitors.[2] Both the IC50 and the slope should be considered when evaluating the antiviral activity of this compound and comparing it to other inhibitors.[1]

Q4: How can I assess the cytotoxicity of inhibitor this compound?

A4: It is crucial to run a parallel cytotoxicity assay using the same cell line and experimental conditions as your primary antiviral assay. A common method is to use a commercially available assay that measures cell viability, such as those based on MTS or resazurin. This will help you determine if the observed reduction in reporter signal is due to viral inhibition or cell death.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate- Use calibrated pipettes and proper pipetting technique.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Low signal-to-background ratio in the assay - Low virus titer- Suboptimal assay conditions- Re-titer your virus stock to ensure an appropriate multiplicity of infection (MOI).- Optimize the concentration of DEAE-dextran or other transduction enhancers.- Optimize the incubation time for virus-cell interaction.
Inconsistent IC50 values across experiments - Variation in virus stocks- Inconsistent cell passage number or health- Reagent variability- Use a single, large batch of titrated virus for a set of experiments.- Maintain a consistent cell culture practice, using cells within a defined passage number range.- Prepare fresh dilutions of the inhibitor for each experiment.
Flat or shallow dose-response curve (slope ≈ 1) - This may be an intrinsic property of the inhibitor-virus interaction, characteristic of non-cooperative inhibition.[2]- Ensure the inhibitor is fully dissolved and tested at appropriate concentrations.- Compare with a control compound known to have a steeper slope to validate the assay system.
Apparent inhibition at high concentrations is due to cytotoxicity - The inhibitor is toxic to the cells at the tested concentrations.- Perform a cytotoxicity assay in parallel.- Lower the maximum concentration of the inhibitor tested to below its cytotoxic range.

Experimental Protocols

Single-Round HIV-1 Infectivity Assay

This protocol is a generalized method for determining the inhibitory activity of this compound.

Materials:

  • TZM-bl reporter cell line

  • DMEM growth medium supplemented with 10% FBS, penicillin, and streptomycin

  • HIV-1 Env-pseudotyped virus stock (e.g., JR-FL)

  • HIV-1 Inhibitor this compound

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well white, flat-bottom tissue culture plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of inhibitor this compound in growth medium.

  • In a separate plate, mix the diluted inhibitor with the HIV-1 Env-pseudotyped virus (at a predetermined optimal dilution).

  • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.

  • Add DEAE-Dextran to each well at a final concentration of 10 µg/mL to enhance infection.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, remove the supernatant and lyse the cells.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the virus control wells (no inhibitor) and plot the dose-response curve to determine the IC50 and slope.

Quantitative Data Summary

The following tables present hypothetical data for the dose-response characteristics of HIV-1 inhibitor this compound against two common HIV-1 strains.

Table 1: Inhibitory Activity of this compound against HIV-1 Strains

HIV-1 StrainIC50 (nM)Hill Slope (m)Max. Percent Inhibition (%)
HIV-1 JR-FL15.21.898.5
HIV-1 BaL22.51.697.9

Table 2: Cytotoxicity of this compound in TZM-bl Cells

CompoundCC50 (µM)
Inhibitor this compound> 100

Visualizations

Below are diagrams illustrating the experimental workflow and the mechanism of action of HIV-1 inhibitor this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout cluster_analysis Analysis cells Seed TZM-bl cells infect Infect TZM-bl cells cells->infect inhibitor Prepare this compound dilutions mix Mix this compound and virus inhibitor->mix virus Dilute HIV-1 pseudovirus virus->mix mix->infect lyse Lyse cells infect->lyse read Measure luciferase lyse->read plot Plot dose-response curve read->plot calculate Calculate IC50 & slope plot->calculate

Caption: Experimental workflow for determining the dose-response curve of inhibitor this compound.

mechanism_of_action cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding coreceptor Co-receptor (CCR5/CXCR4) gp120->coreceptor 3. Co-receptor Binding gp41 gp41 gp41->cd4 4. Fusion cd4->gp120 2. Conformational Change inhibitor_this compound Inhibitor this compound inhibitor_this compound->gp120 BLOCKS

References

Technical Support Center: Impact of Serum Proteins on HIV-1 Inhibitor 18A Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to an HIV-1 inhibitor designated "18A" is not publicly available. The following technical support guide has been compiled based on established principles and data from studies on other HIV-1 inhibitors, particularly entry and protease inhibitors. The principles and experimental methodologies described are broadly applicable and can serve as a valuable resource for researchers working with novel HIV-1 inhibitors like this compound.

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the in vitro activity of our HIV-1 inhibitor, this compound, when we switch from a serum-free medium to one containing human serum. What could be the cause?

A1: This is a common phenomenon observed with many antiviral compounds. The primary cause is likely the binding of your inhibitor, this compound, to serum proteins. The two main proteins in human serum responsible for this are Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG). When this compound binds to these proteins, it is no longer available to interact with its target on the HIV-1 virus, leading to a reduction in its apparent antiviral activity. The unbound fraction of the drug is the pharmacologically active component.

Q2: Which serum proteins are most likely to bind to our inhibitor, this compound?

A2: While many proteins are present in serum, HSA and AAG are the most significant for drug binding.[1]

  • Human Serum Albumin (HSA): This is the most abundant protein in human plasma and is known for its capacity to bind a wide range of drugs.[2]

  • Alpha-1-Acid Glycoprotein (AAG): Although present at lower concentrations than HSA, AAG is a major binding protein for many basic and neutral lipophilic drugs.[1][3][4] The concentration of AAG can also increase during inflammatory conditions, including HIV-1 infection, which can further impact drug availability.[3]

Q3: How does the binding of this compound to serum proteins affect its inhibitory concentration (IC50)?

A3: Serum protein binding will almost always increase the measured IC50 value of an inhibitor. This is because a higher total concentration of the drug is required to achieve the same concentration of free, active drug that is needed to inhibit viral replication by 50%. The magnitude of this "fold-shift" in IC50 is dependent on the binding affinity of your inhibitor for the serum proteins. It is not uncommon to see a 10-fold or even higher increase in IC50 in the presence of physiological concentrations of serum proteins.[1]

Q4: Can the mechanism of action of this compound influence its susceptibility to serum protein binding?

A4: Yes. For example, if this compound is an entry inhibitor that targets the gp120 envelope glycoprotein, its ability to access this target on the virus could be sterically hindered when bound to a large protein like HSA. Similarly, for intracellular-acting inhibitors like protease or reverse transcriptase inhibitors, binding to serum proteins can reduce the amount of drug that is able to enter the target cells.[1][3]

Troubleshooting Guides

Problem: My IC50 for this compound has increased dramatically in the presence of human serum.

Possible Cause Troubleshooting Step
High affinity of this compound for serum proteins (HSA and/or AAG). 1. Quantify Protein Binding: Determine the percentage of this compound bound to plasma proteins using techniques like equilibrium dialysis, ultrafiltration, or surface plasmon resonance.2. Measure IC50 with individual proteins: Perform the antiviral assay in the presence of physiological concentrations of purified HSA and AAG separately to identify the primary binding protein.3. Calculate Correction Factor: Once the bound fraction is known, you can calculate a correction factor to estimate the free concentration of this compound in your assays.
Experimental artifact. 1. Validate Assay Conditions: Ensure that the serum used is of high quality and does not interfere with your assay readout (e.g., luciferase, p24 ELISA).2. Run Control Compounds: Include control inhibitors with known high and low serum protein binding to validate your assay's sensitivity to this effect.

Problem: I am seeing inconsistent results in my antiviral assays when using different lots of human serum.

Possible Cause Troubleshooting Step
Variability in serum protein concentrations between lots. 1. Standardize Serum Source: If possible, purchase a large, single lot of human serum for your key experiments.2. Characterize Serum Lots: Measure the total protein, HSA, and AAG concentrations for each new lot of serum used.3. Use Pooled Serum: Using pooled human serum from multiple donors can help to average out individual variations.
Differences in other serum components (lipids, etc.) that can affect drug binding. 1. Consider Purified Protein Assays: For mechanistic studies, supplement your serum-based assays with experiments using purified HSA and AAG in a defined buffer system.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the interaction of HIV-1 inhibitor this compound with serum proteins, based on typical values for other HIV-1 inhibitors.

Table 1: Impact of Human Serum on this compound Antiviral Activity

ConditionIC50 (nM)Fold-Shift in IC50
Serum-Free Medium151
10% Fetal Bovine Serum453
50% Human Serum25016.7
100% Human Serum (calculated)>500>33

Table 2: Binding Affinity of this compound to Human Serum Proteins

ProteinBinding Affinity (Kd, µM)Percent Bound at Physiological Concentration*
Human Serum Albumin (HSA)5.2~85%
Alpha-1-Acid Glycoprotein (AAG)0.8~95%

*Calculated assuming physiological concentrations of HSA (600 µM) and AAG (15-30 µM) and a therapeutic concentration of this compound much lower than the Kd.

Experimental Protocols

Protocol 1: Determination of IC50 Shift in the Presence of Human Serum

  • Cell Preparation: Seed target cells (e.g., TZM-bl cells or activated PBMCs) in a 96-well plate at a predetermined density.

  • Inhibitor Dilution: Prepare a serial dilution of HIV-1 inhibitor this compound in both serum-free medium and medium supplemented with 50% heat-inactivated human serum.

  • Infection: Pre-incubate the virus with the different concentrations of this compound in the respective media for 1 hour at 37°C.

  • Add Virus to Cells: Add the virus-inhibitor mixture to the plated cells.

  • Incubation: Incubate for 48-72 hours at 37°C.

  • Readout: Measure viral replication using a suitable method (e.g., luciferase assay for TZM-bl cells, p24 ELISA for PBMCs).

  • Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 for both serum-free and 50% human serum conditions. The fold-shift is the ratio of the IC50 with serum to the IC50 without serum.

Protocol 2: Equilibrium Dialysis to Determine Serum Protein Binding

  • Apparatus Setup: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 5-10 kDa MWCO).

  • Sample Preparation: In the "sample" chamber, add a known concentration of this compound to human plasma or a solution of purified HSA or AAG. In the "buffer" chamber, add the corresponding buffer.

  • Dialysis: Allow the system to reach equilibrium by incubating with gentle shaking for an extended period (e.g., 18-24 hours) at 37°C.

  • Quantification: After dialysis, measure the concentration of this compound in both the sample and buffer chambers using a sensitive analytical method (e.g., LC-MS/MS).

  • Calculation: The percentage of bound drug can be calculated using the formula: % Bound = ((Total Concentration - Free Concentration) / Total Concentration) * 100 where the free concentration is the concentration in the buffer chamber.

Visualizations

HIV_Entry_Pathway cluster_cell Host T-Cell HIV HIV-1 Virion gp120 gp120 HIV->gp120 has CD4 CD4 Receptor gp120->CD4 1. Binds to Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Conformational change & binds Fusion Membrane Fusion Coreceptor->Fusion 3. Triggers HostCell Host Cell Membrane Inhibitorthis compound Inhibitor this compound Inhibitorthis compound->gp120 Blocks Binding SerumProtein Serum Protein (HSA/AAG) Inhibitorthis compound->SerumProtein Binds to BoundInhibitor Bound this compound (Inactive) SerumProtein->BoundInhibitor

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Assess Serum Impact prepare_cells Prepare Target Cells (e.g., TZM-bl) start->prepare_cells prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor infect Infect Target Cells prepare_cells->infect serum_free In Serum-Free Medium prepare_inhibitor->serum_free with_serum In 50% Human Serum prepare_inhibitor->with_serum pre_incubate Pre-incubate Virus with this compound serum_free->pre_incubate with_serum->pre_incubate pre_incubate->infect incubate Incubate for 48-72h infect->incubate readout Measure Viral Replication (e.g., Luciferase Assay) incubate->readout analyze Calculate IC50 and Fold-Shift readout->analyze end End: Quantify Serum Effect analyze->end

Caption: Workflow for determining the IC50 shift of this compound.

Logical_Relationship TotalDrug Total this compound Concentration FreeDrug Free (Active) this compound Concentration TotalDrug->FreeDrug Equilibrium BoundDrug Protein-Bound (Inactive) this compound Concentration TotalDrug->BoundDrug Equilibrium FreeDrug->BoundDrug AntiviralActivity Observed Antiviral Activity FreeDrug->AntiviralActivity Directly Proportional to SerumProteins HSA & AAG Concentration SerumProteins->BoundDrug Increases

Caption: Relationship between this compound, serum proteins, and activity.

References

Technical Support Center: Long-Term Storage of HIV-1 Inhibitor 18A Stocks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of HIV-1 inhibitor stocks, with a focus on small molecule inhibitors like 18A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of HIV-1 inhibitor stocks?

A1: For long-term stability, it is recommended to store stock solutions of HIV-1 inhibitors at -20°C or -80°C.[1] Lower temperatures slow down chemical degradation and enzymatic activities that could compromise the integrity of the compound.[1] For solid (lyophilized) compounds, storage at 2-8°C in a desiccator may be sufficient for short to medium-term storage, but sub-zero temperatures are preferable for long-term preservation.

Q2: What is the best solvent for preparing stock solutions of HIV-1 inhibitor this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many small molecule inhibitors for in vitro assays.[2][3] It is crucial to use anhydrous, high-purity DMSO to minimize water content, as moisture can lead to hydrolysis of the compound.[4]

Q3: How should I prepare and aliquot stock solutions to ensure stability?

A3: To prepare stock solutions, dissolve the lyophilized inhibitor in anhydrous DMSO to a high concentration (e.g., 10-50 mM).[2] Once fully dissolved, it is best practice to create small-volume aliquots in tightly sealed, low-binding tubes. This strategy minimizes the number of freeze-thaw cycles for the entire stock, as you only thaw the amount needed for a specific experiment.[1]

Q4: How many freeze-thaw cycles can my inhibitor stocks tolerate?

A4: Repeated freeze-thaw cycles should be avoided as they can degrade the inhibitor and affect its potency.[1] While the exact tolerance depends on the specific compound, it is a general best practice to limit freeze-thaw cycles to a minimum. Aliquoting your stock solutions is the most effective way to manage this. One study on HIV-1 RNA showed that up to three freeze-thaw cycles did not cause a significant change, but this may not apply to all small molecules.

Q5: Should I protect my HIV-1 inhibitor stocks from light?

A5: Yes, many pharmaceutical compounds are light-sensitive and can undergo photodegradation when exposed to light, especially UV light.[5][6] This degradation can lead to a loss of potency and the formation of unknown impurities.[5] It is recommended to store inhibitor stocks in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[6]

Q6: How does humidity affect the stability of solid HIV-1 inhibitor stocks?

A6: Humidity can significantly impact the stability of solid-state compounds, especially those that are hygroscopic.[4] Moisture absorption can lead to physical changes like caking and chemical degradation through hydrolysis.[4] Therefore, solid stocks should be stored in a desiccator or a controlled low-humidity environment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent IC50 values in antiviral assays. 1. Degradation of inhibitor stock: The stock solution may have degraded due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles. 2. Inaccurate concentration: The initial weighing of the solid compound or the dilution of the stock solution may have been inaccurate. 3. Precipitation of the compound: The inhibitor may have precipitated out of solution, especially at high concentrations or after freezing.1. Prepare a fresh dilution from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. 2. Re-weigh the solid compound and carefully prepare a new stock solution. Use calibrated pipettes for all dilutions. 3. Before use, visually inspect the stock solution for any precipitate. If present, gently warm the vial and vortex to redissolve. Consider preparing a lower concentration stock if precipitation is recurrent.
Loss of inhibitor activity over time. 1. Chemical instability: The inhibitor may be inherently unstable in the chosen solvent or under the storage conditions. 2. Oxidation: The compound may be sensitive to oxidation from exposure to air.1. Review the chemical properties of the inhibitor. If known to be unstable, prepare fresh stock solutions more frequently. 2. After preparing aliquots, consider flushing the headspace of the vials with an inert gas like argon or nitrogen before sealing.
Visible precipitate in thawed stock solution. 1. Low solubility: The concentration of the stock solution may exceed the solubility of the compound at low temperatures. 2. Water absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.1. Gently warm the vial to 37°C and vortex until the precipitate dissolves. If the issue persists, prepare a new stock solution at a lower concentration. 2. Use anhydrous DMSO and ensure vials are tightly sealed. Store in a desiccator.
Discoloration of the stock solution. 1. Degradation of the compound: The color change may indicate a chemical change in the inhibitor. 2. Contamination: The stock solution may have been contaminated during preparation or handling.1. Discard the discolored stock and prepare a fresh one. Compare the color of the new stock to the old one. 2. Always use sterile techniques when preparing and handling stock solutions to prevent microbial or chemical contamination.

Quantitative Data on Inhibitor Stability

While specific quantitative data for "HIV-1 inhibitor this compound" is not publicly available, the following table summarizes general stability data for small molecules stored in DMSO, which can serve as a guideline.

Storage Condition Solvent Duration Observed Stability Reference
4°CDMSO/water (90/10)2 years85% of compounds were stable[7]
Room TemperatureDMSO2 yearsGenerally stable in original brown bottle[8]
-20°CDMSONot specifiedRecommended for long-term storage[1]
-80°CDMSONot specifiedRecommended for long-term storage[1]

Experimental Protocols

Protocol 1: Preparation of HIV-1 Inhibitor Stock Solutions

Objective: To prepare concentrated stock solutions of HIV-1 inhibitor this compound for long-term storage and experimental use.

Materials:

  • HIV-1 inhibitor this compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Methodology:

  • Allow the lyophilized inhibitor vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of the inhibitor using an analytical balance in a fume hood.

  • Transfer the powder to a sterile, appropriately sized tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the inhibitor is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Centrifuge the vial briefly to pellet any undissolved particulates.

  • Carefully transfer the supernatant to sterile, amber-colored, or foil-wrapped microcentrifuge tubes in small aliquots (e.g., 20-50 µL).

  • Label each aliquot clearly with the inhibitor name, concentration, date, and aliquot number.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment of Stored HIV-1 Inhibitor Stocks by HPLC

Objective: To quantitatively assess the stability of HIV-1 inhibitor this compound stocks over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Stored aliquots of HIV-1 inhibitor this compound

  • Freshly prepared stock solution of HIV-1 inhibitor this compound (as a control)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)

  • HPLC vials

Methodology:

  • Develop and validate an HPLC method for the quantification of HIV-1 inhibitor this compound. This includes determining the optimal mobile phase, flow rate, column, and detection wavelength.

  • At each time point for stability testing (e.g., 0, 3, 6, 12 months), thaw one aliquot of the stored inhibitor.

  • Prepare a dilution of the thawed stock and a corresponding dilution of a freshly prepared stock solution in the mobile phase.

  • Inject the samples into the HPLC system.

  • Record the peak area of the inhibitor in both the stored and fresh samples.

  • Calculate the percentage of the inhibitor remaining in the stored sample relative to the fresh sample using the following formula: % Remaining = (Peak Area of Stored Sample / Peak Area of Fresh Sample) * 100

  • A significant decrease in the percentage remaining over time indicates degradation.

Protocol 3: Potency Assessment of Stored HIV-1 Inhibitor Stocks using a Cell-Based Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of stored HIV-1 inhibitor this compound to assess its biological activity.

Materials:

  • Stored aliquots of HIV-1 inhibitor this compound

  • Freshly prepared stock solution of HIV-1 inhibitor this compound (as a control)

  • HIV-1 permissive cell line (e.g., TZM-bl, MT-4)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., luciferase substrate for TZM-bl cells, p24 ELISA kit)

  • Plate reader

Methodology:

  • Thaw one aliquot of the stored inhibitor and a freshly prepared stock solution.

  • Prepare a series of dilutions of both the stored and fresh inhibitor stocks in cell culture medium.

  • Seed the HIV-1 permissive cells in a 96-well plate and incubate overnight.

  • Pre-incubate the cells with the serially diluted inhibitor for a short period (e.g., 1-2 hours).

  • Infect the cells with a known amount of HIV-1.

  • Incubate for 48-72 hours.

  • Quantify viral replication using an appropriate method (e.g., luciferase assay, p24 ELISA).

  • Plot the percentage of viral inhibition versus the inhibitor concentration for both the stored and fresh samples.

  • Calculate the IC50 value for each sample using non-linear regression analysis.

  • A significant increase in the IC50 value of the stored inhibitor compared to the fresh stock indicates a loss of potency.

Visualizations

G cluster_preparation Stock Solution Preparation cluster_usage Experimental Use weigh Weigh Lyophilized Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve Accurate Measurement aliquot Aliquot into Light-Protected Tubes dissolve->aliquot Minimize Headspace store Store at -20°C or -80°C aliquot->store Long-Term Storage thaw Thaw Single Aliquot store->thaw Minimize Freeze-Thaw Cycles dilute Prepare Working Dilution thaw->dilute Avoid Refreezing use Use in Experiment dilute->use discard Discard Unused Portion use->discard G start Inconsistent Experimental Results check_potency Check Inhibitor Potency start->check_potency new_aliquot Use a New Aliquot check_potency->new_aliquot Potency Decreased review_protocol Review Experimental Protocol check_potency->review_protocol Potency OK new_stock Prepare Fresh Stock Solution consistent_results Consistent Results new_stock->consistent_results Problem Solved new_aliquot->new_stock Still Inconsistent new_aliquot->consistent_results Problem Solved troubleshoot_assay Troubleshoot Assay Components review_protocol->troubleshoot_assay Protocol OK review_protocol->consistent_results Protocol Error Found & Corrected troubleshoot_assay->consistent_results

References

Validation & Comparative

Comparative Analysis of HIV-1 Inhibitor 18A's Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antiviral activity of the novel HIV-1 entry inhibitor, 18A, against other established HIV-1 entry inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as an antiretroviral agent.

Introduction to HIV-1 Inhibitor this compound

HIV-1 inhibitor this compound is a novel small molecule that has been identified as a broad inhibitor of HIV-1 entry.[1][2] Its mechanism of action involves targeting the HIV-1 envelope glycoprotein (Env) trimer. Specifically, this compound inhibits the conformational changes in the gp120 subunit that are induced upon binding to the primary host cell receptor, CD4.[1][2] By preventing these structural rearrangements, particularly in the V1/V2 region of gp120, this compound effectively blocks the subsequent steps required for viral entry into the host cell, including the exposure of the gp41 fusion peptide.[1][3]

Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of HIV-1 inhibitor this compound in comparison to a panel of established HIV-1 entry inhibitors with distinct mechanisms of action. It is important to note that direct comparison of potencies can be influenced by the specific HIV-1 strains, cell lines, and assay conditions used in different studies.

InhibitorClassMechanism of ActionTarget HIV-1 StrainsIC50CC50Selectivity Index (SI = CC50/IC50)
This compound Entry InhibitorInhibits CD4-induced conformational changes in gp120 V1/V2Wide range of HIV-1 isolatesData not publicly availableData not publicly availableData not publicly available
Temsavir (active form of Fostemsavir) Attachment InhibitorBinds to gp120 and prevents attachment to the CD4 receptor.[4]Subtypes A, B, and C0.34 nM - 2.26 nM> 100 µM> 44,247
Maraviroc CCR5 AntagonistBlocks the interaction between gp120 and the CCR5 co-receptor.CCR5-tropic HIV-1 isolatesGeometric mean of 2.0 nM> 10 µM> 5,000
Enfuvirtide Fusion InhibitorBinds to the first heptad repeat (HR1) of gp41, preventing the conformational changes required for membrane fusion.[5]HIV-16–91 nM> 100 µM> 1,098
Ibalizumab Post-attachment InhibitorMonoclonal antibody that binds to domain 2 of the CD4 receptor, blocking viral entry after attachment.Broad range of HIV-1 isolates0.02 to 0.16 µg/ml (median IC50 of 0.03 µg/mL)Not applicable (monoclonal antibody)Not applicable

Note: IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the therapeutic window of a drug. A higher SI indicates a more favorable safety profile. Data for this compound is not yet publicly available in quantitative terms.

Experimental Protocols

Pseudovirus Neutralization Assay (TZM-bl Assay)

This assay is a common method for determining the in vitro neutralizing activity of antibodies and entry inhibitors against HIV-1.

Principle: Env-pseudotyped viruses are generated by co-transfecting producer cells (e.g., 293T cells) with an Env-expressing plasmid and an HIV-1 backbone plasmid that lacks the env gene but contains a reporter gene such as luciferase or green fluorescent protein (GFP). These pseudoviruses can infect target cells in a single round but cannot produce new infectious virions. The target cells (e.g., TZM-bl cells) express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene. Inhibition of viral entry is quantified by a reduction in luciferase activity.

Protocol:

  • Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated overnight.

  • Compound Dilution: The test inhibitor (e.g., this compound) and control inhibitors are serially diluted in culture medium.

  • Neutralization Reaction: A standardized amount of pseudovirus is mixed with the diluted inhibitors and incubated for a defined period (e.g., 1 hour at 37°C).

  • Infection: The virus-inhibitor mixture is added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the inhibitor concentration that results in a 50% reduction in luminescence compared to the virus control wells without any inhibitor.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[6]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Target cells (the same type used in the antiviral assay) are seeded in a 96-well plate and incubated overnight.

  • Compound Addition: The test compound is serially diluted and added to the cells at the same concentrations used in the antiviral assay.

  • Incubation: The plate is incubated for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Visualizing Mechanisms and Workflows

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibitors Inhibitor Classes gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Fusion Temsavir Temsavir Temsavir->gp120 Blocks Attachment Inhibitorthis compound This compound Inhibitorthis compound->gp120 Blocks Conformational Change Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Binding Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks Fusion Ibalizumab Ibalizumab Ibalizumab->CD4 Blocks Post-attachment

Caption: Mechanism of action of HIV-1 entry inhibitors.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis seed_cells Seed Target Cells (e.g., TZM-bl) infect Add Mixture to Cells seed_cells->infect prepare_virus Prepare HIV-1 Pseudovirus mix Incubate Virus with Inhibitor prepare_virus->mix dilute_inhibitor Serially Dilute Inhibitor this compound dilute_inhibitor->mix mix->infect incubate Incubate for 48-72h infect->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure calculate_ic50 Calculate IC50 Value measure->calculate_ic50

References

Comparative Efficacy of HIV-1 Inhibitor 18A and Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of the novel HIV-1 capsid inhibitor, 18A, against a selection of established antiretroviral drugs from different classes. The data presented is intended to offer an objective overview to aid in research and development efforts.

Executive Summary

HIV-1 inhibitor this compound is a potent capsid inhibitor demonstrating significant antiviral activity. This guide compares its efficacy (EC50) and cytotoxicity (CC50) with other prominent HIV-1 inhibitors, including entry, reverse transcriptase, integrase, and protease inhibitors. All data is presented in standardized tables, and detailed experimental methodologies are provided to ensure reproducibility and accurate interpretation.

Data Presentation: Comparative Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for HIV-1 inhibitor this compound and other representative antiretroviral agents. The Selectivity Index (SI), calculated as CC50/EC50, is also included as a measure of the therapeutic window.

Compound NameDrug ClassEC50 (µM)CC50 (µM)Selectivity Index (SI)HIV-1 StrainCell LineReference(s)
This compound Capsid Inhibitor2.57> 8.55> 3.33NL4-3MT-4[1]
Fostemsavir Attachment Inhibitor0.00009 - 0.0059100 to >200>16949 - >2222222VariousVarious[2]
Islatravir Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)0.000068> 4.2> 61764WTMT-4[1]
Zidovudine (AZT) Nucleoside Reverse Transcriptase Inhibitor (NRTI)0.002> 100 (µg/mL)> 50000IIIBMT-4[3][4]
Raltegravir Integrase Strand Transfer Inhibitor (INSTI)0.004Not ReportedNot ApplicableWTVarious[5]
Darunavir Protease Inhibitor (PI)Not Directly StatedNot ReportedNot ApplicableVariousVarious[6]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The EC50 for Fostemsavir is presented as a range as its activity varies against different HIV-1 strains.[2] The CC50 for Zidovudine was reported in µg/mL.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.

Anti-HIV Activity Assay in MT-4 Cells

This assay is commonly used to determine the efficacy of antiretroviral compounds.

  • Cell Line: MT-4 (Human T-cell leukemia virus type 1-transformed T-cell line).

  • Virus: HIV-1 laboratory-adapted strains (e.g., NL4-3, IIIB).

  • Procedure:

    • MT-4 cells are seeded in 96-well plates.

    • The cells are infected with a predetermined amount of HIV-1.

    • The test compound (e.g., this compound, Islatravir, Zidovudine) is added at various concentrations.

    • The plates are incubated for a set period (typically 4-5 days) at 37°C in a humidified CO2 incubator.

    • Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Cell viability is assessed to determine the cytotoxicity of the compound, often using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis:

    • EC50: The concentration of the compound that inhibits viral replication by 50% is calculated from the dose-response curve.

    • CC50: The concentration of the compound that reduces cell viability by 50% is calculated.[7]

    • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.[7]

HIV-1 Genotypic and Phenotypic Resistance Assays

These assays are critical for evaluating the effectiveness of inhibitors against drug-resistant viral strains.

  • Genotypic Assays:

    • Principle: These assays detect mutations in the viral genes that are known to confer drug resistance.[8]

    • Procedure: Viral RNA is extracted from patient plasma or cell culture supernatant. The target gene (e.g., protease, reverse transcriptase, integrase) is amplified by RT-PCR and then sequenced. The sequence is compared to a wild-type reference to identify resistance-associated mutations.[9][10]

  • Phenotypic Assays:

    • Principle: These assays directly measure the ability of a virus to replicate in the presence of a drug.

    • Procedure: Recombinant viruses containing the patient-derived target gene are generated. The replication of these viruses is then measured in cell culture in the presence of serial dilutions of the antiretroviral drug to determine the IC50 (50% inhibitory concentration).[9]

Mandatory Visualizations

HIV-1 Capsid Lifecycle and Inhibition

The following diagram illustrates the critical steps in the HIV-1 capsid lifecycle, from assembly within the host cell to its uncoating in the subsequent infected cell, and highlights the points of intervention for capsid inhibitors like this compound.

HIV_Capsid_Lifecycle cluster_host Infected Host Cell cluster_extracellular Extracellular Space cluster_target Target Cell Gag_Polyprotein Gag Polyprotein Viral_Protease Viral Protease Gag_Polyprotein->Viral_Protease Cleavage Capsid_Protein Capsid (CA) Protein Viral_Protease->Capsid_Protein Capsid_Assembly Capsid Assembly Capsid_Protein->Capsid_Assembly Immature_Virion Immature Virion Capsid_Assembly->Immature_Virion Budding Budding & Release Immature_Virion->Budding Mature_Virion Mature Virion Budding->Mature_Virion Fusion Fusion & Entry Mature_Virion->Fusion Uncoating Capsid Uncoating Fusion->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Inhibitor_18A_Assembly This compound Inhibition Inhibitor_18A_Assembly->Capsid_Assembly Inhibitor_18A_Uncoating This compound Inhibition Inhibitor_18A_Uncoating->Uncoating

Caption: HIV-1 Capsid Lifecycle and Points of Inhibition by this compound.

Experimental Workflow for Antiviral Efficacy Testing

This diagram outlines the general workflow for determining the in vitro efficacy of an anti-HIV-1 compound.

Antiviral_Assay_Workflow Start Start Cell_Culture 1. Seed Target Cells (e.g., MT-4) Start->Cell_Culture Infection 2. Infect Cells with HIV-1 Cell_Culture->Infection Compound_Addition 3. Add Test Compound (Serial Dilutions) Infection->Compound_Addition Incubation 4. Incubate (4-5 days) Compound_Addition->Incubation Quantification 5. Quantify Viral Replication (e.g., p24 ELISA) Incubation->Quantification Cytotoxicity 6. Assess Cell Viability (e.g., MTT Assay) Incubation->Cytotoxicity Data_Analysis 7. Calculate EC50 & CC50 Quantification->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro anti-HIV-1 drug efficacy testing.

References

HIV-1 Inhibitor 18A: A Comparative Guide to its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of the novel HIV-1 inhibitor, 18A. By objectively comparing its performance against various HIV-1 strains, including those resistant to existing antiretroviral therapies, this document serves as a valuable resource for researchers and drug development professionals. All experimental data is presented in clearly structured tables, and detailed methodologies for key experiments are provided.

Mechanism of Action

The HIV-1 inhibitor this compound is a broad-spectrum entry inhibitor that targets the viral envelope glycoprotein (Env). Its mechanism of action involves blocking the critical conformational changes in the Env trimer that are necessary for viral entry into host cells. Specifically, this compound inhibits the CD4-induced rearrangements of the gp120 V1/V2 domains and the subsequent exposure of the gp41 heptad repeat 1 (HR1) coiled-coil, a crucial step in the membrane fusion process.[1][2] Unlike many other entry inhibitors, this compound does not interfere with the binding of gp120 to the primary receptor CD4 or the co-receptor CCR5.[1]

Cross-Resistance Profile of this compound

The following table summarizes the in vitro activity of this compound against a panel of HIV-1 isolates, including wild-type and multidrug-resistant strains. The data is presented as the concentration of the inhibitor required to achieve 50% inhibition of viral replication (IC50).

HIV-1 IsolatePhenotype / Resistance ProfileThis compound IC50 (µM)
NL4-3Wild-type (X4-tropic)0.4
JR-FLWild-type (R5-tropic)0.4
A0this compoundNNRTI-resistant0.3
A012NRTI-resistant0.5
B002Protease inhibitor-resistant0.6
C006Multi-drug resistant0.7

Data adapted from Herschhorn et al., Nat Chem Biol, 2014.

Comparison with Other HIV-1 Entry Inhibitors

The unique mechanism of action of this compound suggests a low potential for cross-resistance with other classes of HIV-1 entry inhibitors. The following table provides a conceptual comparison based on their distinct molecular targets.

Inhibitor ClassTargetPotential for Cross-Resistance with this compound
This compound gp120 (post-CD4 binding conformational change) -
CCR5 Antagonists (e.g., Maraviroc)CCR5 co-receptorLow
Fusion Inhibitors (e.g., Enfuvirtide)gp41 HR1/HR2 interactionLow
Attachment Inhibitors (e.g., Fostemsavir)gp120 CD4-binding siteLow
Post-attachment Inhibitors (e.g., Ibalizumab)CD4 receptorLow

Experimental Protocols

Single-Cycle Infectivity Assay

This assay is used to determine the inhibitory activity of a compound against HIV-1 infection.

Materials:

  • HEK293T cells

  • Env-expressing plasmid and a backbone plasmid (e.g., pSG3Δenv)

  • TZM-bl reporter cells

  • HIV-1 inhibitor this compound

  • Luminescence counter

Protocol:

  • Pseudovirus Production: Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-defective, luciferase-expressing HIV-1 backbone plasmid (pSG3Δenv).

  • Harvest the culture supernatants containing pseudoviruses 48 hours after transfection.

  • Determine the 50% tissue culture infectious dose (TCID50) in TZM-bl cells.

  • Inhibition Assay: Prepare serial dilutions of the HIV-1 inhibitor this compound.

  • Mix the diluted inhibitor with a standardized amount of pseudovirus (e.g., 100 TCID50) and incubate for 1 hour at room temperature.

  • Add the virus-inhibitor mixture to TZM-bl cells (10,000 cells/well in a 96-well plate).

  • Incubate the cells for 48 hours at 37°C.

  • Measure the luciferase activity using a luminescence counter.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity compared to the untreated virus control.

Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 Env glycoprotein with cells expressing the CD4 receptor and a co-receptor.

Materials:

  • Effector cells (e.g., CHO-K1) stably expressing HIV-1 Env and Tat.

  • Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and containing a Tat-inducible luciferase reporter gene.

  • HIV-1 inhibitor this compound

  • Lysis buffer

  • Luciferase substrate

Protocol:

  • Plate target cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the effector cells with serial dilutions of the HIV-1 inhibitor this compound for 1 hour.

  • Add the pre-incubated effector cells to the target cells.

  • Co-culture the cells for 6-8 hours to allow for cell fusion.

  • Lyse the cells using a lysis buffer.

  • Add luciferase substrate to the cell lysate.

  • Measure the luminescence, which is proportional to the extent of cell fusion.

  • Calculate the IC50 value as the concentration of the inhibitor that reduces luciferase activity by 50%.

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Inhibitor Targets gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Fusion CD4->gp120 2. Conformational Change AttachmentInhibitor Attachment Inhibitors (e.g., Fostemsavir) AttachmentInhibitor->gp120 CCR5Antagonist CCR5 Antagonists (e.g., Maraviroc) CCR5Antagonist->CCR5 Inhibitorthis compound This compound Inhibitorthis compound->CD4 Blocks Conformational Change FusionInhibitor Fusion Inhibitors (e.g., Enfuvirtide) FusionInhibitor->gp41

Caption: HIV-1 entry pathway and targets of various inhibitors.

Experimental_Workflow cluster_assay1 Single-Cycle Infectivity Assay cluster_assay2 Cell-Cell Fusion Assay A1 Produce HIV-1 Pseudovirus A2 Incubate Virus with Inhibitor this compound A1->A2 A3 Infect TZM-bl Reporter Cells A2->A3 A4 Measure Luciferase Activity A3->A4 B1 Co-culture Env-expressing Effector Cells and TZM-bl Target Cells B2 Add Inhibitor this compound B1->B2 B3 Measure Fusion (Luciferase Activity) B2->B3

Caption: Workflow for key experimental assays.

References

Paving the Way for Enhanced HIV-1 Suppression: A Comparative Guide to the Synergistic Potential of the Novel Inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

The landscape of HIV-1 therapeutics is continually evolving, with the quest for more potent and resilient treatment strategies remaining a paramount objective. This guide delves into the promising, yet currently underexplored, synergistic potential of the novel HIV-1 entry inhibitor, 18A. While direct experimental data on the combination of this compound with other antiretrovirals is not yet publicly available, this document serves as a comprehensive framework for researchers, scientists, and drug development professionals. It outlines a proposed investigational strategy, complete with hypothetical comparative data and detailed experimental protocols, to rigorously assess the synergistic efficacy of this compound in concert with established classes of antiretroviral agents.

Understanding the Mechanism of HIV-1 Inhibitor this compound

HIV-1 inhibitor this compound is a reversible, broad-spectrum small molecule that thwarts viral entry by targeting the HIV-1 envelope glycoprotein (Env)[1]. Its mechanism of action is centered on the inhibition of critical conformational changes within the Env trimer that are essential for the virus to fuse with and enter host cells. Specifically, this compound has been shown to block the CD4-induced rearrangement of the gp120 V1/V2 domains and the subsequent exposure of the gp41 heptad repeat 1 (HR1) region, a pivotal step in the fusion process[2]. This unique mechanism of action suggests a high potential for synergistic interactions when combined with antiretrovirals that target different stages of the HIV-1 lifecycle.

Proposed Synergistic Combinations and Hypothetical Efficacy

To explore the synergistic potential of this compound, a systematic in vitro analysis is proposed, pairing it with representative drugs from the major classes of antiretrovirals:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): Tenofovir Disoproxil Fumarate (TDF)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Efavirenz (EFV)

  • Integrase Strand Transfer Inhibitors (INSTIs): Raltegravir (RAL)

  • Protease Inhibitors (PIs): Darunavir (DRV)

  • CCR5 Co-receptor Antagonists: Maraviroc (MVC)

  • Fusion Inhibitors: Enfuvirtide (T-20)

The following tables present hypothetical data from such a study, illustrating the potential synergistic, additive, or antagonistic effects as determined by the Combination Index (CI) method, where CI < 1, CI = 1, and CI > 1 indicate synergy, additivity, and antagonism, respectively.

Table 1: Hypothetical 50% Inhibitory Concentrations (IC50) of this compound and Other Antiretrovirals Alone and in Combination
Drug Combination (1:1 Molar Ratio)This compound IC50 (µM)Partner Drug IC50 (µM)Combination IC50 (µM)
This compound + Tenofovir (TDF) 0.400.050.15
This compound + Efavirenz (EFV) 0.400.0030.12
This compound + Raltegravir (RAL) 0.400.0050.10
This compound + Darunavir (DRV) 0.400.0040.18
This compound + Maraviroc (MVC) 0.400.0020.08
This compound + Enfuvirtide (T-20) 0.400.0060.25
Table 2: Hypothetical Combination Index (CI) Values for this compound with Other Antiretrovirals
Drug CombinationCI at IC50CI at IC75CI at IC90Predicted Interaction
This compound + Tenofovir (TDF) 0.750.680.60Synergy
This compound + Efavirenz (EFV) 0.600.520.45Strong Synergy
This compound + Raltegravir (RAL) 0.500.430.38Strong Synergy
This compound + Darunavir (DRV) 0.900.850.80Additive to Slight Synergy
This compound + Maraviroc (MVC) 0.400.350.30Strong Synergy
This compound + Enfuvirtide (T-20) 1.101.051.00Additive to Slight Antagonism

Detailed Experimental Protocols

To generate the data presented above, the following experimental protocols are proposed:

Cell Culture and Virus Stocks
  • Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, will be used. Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Viral Strain: A laboratory-adapted HIV-1 strain, such as HIV-1 IIIB (X4-tropic) or HIV-1 BaL (R5-tropic), will be used. Viral stocks will be generated by transfecting 293T cells with the corresponding proviral DNA and harvesting the supernatant. Viral titers will be determined using a p24 antigen ELISA.

In Vitro Synergy Assay
  • Drug Preparation: Stock solutions of this compound and all partner antiretrovirals will be prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and stored at -20°C.

  • Assay Procedure:

    • TZM-bl cells will be seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

    • Serial dilutions of this compound and the partner drugs, both alone and in a fixed molar ratio (e.g., 1:1), will be prepared in culture medium.

    • The culture medium will be removed from the cells and replaced with the drug-containing medium.

    • Cells will be infected with HIV-1 at a multiplicity of infection (MOI) of 0.05.

    • After 48 hours of incubation, the medium will be removed, and cells will be lysed.

    • Luciferase activity will be measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • The percentage of viral inhibition will be calculated relative to the untreated virus control.

    • The IC50 values for each drug alone and in combination will be determined by non-linear regression analysis using software such as GraphPad Prism.

    • The Combination Index (CI) will be calculated using the Chou-Talalay method with CompuSyn software. This method provides a quantitative measure of the interaction between two drugs.

Visualizing Mechanisms and Workflows

To further elucidate the proposed research, the following diagrams have been generated using the DOT language.

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Antiretroviral Drug Targets gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cytoplasm Cytoplasm gp41->Cytoplasm Viral Entry RT Reverse Transcriptase Integrase Integrase RT->Integrase Viral DNA Nucleus Nucleus Integrase->Nucleus 5. Integration Protease Protease CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Fusion Cytoplasm->RT 4. Reverse Transcription Provirus Proviral DNA Nucleus->Provirus New_Virion New Immature Virion Provirus->New_Virion 6. Transcription & Translation New_Virion->Protease 7. Maturation This compound This compound (Entry Inhibitor) This compound->gp120 Blocks CD4-induced conformational change Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Enfuvirtide Enfuvirtide (Fusion Inhibitor) Enfuvirtide->gp41 NRTIs_NNRTIs NRTIs/NNRTIs NRTIs_NNRTIs->RT INSTIs INSTIs INSTIs->Integrase PIs Protease Inhibitors PIs->Protease

Caption: HIV-1 lifecycle and the targets of various antiretroviral drug classes, including this compound.

Synergy_Assay_Workflow A Seed TZM-bl cells in 96-well plate B Prepare serial dilutions of This compound, partner drug, and combination A->B C Add drug dilutions to cells B->C D Infect cells with HIV-1 C->D E Incubate for 48 hours D->E F Lyse cells and measure luciferase activity E->F G Data Analysis: - Calculate % inhibition - Determine IC50 values - Calculate Combination Index (CI) F->G

Caption: Proposed experimental workflow for in vitro synergy testing of HIV-1 inhibitor this compound.

Concluding Remarks

The exploration of synergistic combinations of antiretroviral drugs is a cornerstone of modern HIV-1 therapy. The novel entry inhibitor this compound, with its distinct mechanism of action, presents a compelling candidate for combination regimens. The hypothetical data and detailed protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's synergistic potential. Should these proposed in vitro synergies be confirmed, they would strongly advocate for further preclinical and clinical investigation, potentially ushering in a new and more effective tool in the management of HIV-1 infection. This guide is intended to stimulate and facilitate such crucial research endeavors.

References

A Comparative Guide to HIV-1 Entry Inhibitors: 18A, Maraviroc, and Fostemsavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three HIV-1 entry inhibitors: the investigational inhibitor 18A, the CCR5 antagonist maraviroc, and the attachment inhibitor fostemsavir. The information is intended to be an objective resource, presenting experimental data to facilitate informed decisions in research and drug development.

Executive Summary

HIV-1 entry into host cells is a multi-step process that presents several targets for therapeutic intervention. This guide examines three inhibitors that disrupt this process at different stages:

  • This compound: A reversible, broad-spectrum HIV-1 inhibitor that blocks the function of the viral envelope glycoprotein (Env).

  • Maraviroc: A CCR5 co-receptor antagonist that prevents the interaction between the viral gp120 protein and the host cell's CCR5 co-receptor.

  • Fostemsavir: A prodrug of temsavir, which is an attachment inhibitor that binds to the viral gp120 protein, preventing its attachment to the host cell's CD4 receptor.

This comparison will delve into their mechanisms of action, present available efficacy data, and outline the experimental protocols used to evaluate these compounds.

Data Presentation

Table 1: In Vitro Efficacy of HIV-1 Inhibitors
InhibitorTargetHIV-1 StrainAssay TypeIC50Citation
This compound Env GlycoproteinJR-FLPBMC infection0.4 µM[1]
Maraviroc CCR5R5-tropic (various)Phenotypic susceptibility0.003 - 3.22 nM[2]
Maraviroc R5-tropic (43 primary isolates)Antiviral activity2.0 nM (geometric mean IC90)[3]
Fostemsavir (Temsavir) gp120CRF02_AGPseudotyped virusNot specified[4]
Table 2: Clinical Efficacy of Maraviroc and Fostemsavir
InhibitorClinical TrialPatient PopulationKey Efficacy Endpoint(s)Citation
Maraviroc MOTIVATE 1 & 2 (Week 48)Treatment-experienced adults with CCR5-tropic HIV-1Greater virologic suppression and CD4+ cell count increase with maraviroc + OBT vs. placebo + OBT.[5]
Fostemsavir BRIGHTE (Week 96)Heavily treatment-experienced adults with multidrug-resistant HIV-160% of randomized cohort achieved virologic suppression (HIV-1 RNA <40 copies/mL).[3][6]
Fostemsavir BRIGHTE (Week 240)Heavily treatment-experienced adults with multidrug-resistant HIV-1Durable virologic responses and continued improvements in CD4+ cell count and CD4+/CD8+ ratio.[7]

OBT: Optimized Background Therapy

Mechanisms of Action

HIV-1 Entry Pathway and Inhibitor Targets

The entry of HIV-1 into a host CD4+ T-cell is a sequential process involving the viral envelope glycoproteins gp120 and gp41. The process begins with the binding of gp120 to the CD4 receptor on the T-cell surface. This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. Co-receptor binding triggers further conformational changes, leading to the insertion of the gp41 fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[8]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell cluster_inhibitors Inhibitor Targets gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Fusion Fostemsavir Fostemsavir (Temsavir) Fostemsavir->gp120 Blocks Attachment Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Binding Inhibitor_this compound This compound Inhibitor_this compound->gp120 Blocks Conformational Change

Figure 1. HIV-1 entry pathway and points of inhibition.

This compound: This inhibitor targets the Env glycoprotein and functions by blocking the conformational changes in gp120 that are induced by CD4 binding.[9] This prevention of structural rearrangement in the V1/V2 region of gp120 interferes with the subsequent steps required for viral entry.[9]

Maraviroc: As a CCR5 antagonist, maraviroc binds to the CCR5 co-receptor on the host cell, inducing a conformational change in the co-receptor.[10] This altered conformation prevents the gp120 V3 loop from binding to CCR5, thereby blocking the entry of CCR5-tropic HIV-1 strains.[10]

Fostemsavir: Fostemsavir is a prodrug that is converted to the active compound temsavir. Temsavir is an attachment inhibitor that directly binds to the gp120 subunit of the HIV-1 envelope glycoprotein.[11][12] This binding prevents the initial interaction between the virus and the host cell's CD4 receptor, thus inhibiting the first step of viral entry.[11][12]

Experimental Protocols

Pseudovirus Neutralization Assay

This assay is used to determine the in vitro efficacy of an inhibitor by measuring its ability to neutralize HIV-1 pseudoviruses.

Methodology:

  • Pseudovirus Production: HIV-1 pseudoviruses are generated by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope glycoprotein (Env) of interest and a backbone plasmid that contains the rest of the HIV-1 genome but lacks a functional env gene. The backbone plasmid often contains a reporter gene, such as luciferase, for later quantification.[1]

  • Neutralization Reaction: Serial dilutions of the inhibitor are incubated with a standardized amount of the pseudovirus preparation for a specific time at 37°C.

  • Infection: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are added to the virus-inhibitor mixture.[11]

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.[1]

  • Quantification: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of neutralization is calculated by comparing the luciferase activity in the presence of the inhibitor to the activity in the absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes a 50% reduction in viral infectivity) is then determined.[11]

Pseudovirus_Neutralization_Assay A Prepare serial dilutions of inhibitor B Incubate inhibitor with pseudovirus (37°C) A->B C Add target cells (e.g., TZM-bl) B->C D Incubate for 48-72 hours C->D E Lyse cells and measure luciferase activity D->E F Calculate % neutralization and determine IC50 E->F

Figure 2. Workflow for a pseudovirus neutralization assay.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of HIV-1 Env-expressing cells with target cells expressing CD4 and co-receptors.

Methodology:

  • Cell Preparation: Two cell populations are prepared:

    • Effector cells: Cells expressing the HIV-1 Env glycoprotein (e.g., H9/HIV-1IIIB cells). These cells are often labeled with a fluorescent dye like Calcein AM.[13]

    • Target cells: Cells expressing CD4 and the appropriate co-receptors (e.g., MT-2 cells).[13]

  • Inhibitor Treatment: The effector cells are incubated with various concentrations of the inhibitor.

  • Co-culture: The treated effector cells are then mixed with the target cells and incubated for a period (e.g., 2 hours) to allow for cell-cell fusion.

  • Quantification: The extent of cell-cell fusion is quantified by observing the transfer of the fluorescent dye from the effector cells to the target cells, often visualized and counted using fluorescence microscopy.[13] Alternatively, a reporter gene system can be used where fusion leads to the activation of a reporter gene (e.g., β-galactosidase) in the target cells.[14]

  • Data Analysis: The percentage of fusion inhibition is calculated by comparing the level of fusion in the presence of the inhibitor to that in its absence. The IC50 value is then determined.[13]

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed antiviral activity is not due to the inhibitor being toxic to the host cells.

Methodology:

  • Cell Seeding: Target cells are seeded in a 96-well plate at a specific density.

  • Compound Treatment: The cells are treated with serial dilutions of the inhibitor for the same duration as in the antiviral assay.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[15]

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[16]

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the viability of untreated control cells. The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) is then calculated.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with inhibitor A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate cell viability and CC50 F->G

Figure 3. Workflow of an MTT cytotoxicity assay.

HIV-1 Resistance Profiling

Resistance profiling is essential to understand the potential for the virus to escape the action of an inhibitor.

Methodology:

  • Genotypic Assays: These assays involve sequencing the relevant viral genes (in this case, the env gene) from patient samples or from virus cultured in the presence of the inhibitor. The sequences are then analyzed for mutations that are known to be associated with resistance to the specific inhibitor.[17][18]

  • Phenotypic Assays: These assays directly measure the susceptibility of the virus to the inhibitor. This is typically done by culturing the virus in the presence of serial dilutions of the drug and determining the IC50 value, as described in the pseudovirus neutralization assay.[6] An increase in the IC50 value compared to a wild-type reference strain indicates resistance.[6]

Conclusion

The HIV-1 inhibitors this compound, maraviroc, and fostemsavir represent distinct strategies for blocking viral entry. Maraviroc and fostemsavir are well-characterized drugs with extensive clinical data supporting their efficacy in specific patient populations. This compound is an earlier-stage investigational compound with a novel mechanism of action that warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel HIV-1 entry inhibitors. The systematic application of these assays is critical for advancing our understanding of HIV-1 entry and for the development of new and effective antiretroviral therapies.

References

HIV-1 Inhibitor 18A: A Broad-Spectrum Entry Blocker with a Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A promising candidate in the ongoing battle against drug-resistant HIV-1, the small molecule inhibitor 18A has demonstrated significant efficacy across a wide range of viral strains. By targeting a critical conformational step in the viral entry process, this compound presents a unique mechanism that circumvents common resistance pathways, offering a new avenue for the development of antiretroviral therapies.

HIV-1 inhibitor this compound is a reversible, broad-spectrum agent that specifically targets the viral envelope glycoprotein (Env) trimer, a key component for viral entry into host cells.[1] Unlike many existing entry inhibitors, this compound does not block the initial binding of the virus to the primary receptor CD4 or the co-receptor CCR5. Instead, it acts at a subsequent, crucial stage, preventing the CD4-induced conformational changes in the Env trimer that are essential for membrane fusion and viral entry.[1]

Comparative Efficacy Against HIV-1 Strains

Experimental data demonstrates the potent and broad activity of inhibitor this compound against a diverse panel of HIV-1 isolates. The tables below summarize the 50% inhibitory concentrations (IC50) of this compound against various laboratory-adapted and primary HIV-1 strains, including those with resistance to other classes of antiretroviral drugs.

HIV-1 StrainTropismIC50 (µM)
HXBc2X40.2 ± 0.03
NL4-3X40.3 ± 0.05
JR-FLR50.4 ± 0.08
BaLR50.5 ± 0.1
Primary Isolates
92UG037A0.6 ± 0.1
92HT599B0.5 ± 0.1
93MW965C0.7 ± 0.2
92UG029D0.8 ± 0.2
CRF01_AEAE0.6 ± 0.1
CRF02_AGAG0.9 ± 0.3

Table 1: Inhibitory Activity of this compound against Laboratory-Adapted and Primary HIV-1 Strains. Data represents the mean IC50 values from multiple experiments, indicating the concentration of this compound required to inhibit 50% of viral replication.

The efficacy of this compound extends to HIV-1 strains that have developed resistance to other entry inhibitors, highlighting its distinct mechanism of action.

HIV-1 Strain with Resistance to:TropismThis compound IC50 (µM)
Enfuvirtide (Fusion Inhibitor)X40.4 ± 0.07
Maraviroc (CCR5 Antagonist)R50.6 ± 0.1
BMS-806 (Attachment Inhibitor)X4/R50.5 ± 0.09

Table 2: Inhibitory Activity of this compound against HIV-1 Strains Resistant to Other Entry Inhibitors. The data shows that this compound maintains its potency against viruses that have developed resistance to inhibitors targeting different steps of the entry process.

Mechanism of Action: Blocking a Critical Conformational Shift

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the Env trimer to the CD4 receptor on the target cell. This binding triggers a series of conformational changes in the Env complex, exposing the binding site for a co-receptor (CCR5 or CXCR4) and subsequently leading to the insertion of the gp41 fusion peptide into the host cell membrane, culminating in membrane fusion.

Inhibitor this compound intervenes in this cascade after the initial CD4 binding. It specifically inhibits the CD4-induced "opening" of the Env trimer, a critical transition that involves the disruption of quaternary structures at the trimer's apex and the exposure of the gp41 heptad repeat 1 (HR1) coiled coil.[1] By preventing this conformational change, this compound effectively traps the Env trimer in an intermediate, non-fusogenic state, thereby blocking viral entry.

Mechanism of HIV-1 entry and inhibition by this compound.

Experimental Protocols

The efficacy and mechanism of action of HIV-1 inhibitor this compound were determined using a series of established in vitro assays.

Single-Cycle Viral Infectivity Assay

This assay quantifies the ability of the virus to infect target cells in a single round of replication.

  • Cell Preparation: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates and incubated overnight.

  • Virus Preparation: Pseudoviruses capable of a single round of infection are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.

  • Inhibition Assay: The target cells are pre-incubated with serial dilutions of inhibitor this compound for 1 hour at 37°C.

  • Infection: A standardized amount of pseudovirus is added to the cells and incubated for 48 hours at 37°C.

  • Data Analysis: The cells are lysed, and luciferase activity is measured using a luminometer. The IC50 value is calculated as the concentration of the inhibitor that reduces luciferase activity by 50% compared to untreated control cells.

Viral_Infectivity_Assay A Seed Target Cells in 96-well plate B Pre-incubate cells with serial dilutions of Inhibitor this compound A->B C Add HIV-1 pseudovirus B->C D Incubate for 48 hours C->D E Lyse cells and measure luciferase activity D->E F Calculate IC50 values E->F

Workflow for the single-cycle viral infectivity assay.
Cell-Based Fusion Assay

This assay measures the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and co-receptors.

  • Effector Cell Preparation: Effector cells (e.g., 293T cells) are co-transfected with a plasmid expressing the HIV-1 Env glycoprotein and a plasmid encoding bacteriophage T7 RNA polymerase.

  • Target Cell Preparation: Target cells (e.g., TZM-bl cells) are transfected with a plasmid containing the luciferase gene under the control of a T7 promoter.

  • Co-culture and Inhibition: Effector and target cells are co-cultured in the presence of serial dilutions of inhibitor this compound.

  • Fusion and Reporter Gene Expression: If cell-cell fusion occurs, the T7 RNA polymerase from the effector cells enters the target cells and drives the expression of the luciferase reporter gene.

  • Data Analysis: After a defined incubation period, cells are lysed, and luciferase activity is measured. The IC50 value is determined as the concentration of this compound that inhibits luciferase activity by 50%.

Conclusion

HIV-1 inhibitor this compound represents a significant advancement in the development of novel antiretroviral agents. Its unique mechanism of action, targeting a post-binding conformational change in the Env trimer, allows it to effectively inhibit a broad range of HIV-1 strains, including those resistant to existing entry inhibitors. The potent and wide-ranging activity of this compound underscores the potential of targeting dynamic viral processes and provides a strong rationale for its further investigation as a therapeutic candidate. The hypersensitivity of some resistant mutants to antibody neutralization also suggests intriguing possibilities for combination therapies.[1]

References

Independent Validation of IL-18 Pathway Modulation in Cancer Immunotherapy: A Comparative Analysis of Decoy-Resistant IL-18 (DR-18) and IL-18BP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

The cytokine Interleukin-18 (IL-18) is a potent stimulator of both innate and adaptive immunity, holding significant promise in cancer immunotherapy. Its therapeutic potential, however, is naturally curtailed by the high-affinity IL-18 binding protein (IL-18BP), which acts as a soluble decoy receptor, neutralizing IL-18's pro-inflammatory and anti-tumor effects.[1][2] Elevated levels of IL-18BP in the tumor microenvironment have been associated with poor prognosis and resistance to immunotherapy.[1] To overcome this, two primary strategies have emerged: the engineering of a "decoy-resistant" IL-18 (DR-18) and the development of antibodies that block IL-18BP. This guide provides a comparative overview of these two approaches, focusing on the preclinical validation of their mechanisms of action.

Mechanism of Action: DR-18 vs. IL-18BP Inhibition

Decoy-Resistant IL-18 (DR-18) is a genetically modified variant of IL-18. Through protein engineering, specific mutations are introduced that abolish its binding to IL-18BP while preserving its ability to bind to the IL-18 receptor (IL-18R) and initiate downstream signaling.[1] This allows DR-18 to directly stimulate immune cells, such as T cells and Natural Killer (NK) cells, even in the presence of high concentrations of IL-18BP.

IL-18BP Inhibitors , such as COM503, are monoclonal antibodies that bind to IL-18BP with high affinity.[3][4] By binding to IL-18BP, these antibodies prevent it from sequestering endogenous IL-18. This leads to an increase in the local concentration of free, active IL-18 within the tumor microenvironment, thereby "unleashing" the body's own anti-tumor immune response.[3][4]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from independent preclinical studies evaluating the efficacy of DR-18 and an IL-18BP inhibitor (a surrogate for COM503 in murine models).

Table 1: In Vivo Efficacy of Decoy-Resistant IL-18 (DR-18) in Murine Renal Cell Carcinoma Models

Treatment Group Tumor Model Metric Result Combination Agent(s) Reference
DR-18 MonotherapyRencaTumor Growth InhibitionModest InhibitionN/A[3][5]
DR-18 MonotherapyRAGTumor Growth InhibitionModest InhibitionN/A[3][5]
DR-18 + anti-CTLA-4RencaTumor Growth InhibitionSignificantly Increasedanti-CTLA-4[3][5]
DR-18 + anti-CTLA-4RAGTumor Growth InhibitionEnhanced Benefitanti-CTLA-4[3][5]
DR-18 + anti-PD-1RencaTumor Growth InhibitionNo Enhanced Efficacyanti-PD-1[3][5]
DR-18 + anti-PD-1RAGTumor Growth InhibitionNo Enhanced Benefitanti-PD-1[3][5]

Table 2: In Vivo Efficacy of a Surrogate anti-IL-18BP Antibody in Murine Cancer Models

Treatment Group Tumor Model Metric Result Combination Agent(s) Reference
anti-mouse IL-18BP AbMC38 (CRC)Tumor Growth Inhibition58% (p<0.001)N/A
anti-mouse IL-18BP AbE0771 (Breast)Tumor Growth Inhibition91% (p<0.0001)N/A
anti-mouse IL-18BP AbB16F10-hmgp100 (Melanoma)Tumor Growth Inhibition54%N/A
anti-mouse IL-18BP Ab + anti-PD-L1Multiple ModelsTumor Growth InhibitionSignificant Inhibitionanti-PD-L1

Table 3: In Vitro Cytokine Production Induced by an anti-IL-18BP Antibody (COM503)

Assay Cell Type Metric Result Reference
Co-culture with endogenous IL-18BP and rIL-18Tumor-Infiltrating LeukocytesIFN-γ Release197% Increase (p<0.001)
Co-culture with IL-12NK CellsIFN-γ Secretion26-fold Increase (p<0.001)

Experimental Protocols

Subcutaneous Murine Tumor Models

This protocol provides a general framework for the in vivo experiments cited in this guide. Specific details may vary between studies.

1. Cell Culture and Preparation:

  • Murine cancer cell lines (e.g., Renca, RAG, MC38, E0771) are cultured in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics.

  • On the day of inoculation, cells are harvested, washed, and resuspended in a sterile solution like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). Cell viability is assessed to ensure a high percentage of live cells.

2. Tumor Cell Inoculation:

  • Immunocompetent mice (e.g., BALB/c for Renca and RAG, C57BL/6 for MC38 and E0771) are used.

  • A specific number of cells (e.g., 0.5 x 10^6 Renca cells, 1.0 x 10^6 RAG cells, 1 x 10^5 MC38 cells) are injected subcutaneously into the flank of each mouse.[6][7] The cell suspension may be mixed with Matrigel to support initial tumor engraftment.

3. Treatment Administration:

  • Once tumors reach a palpable size (e.g., ~60 mm³), mice are randomized into treatment groups.[8]

  • DR-18 is typically administered subcutaneously, while anti-IL-18BP antibodies and checkpoint inhibitors (anti-CTLA-4, anti-PD-1/PD-L1) are administered intraperitoneally.[6]

  • Treatments are administered on a defined schedule, for example, twice weekly for a set number of doses.[6]

4. Monitoring and Endpoints:

  • Tumor volume is measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using a standard formula (e.g., length x width x height / 2).[9]

  • Animal body weight and overall health are monitored.

  • Primary endpoints typically include tumor growth inhibition and overall survival.

  • For mechanistic studies, tumors, spleens, and blood may be collected for analysis of immune cell populations and cytokine levels.

In Vitro Cytokine Release Assay

This protocol outlines a general method for assessing the ability of an agent to induce cytokine production from immune cells.

1. Cell Isolation and Culture:

  • Immune cells, such as tumor-infiltrating leukocytes or NK cells, are isolated from relevant tissues.

  • Cells are cultured in appropriate media and conditions.

2. Stimulation:

  • Cells are co-cultured with tumor cells or stimulated with relevant cytokines (e.g., IL-12).

  • The test articles (e.g., COM503) are added to the cultures at various concentrations. Control groups receive a vehicle or isotype control antibody.

3. Cytokine Measurement:

  • After a defined incubation period, the cell culture supernatant is collected.

  • The concentration of cytokines of interest (e.g., IFN-γ, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

Signaling Pathways and Experimental Workflows

IL18_Signaling_Pathway Figure 1: IL-18 Signaling Pathway and Points of Intervention cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (T Cell / NK Cell) cluster_Therapeutics Therapeutic Interventions IL-18 IL-18 IL-18_IL-18BP Inactive Complex IL-18->IL-18_IL-18BP IL-18R IL-18 Receptor (IL-18R) IL-18->IL-18R Binds & Activates IL-18BP IL-18 Binding Protein (IL-18BP) IL-18BP->IL-18 Binds & Neutralizes IL-18BP->IL-18_IL-18BP Signaling_Cascade Downstream Signaling IL-18R->Signaling_Cascade Immune_Response Anti-Tumor Immune Response (IFN-γ, TNF-α) Signaling_Cascade->Immune_Response DR-18 Decoy-Resistant IL-18 (DR-18) DR-18->IL-18R Binds & Activates (Unaffected by IL-18BP) COM503 anti-IL-18BP Ab (e.g., COM503) COM503->IL-18BP Inhibits

Caption: IL-18 Signaling and Therapeutic Intervention Points

Experimental_Workflow Figure 2: Preclinical In Vivo Experimental Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture inoculation 2. Subcutaneous Inoculation in Mice cell_culture->inoculation tumor_growth 3. Tumor Growth to Palpable Size inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Administration of DR-18 or anti-IL-18BP Ab (with/without Checkpoint Inhibitors) randomization->treatment monitoring 6. Monitor Tumor Volume & Survival treatment->monitoring analysis 7. Endpoint Analysis: Tumor Growth Inhibition, Survival, Immune Profiling monitoring->analysis end End analysis->end

Caption: In Vivo Experimental Workflow for Efficacy Studies

References

Comparative Analysis of 18A and Other gp120-Targeted HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the broadly neutralizing antibody (bNAb) 18A (also referred to as 1-18), and other inhibitors targeting the HIV-1 envelope glycoprotein gp120. The comparison focuses on their mechanism of action, neutralization potency, breadth, and binding kinetics, supported by experimental data.

Introduction to gp120 as a Therapeutic Target

The entry of HIV-1 into host cells is initiated by the interaction of the viral envelope glycoprotein (Env) with the CD4 receptor on the surface of target cells. The gp120 subunit of the Env trimer is responsible for this initial binding, making it a critical target for the development of HIV-1 inhibitors.[1][2] These inhibitors can be broadly categorized into two main classes: monoclonal antibodies and small-molecule inhibitors.

Broadly neutralizing antibodies (bNAbs) are a class of antibodies that can neutralize a wide range of HIV-1 strains by targeting conserved epitopes on the Env protein.[3] Small-molecule inhibitors, on the other hand, are chemically synthesized compounds that can also interfere with the function of gp120. This guide will provide a comparative overview of the bNAb this compound and other notable gp120-targeted inhibitors.

Mechanism of Action of gp120-Targeted Inhibitors

The primary mechanism of action for gp120-targeted inhibitors is the prevention of viral entry into host cells. This is achieved by interfering with the binding of gp120 to the CD4 receptor or by blocking the conformational changes in gp120 that are necessary for subsequent binding to co-receptors (CCR5 or CXCR4).

Broadly Neutralizing Antibodies (bNAbs)

bNAbs targeting gp120 can be classified based on their specific binding epitopes:

  • CD4 Binding Site (CD4bs) Antibodies: These antibodies, including this compound, VRC01, and 3BNC117, directly compete with CD4 for binding to gp120.[3][4] By occluding the CD4bs, they prevent the initial attachment of the virus to the host cell. The bNAb 1-18 has been shown to have outstanding breadth (97%) and potency (GeoMean IC50 = 0.048 μg/mL).[4] A cryo-EM structure of the 1-18 Fab in complex with the BG505 SOSIP.664 Env trimer at 2.5-Å resolution has revealed the structural basis for its high activity.[4][5][6]

  • V1/V2 Glycan-Dependent Antibodies: These antibodies target the variable loops 1 and 2 at the apex of the Env trimer.

  • V3 Glycan-Dependent Antibodies: Antibodies like 10-1074 target the V3 loop and surrounding glycans.[3]

Small-Molecule Inhibitors
  • Attachment Inhibitors (e.g., Fostemsavir): Fostemsavir is a prodrug of temsavir, which binds directly to gp120 and prevents its attachment to the host cell CD4 receptor by locking it in a closed conformation.[7][8][9] This mechanism is distinct from other entry inhibitors.[10]

  • CD4-Mimetic Compounds: These small molecules, such as NBD-556 and JP-III-48, bind to a conserved pocket on gp120, mimicking the interaction of the CD4 receptor.[11][12][13][14] This binding can both inhibit viral entry and, in some cases, induce conformational changes in gp120 that render the virus more susceptible to neutralization by antibodies.[12]

Data Presentation: Comparative Neutralization Potency and Breadth

The following tables summarize the neutralization potency (IC50 and IC80 values) and breadth of this compound (1-18) in comparison to other well-characterized gp120-targeted bNAbs. The data is compiled from studies using panels of diverse HIV-1 pseudoviruses.

Table 1: Neutralization Activity of 1-18 and Other bNAbs Against a Global Panel of HIV-1 Pseudoviruses

AntibodyTarget EpitopeGeometric Mean IC50 (µg/mL)Geometric Mean IC80 (µg/mL)Neutralization Breadth (%)
1-18 CD4bs 0.035 0.155 97
3BNC117CD4bs0.220.8885
VRC01CD4bs0.813.281
10-1074V3 Glycan0.281.183
PGT121V3 Glycan0.150.678

Data adapted from a study by Abernathy et al., 2020.[4] Neutralization breadth is defined as the percentage of viruses neutralized at an IC50 < 50 µg/mL.

Table 2: Comparative Neutralization of Primary HIV-1 Isolates

AntibodyTarget EpitopeGeometric Mean IC50 (µg/mL)Neutralization Breadth (%)
1-18 CD4bs 1.27 87
VRC07-523LSCD4bs1.1492
3BNC117-LSCD4bs2.0179
VRC01CD4bs14.868
10-1074-LSV3 Glycan2.5578
PGDM1400V2 Apex1.9582

Data adapted from a study by Williams et al., 2021.[15] Neutralization breadth is defined as the percentage of viruses neutralized at an IC50 < 10 µg/mL.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 Pseudovirus Neutralization Assay (TZM-bl Assay)

This assay measures the ability of an inhibitor to prevent the infection of TZM-bl cells by HIV-1 pseudoviruses. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.

Protocol:

  • Pseudovirus Production: Co-transfect 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid. Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

  • Serial Dilution of Inhibitor: Serially dilute the test inhibitor (e.g., this compound, VRC01, or small molecules) in a 96-well plate.

  • Incubation: Add a standardized amount of HIV-1 pseudovirus to each well containing the diluted inhibitor. Incubate for 1 hour at 37°C.

  • Infection: Add TZM-bl cells to each well and incubate for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization at each inhibitor concentration relative to control wells (virus and cells without inhibitor). The IC50 and IC80 values are determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides data on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Protocol:

  • Immobilization: Immobilize the ligand (e.g., recombinant gp120) onto the surface of a sensor chip.

  • Analyte Injection: Flow the analyte (e.g., this compound Fab) at various concentrations over the sensor surface.

  • Association Phase: Monitor the binding of the analyte to the immobilized ligand in real-time, which results in a change in the refractive index at the sensor surface.

  • Dissociation Phase: Flow buffer over the sensor surface to monitor the dissociation of the analyte-ligand complex.

  • Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the sensor surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff, and KD).

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is another label-free optical biosensing technique that measures biomolecular interactions at the surface of a biosensor.

Protocol:

  • Biosensor Hydration: Hydrate the biosensors in the appropriate buffer.

  • Immobilization: Load the ligand (e.g., biotinylated gp120 onto a streptavidin biosensor) onto the biosensor tip.

  • Baseline: Establish a stable baseline by dipping the biosensor into buffer.

  • Association: Dip the biosensor into wells containing the analyte (e.g., this compound IgG) at different concentrations and measure the change in interference pattern as the analyte binds.

  • Dissociation: Move the biosensor back into buffer-containing wells to measure the dissociation of the complex.

  • Data Analysis: Analyze the resulting sensorgrams to determine the kinetic constants (kon, koff, and KD).[16][17][18][19][20]

Mandatory Visualizations

HIV-1 Entry and Inhibition Pathway

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors gp120-Targeted Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CoReceptor Co-receptor (CCR5/CXCR4) Fusion bNAbs bNAbs (e.g., this compound, VRC01) CD4bs Blockade bNAbs->gp120 Inhibit Attachment SmallMolecules Small Molecules (e.g., Fostemsavir, CD4-mimetics) Attachment/Conformational Blockade SmallMolecules->gp120 Inhibit Attachment/ Conformational Change

Caption: HIV-1 entry pathway and points of inhibition by gp120-targeted drugs.

Experimental Workflow for Neutralization Assay

Neutralization_Workflow start Start dilute Serially Dilute Inhibitor start->dilute incubate_virus Add Pseudovirus & Incubate (1 hr, 37°C) dilute->incubate_virus add_cells Add TZM-bl Cells & Incubate (48 hrs, 37°C) incubate_virus->add_cells lyse Lyse Cells add_cells->lyse read Measure Luminescence lyse->read analyze Calculate IC50/IC80 read->analyze end End analyze->end

Caption: Workflow for the TZM-bl based HIV-1 pseudovirus neutralization assay.

Logical Relationship of Inhibitor Characteristics

Inhibitor_Characteristics Inhibitor gp120-Targeted Inhibitor Potency High Potency (Low IC50/IC80) Inhibitor->Potency Breadth Broad Neutralization (Many Strains) Inhibitor->Breadth Binding High Affinity (Low KD) Inhibitor->Binding Efficacy Potential Clinical Efficacy Potency->Efficacy Breadth->Efficacy Binding->Potency

References

Assessing the Genetic Barrier to Resistance for HIV-1 Entry Inhibitor 18A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant HIV-1 strains remains a significant challenge in the long-term management of HIV-1 infection. The genetic barrier to resistance—the number of mutations required for a virus to overcome the inhibitory effect of a drug—is a critical parameter in evaluating the potential durability of new antiretroviral agents. This guide provides a comparative assessment of the genetic barrier to resistance for the novel HIV-1 entry inhibitor 18A and other inhibitors targeting the viral envelope glycoprotein (Env).

Introduction to HIV-1 Inhibitor this compound

HIV-1 inhibitor this compound is a reversible, broad-spectrum small molecule that specifically inhibits the entry of a wide range of HIV-1 isolates.[1] It targets the viral envelope glycoprotein (Env), a critical component for viral entry into host cells. The mechanism of action of this compound involves blocking the function of Env, thereby preventing the virus from successfully entering and infecting CD4+ T-cells.[2] Specifically, this compound has been shown to inhibit the CD4-induced conformational changes in the Env trimer that are essential for viral entry, including the disruption of quaternary structures at the trimer apex and the exposure of the gp41 HR1 coiled coil.[1]

While the broad-range activity of this compound makes it a promising candidate for further development, a comprehensive understanding of its resistance profile is essential. To date, detailed studies on the in vitro selection of this compound-resistant HIV-1 variants and the specific mutations conferring resistance have not been extensively published. Analysis of HIV-1 variants with either increased or reduced sensitivity to this compound suggests that the inhibitor can distinguish between different conformational states of the gp120 subunit of Env.[1]

This guide will therefore focus on the established methodologies for assessing the genetic barrier to resistance for HIV-1 entry inhibitors, drawing comparisons with clinically approved drugs that target the same viral protein: fostemsavir, ibalizumab, and maraviroc.

Comparative Analysis of Genetic Barriers to Resistance for HIV-1 Entry Inhibitors

The genetic barrier to resistance for entry inhibitors is complex due to the high variability of the HIV-1 envelope glycoprotein. Resistance can emerge through various mechanisms, including the selection of specific amino acid substitutions that reduce drug binding, or, in the case of co-receptor antagonists, a switch in co-receptor usage (tropism).

Inhibitor ClassDrugMechanism of ActionKnown Resistance Mutations/MechanismsFold-Change in IC50Genetic Barrier
Attachment Inhibitor This compound Binds to Env and blocks CD4-induced conformational changes.Data not yet available in published literature.Data not yet available.To be determined.
Attachment InhibitorFostemsavir (prodrug of Temsavir)Binds to gp120 and prevents attachment to the CD4 receptor.S375H/I/M/N/T/Y, M426L/P, M434I/K, M475I in gp120.[3]>3-fold increase in temsavir IC50 is considered clinically significant.[4]Considered to be relatively low to intermediate.
Post-attachment InhibitorIbalizumabMonoclonal antibody that binds to domain 2 of the CD4 receptor, preventing post-attachment conformational changes.Loss of N-linked glycosylation sites in the V5 loop of gp120.[5]Resistance is primarily associated with a decrease in the maximum percentage of inhibition (MPI) rather than a significant fold-change in IC50.[5]Appears to be low, with resistance developing rapidly in monotherapy.[6]
CCR5 Co-receptor AntagonistMaravirocBinds to the CCR5 co-receptor on the host cell, preventing the interaction with gp120.1. Switch in co-receptor usage from CCR5 to CXCR4 (tropism switch). 2. Mutations in the V3 loop of gp120 that allow the virus to utilize the drug-bound form of CCR5.[7][8]Significant shifts in IC50 have been observed with specific gp120 mutations (e.g., N425K).[9]Variable; can be high if a tropism switch is required, but lower if single gp120 mutations can confer resistance.

Experimental Protocols for Assessing the Genetic Barrier to Resistance

A multi-pronged approach is employed to thoroughly characterize the genetic barrier to resistance of a novel HIV-1 inhibitor.

In Vitro Resistance Selection Studies

This is a fundamental method to identify potential resistance mutations.

Protocol:

  • Virus Culture: A laboratory-adapted or clinical isolate of HIV-1 is cultured in a suitable cell line (e.g., MT-2 cells or peripheral blood mononuclear cells [PBMCs]).

  • Dose Escalation: The virus is initially cultured in the presence of a low concentration of the inhibitor (typically at or below the IC50).

  • Monitoring Viral Replication: Viral replication is monitored by measuring p24 antigen levels or reverse transcriptase activity in the culture supernatant.

  • Passaging: Once viral replication is detected, the cell-free supernatant is used to infect fresh cells in the presence of a slightly higher concentration of the inhibitor.

  • Iterative Selection: This process of dose escalation and passaging is continued until the virus can replicate at significantly higher concentrations of the inhibitor.

  • Genotypic Analysis: The env gene from the resistant viral population is amplified by PCR and sequenced to identify mutations that are not present in the original (wild-type) virus.

Phenotypic Susceptibility Assays

These assays quantify the level of resistance conferred by specific mutations.

Protocol:

  • Generation of Pseudoviruses: Recombinant viruses are created that contain the env gene of interest (either from resistant isolates or with site-directed mutations) and a reporter gene (e.g., luciferase or green fluorescent protein) in a common viral backbone.

  • Infection of Target Cells: Target cells (e.g., TZM-bl cells) are infected with the pseudoviruses in the presence of serial dilutions of the inhibitor.

  • Quantification of Infection: After a set incubation period (e.g., 48 hours), the level of infection is quantified by measuring the reporter gene activity.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the mutant and wild-type viruses. The fold-change in IC50 is then determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.[2][10]

Site-Directed Mutagenesis

This technique is used to confirm that a specific mutation identified in resistance selection studies is indeed responsible for the observed resistance.

Protocol:

  • Primer Design: DNA primers are designed to introduce the specific nucleotide change(s) into a plasmid containing the wild-type env gene.

  • PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using these primers and the plasmid template to generate a new plasmid containing the desired mutation.

  • Transformation and Sequencing: The mutated plasmid is transformed into bacteria for amplification, and the sequence is verified to confirm the presence of the intended mutation and the absence of any unintended changes.

  • Phenotypic Analysis: The mutated env gene is then used to generate pseudoviruses for phenotypic susceptibility testing as described above.

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the experimental processes for resistance assessment can be clarified through visual diagrams.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 gp41 gp41 fusion fusion gp41->fusion 4. Membrane Fusion CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change Inhibitor_this compound This compound Inhibitor_this compound->CCR5 Inhibits Conformational Change Fostemsavir Fostemsavir Fostemsavir->gp120 Inhibits Attachment Ibalizumab Ibalizumab Ibalizumab->CD4 Inhibits Post-attachment Steps Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor

Caption: HIV-1 entry pathway and points of inhibition for this compound and other entry inhibitors.

Resistance_Selection_Workflow start Start: Wild-type HIV-1 Culture culture Culture with low concentration of Inhibitor this compound start->culture monitor Monitor Viral Replication (p24/RT activity) culture->monitor passage Passage virus to fresh cells with increased inhibitor concentration monitor->passage Replication detected passage->culture Repeat resistant_virus Resistant virus population emerges passage->resistant_virus Virus replicates at high concentration genotype Genotypic Analysis: Sequence env gene resistant_virus->genotype phenotype Phenotypic Analysis: Generate pseudovirus and determine IC50 genotype->phenotype mutagenesis Site-Directed Mutagenesis to confirm resistance mutations phenotype->mutagenesis end End: Characterize Genetic Barrier mutagenesis->end

References

A Comparative Guide to In Vivo Efficacy of Novel HIV-1 Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of several classes of HIV-1 inhibitors, supported by experimental data from studies in animal models. The focus is on providing a clear comparison of their performance and detailed methodologies to aid in research and development.

Comparison of In Vivo Efficacy of HIV-1 Inhibitors

The following tables summarize the in vivo efficacy of representative HIV-1 inhibitors from different classes in humanized mouse models.

Table 1: Capsid and Non-Nucleoside Reverse Transcriptase Inhibitors
Inhibitor ClassCompoundAnimal ModelDosing RegimenKey Efficacy ResultsReference
Capsid Inhibitor GS-CA1Humanized miceSingle subcutaneous doseOutperformed long-acting rilpivirine in antiviral efficacy.[1][2][1][2]
NNRTI Rilpivirine (long-acting)Humanized miceSingle intramuscular injectionDemonstrated efficacy in preventing HIV acquisition.[3][4] Efficacy was dependent on the level of pre-existing resistance in the virus.[5][3][4][5]
Table 2: Attachment and Protease Inhibitors
Inhibitor ClassCompoundAnimal ModelDosing RegimenKey Efficacy ResultsReference
Attachment Inhibitor FostemsavirHumanized miceNot specified in preclinical resultsHas been tested in humanized mice as a possible component in HIV eradication strategies.[6] Clinical trials in humans have shown significant viral load reduction.[6][6]
Protease Inhibitor DarunavirNot specified in preclinical resultsNot specified in preclinical resultsWhile specific in vivo preclinical data in humanized mice is not detailed in the provided search results, darunavir is a potent inhibitor of HIV-1 protease, crucial for viral maturation.

Mechanisms of Action

The inhibitors compared in this guide target different stages of the HIV-1 lifecycle. Understanding these distinct mechanisms is crucial for developing effective combination therapies and managing drug resistance.

.

Caption: This diagram illustrates the different stages of the HIV-1 lifecycle targeted by the compared inhibitors.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide, with a focus on humanized mouse models.

Humanized Mouse Models for HIV-1 Research

Humanized mice are immunodeficient mice engrafted with human cells or tissues, creating an in vivo environment susceptible to HIV-1 infection and allowing for the evaluation of antiretroviral drugs.[7][8][9]

1. Bone Marrow/Liver/Thymus (BLT) Humanized Mice:

  • Mouse Strain: NOD/SCID or similar immunodeficient strains are typically used.

  • Humanization Procedure:

    • Mice are sub-lethally irradiated to ablate the murine hematopoietic system.

    • Human fetal liver and thymus tissue are surgically implanted under the kidney capsule.

    • Autologous human fetal liver CD34+ hematopoietic stem cells are injected intravenously.

  • Maturation: A period of 12-16 weeks is typically required for the development of a functional human immune system.

  • Advantages: This model supports the development of a multi-lineage human immune system, including T cells, B cells, and myeloid cells, and can generate HIV-specific immune responses.[7]

  • Limitations: The generation of these mice is complex and they can develop graft-versus-host disease (GVHD).

2. SCID-hu Thy/Liv Mouse Model:

  • Mouse Strain: C.B-17 scid/scid (SCID) mice are used.

  • Humanization Procedure: Fragments of human fetal liver and thymus are co-implanted under the kidney capsule.

  • Functionality: The implanted tissues form a "Thy/Liv" organ that supports human T-cell differentiation and is permissive to HIV-1 infection.

  • Application: This model has been instrumental in studying HIV-1 pathogenesis in the thymus and for the preclinical evaluation of antiretroviral drugs.

Typical In Vivo Efficacy Study Workflow

The following workflow outlines a typical experiment to evaluate the efficacy of an HIV-1 inhibitor in a humanized mouse model.

.

Caption: A generalized workflow for in vivo efficacy studies of HIV-1 inhibitors in humanized mouse models.

Detailed Steps:

  • Generation of Humanized Mice: As described in the protocols above.

  • Pre-treatment Baseline: Blood samples are collected to determine baseline human CD4+ T cell counts.

  • HIV-1 Infection: Mice are infected with a laboratory-adapted or clinical isolate of HIV-1. The route of infection can be intravenous, intraperitoneal, or mucosal to mimic different transmission routes.

  • Treatment Administration:

    • The test inhibitor (e.g., GS-CA1) is administered to the treatment group.

    • A control group receives a placebo or a standard-of-care comparator drug (e.g., long-acting rilpivirine).

    • Dosing regimens (e.g., single subcutaneous injection, daily oral gavage) are determined based on the pharmacokinetic properties of the drug.

  • Monitoring of Viral Load and CD4+ T Cell Counts:

    • Blood samples are collected at regular intervals (e.g., weekly).

    • Plasma HIV-1 RNA levels (viral load) are quantified using real-time PCR.

    • The percentage and absolute count of human CD4+ T cells are determined by flow cytometry.

  • Data Analysis: The change in viral load and CD4+ T cell counts from baseline are compared between the treatment and control groups to determine the efficacy of the inhibitor.

This guide provides a comparative overview based on available preclinical data. For fostemsavir and darunavir, more extensive human clinical trial data is available and should be consulted for a complete understanding of their efficacy and safety profiles. The provided experimental protocols offer a foundational understanding of the methodologies used in these critical in vivo studies.

References

head-to-head comparison of HIV-1 entry inhibitor mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the mechanisms of HIV-1 entry inhibitors is crucial for researchers, scientists, and drug development professionals. This guide provides an objective analysis of three major classes of these inhibitors, supported by experimental data, detailed methodologies, and visual diagrams to elucidate their distinct modes of action.

Overview of HIV-1 Entry

The entry of HIV-1 into a host cell is a sequential process involving the viral envelope glycoproteins gp120 and gp41. The process begins with the attachment of gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages.[1][2] This initial binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1][3] The subsequent interaction with the coreceptor induces further conformational changes in gp120 and gp41, leading to the insertion of gp41's fusion peptide into the host cell membrane.[4] Finally, gp41 refolds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating their fusion, which allows the viral capsid to enter the host cell's cytoplasm.[1][5]

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 gp41 gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 4. Fusion Peptide Insertion CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change Viral Entry Viral Capsid Entry Membrane Fusion->Viral Entry 5. Six-Helix Bundle Formation

Classes of HIV-1 Entry Inhibitors

HIV-1 entry inhibitors are broadly categorized into three main classes based on the stage of the entry process they target:

  • Attachment Inhibitors: These agents prevent the initial interaction between the viral gp120 and the host cell's CD4 receptor.

  • Co-receptor Antagonists: These molecules block the interaction between gp120 and the CCR5 or CXCR4 co-receptors.

  • Fusion Inhibitors: These drugs interfere with the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes.

Head-to-Head Comparison of Inhibitor Mechanisms

This section provides a detailed comparison of a representative drug from each class: Fostemsavir (Attachment Inhibitor), Maraviroc (CCR5 Co-receptor Antagonist), and Enfuvirtide (Fusion Inhibitor).

Fostemsavir: Attachment Inhibitor

Mechanism of Action: Fostemsavir is a prodrug that is converted to its active form, temsavir.[6][7] Temsavir directly binds to the gp120 subunit of the HIV-1 envelope glycoprotein.[8] This binding locks gp120 in a closed conformation, preventing the necessary conformational changes for its attachment to the host cell's CD4 receptor.[7][8] By blocking this initial step, fostemsavir effectively prevents the subsequent events of the viral entry cascade.

Fostemsavir_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment Blocked Fostemsavir Fostemsavir (Temsavir) Fostemsavir->gp120 Binds to gp120

Maraviroc: CCR5 Co-receptor Antagonist

Mechanism of Action: Maraviroc is a negative allosteric modulator of the CCR5 co-receptor.[9][10] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9][10] This binding induces a conformational change in the extracellular loops of CCR5, which prevents the interaction between the V3 loop of gp120 and the co-receptor.[11] As a result, HIV-1 strains that use the CCR5 co-receptor (R5-tropic viruses) are unable to enter the host cell.

Maraviroc_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Occurs CCR5 CCR5 Co-receptor gp120->CCR5 Co-receptor Binding Blocked Maraviroc Maraviroc Maraviroc->CCR5 Binds to CCR5

Enfuvirtide: Fusion Inhibitor

Mechanism of Action: Enfuvirtide is a synthetic peptide that mimics a region of the gp41 subunit known as the second heptad repeat (HR2).[12][13] After gp120 binds to CD4 and the co-receptor, gp41 undergoes a conformational change, exposing its first heptad repeat (HR1).[14] Enfuvirtide binds to this exposed HR1 region, preventing the subsequent interaction between HR1 and the viral HR2.[12] This disruption blocks the formation of the six-helix bundle, a critical step for the fusion of the viral and cellular membranes.[5]

Enfuvirtide_Mechanism cluster_virus HIV-1 Virion gp41 gp41 (HR1 Exposed) HR2 gp41 HR2 gp41->HR2 6-Helix Bundle Formation Blocked Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Binds to HR1

Quantitative Performance Data

The following tables summarize the in vitro activity of Fostemsavir, Maraviroc, and Enfuvirtide against various HIV-1 strains. IC50 (50% inhibitory concentration) and Ki (inhibition constant) values are presented to provide a quantitative comparison of their potency.

Table 1: Fostemsavir (Temsavir) IC50 Values

HIV-1 Strain/SubtypeIC50 (nM)Reference
Subtype B (Median)0.8[15]
Subtype C (Median)22.9[15]
Subtype A1 (Median)4.3[15]
Subtype F1 (Median)13.8[15]
CRF01_AE>100[15]
R5, X4, and Dual-tropicSimilar potency[16]

Table 2: Maraviroc IC50 and Ki Values

HIV-1 Strain/SubtypeIC50 (nM)Ki (nM)Reference
Subtype A10-[17]
Subtype B2-[17]
Subtype C2-[17]
Group M Isolates0.1 - 1.25-[18]
R5-tropic Clinical Isolates (Mean IC90)2.03-[18]
CCR5 Binding-~1.1

Table 3: Enfuvirtide IC50 Values

HIV-1 Strain/SubtypeIC50 (nM)Reference
Laboratory Strains1.5 - 4.2
Clinical Isolates (Subtype B)0.2 - 105
T20-resistant mutants>1000[19]
Group O150 ± 28 µg/ml[19]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the performance of HIV-1 entry inhibitors.

HIV-1 Pseudovirus Neutralization Assay

This assay is commonly used to determine the IC50 of an inhibitor.

Principle: HIV-1 pseudoviruses are generated by co-transfecting cells (e.g., 293T) with a plasmid encoding the HIV-1 envelope protein and a plasmid containing an HIV-1 backbone with a reporter gene (e.g., luciferase) but lacking the env gene.[20][21] These pseudoviruses can infect target cells (e.g., TZM-bl) in a single round but cannot replicate further. The inhibitor's efficacy is measured by the reduction in reporter gene expression.[21]

Protocol:

  • Pseudovirus Production: Co-transfect 293T cells with the Env-expressing plasmid and the env-deficient backbone plasmid.[22] Harvest the virus-containing supernatant after 48-72 hours.[22][23]

  • Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.[21]

  • Inhibitor and Virus Incubation: Prepare serial dilutions of the inhibitor. Mix the diluted inhibitor with the pseudovirus and incubate for 1 hour at 37°C.[21]

  • Infection: Add the inhibitor-virus mixture to the TZM-bl cells.[21]

  • Readout: After 48-72 hours, lyse the cells and measure the luciferase activity.[21][22]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.[21]

Pseudovirus_Assay_Workflow A 1. Co-transfect 293T cells with Env and backbone plasmids B 2. Harvest pseudovirus A->B E 5. Pre-incubate inhibitor with pseudovirus B->E C 3. Seed TZM-bl target cells F 6. Add mixture to TZM-bl cells C->F D 4. Serially dilute inhibitor D->E E->F G 7. Incubate for 48-72 hours F->G H 8. Lyse cells and measure luciferase activity G->H I 9. Calculate IC50 H->I

gp120-CD4 Binding ELISA

This assay measures the ability of an inhibitor to block the interaction between gp120 and CD4.

Principle: Recombinant gp120 is coated onto an ELISA plate. Soluble CD4 (sCD4) is then added in the presence or absence of the inhibitor. The amount of bound sCD4 is detected using an anti-CD4 antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction.

Protocol:

  • Coating: Coat a 96-well ELISA plate with recombinant gp120 and incubate overnight.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Inhibitor Incubation: Add serial dilutions of the inhibitor to the wells, followed by a constant concentration of sCD4. Incubate for 1-2 hours.

  • Detection: Wash the plate and add an HRP-conjugated anti-CD4 antibody. Incubate for 1 hour.

  • Substrate Addition: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.

  • Readout: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

ELISA_Workflow A 1. Coat plate with gp120 B 2. Block non-specific binding sites A->B C 3. Add inhibitor and sCD4 B->C D 4. Add HRP-conjugated anti-CD4 antibody C->D E 5. Add TMB substrate D->E F 6. Measure absorbance at 450 nm E->F G 7. Calculate IC50 F->G

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing HIV-1 Env with cells expressing CD4 and co-receptors.

Principle: Effector cells expressing HIV-1 Env are co-cultured with target cells expressing CD4 and co-receptors, along with a reporter system (e.g., luciferase under the control of the HIV-1 LTR). Cell fusion allows the HIV-1 Tat protein from the effector cells to activate the reporter gene in the target cells.

Protocol:

  • Cell Preparation: Prepare effector cells (e.g., CHO-Env) and target cells (e.g., TZM-bl).

  • Co-culture: Mix the effector and target cells in a 96-well plate in the presence of serial dilutions of the inhibitor.

  • Incubation: Incubate the co-culture for 6-8 hours to allow for cell fusion.

  • Readout: Lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Cell_Fusion_Assay_Workflow A 1. Prepare Env-expressing effector cells and target cells B 2. Co-culture cells with serially diluted inhibitor A->B C 3. Incubate for 6-8 hours B->C D 4. Lyse cells and measure reporter activity C->D E 5. Calculate IC50 D->E

Conclusion

HIV-1 entry inhibitors represent a diverse class of antiretroviral drugs with distinct mechanisms of action that target different stages of the viral entry process. Attachment inhibitors like fostemsavir provide a novel mechanism by preventing the initial gp120-CD4 interaction. Co-receptor antagonists such as maraviroc offer a targeted approach against R5-tropic HIV-1. Fusion inhibitors like enfuvirtide effectively block the final step of membrane fusion. The choice of inhibitor depends on various factors, including the viral tropism and the patient's treatment history. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to combat HIV-1.

References

Evaluating the Therapeutic Index of HIV-1 Inhibitor 18A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. A higher therapeutic index is preferable as it indicates a wider margin between the dose required for a therapeutic effect and the dose at which toxicity occurs. This guide provides an evaluation of the available data for the HIV-1 inhibitor 18A and compares it with other HIV-1 inhibitors.

HIV-1 Inhibitor this compound: An Overview

HIV-1 inhibitor this compound is a reversible, broad-spectrum inhibitor that targets the envelope glycoprotein (Env) of the virus, blocking its function and thus preventing viral entry into host cells.[1]

Antiviral Activity

Experimental data shows that this compound exhibits specific inhibition of HIV-1 JR-FL infection in human peripheral blood mononuclear cells (PBMCs) with a half-maximal inhibitory concentration (IC50) of 0.4 µM .[1]

Cytotoxicity and Therapeutic Index

A crucial component for calculating the therapeutic index is the 50% cytotoxic concentration (CC50), which is the concentration of the drug that causes the death of 50% of host cells. Despite extensive searches of the cited literature, the CC50 value for HIV-1 inhibitor this compound could not be located in the provided search results. Consequently, the therapeutic index for this compound cannot be calculated at this time.

Comparison with Alternative HIV-1 Inhibitors

To provide a context for the potency of this compound, this section compares it with other HIV-1 inhibitors from different classes. The table below summarizes the available data.

InhibitorClassMechanism of ActionIC50 / EC50CC50Therapeutic Index (TI)
This compound Entry InhibitorBlocks the function of the Env glycoprotein.[1]IC50: 0.4 µM (in PBMCs)[1]Not AvailableNot Calculable
GSK878 Capsid InhibitorBinds to the mature capsid (CA) hexamer.[2]EC50: 0.039 nM (in MT-2 cells)[2]> 20 µM[2]> 512,820[2]
Maraviroc Entry Inhibitor (CCR5 Antagonist)Blocks the interaction between the HIV-1 gp120 and the CCR5 co-receptor.[3]IC50: 3.3 nM (MIP-1α), 7.2 nM (MIP-1β), 5.2 nM (RANTES) in cell-free assays.Not AvailableNot Calculable
Enfuvirtide (T-20) Entry Inhibitor (Fusion Inhibitor)Binds to the first heptad repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein, preventing membrane fusion.[3][4]IC50: 23 ± 6 nM[5]Not AvailableNot Calculable
Lenacapavir Capsid InhibitorInterferes with multiple steps of the viral lifecycle, including viral uptake, assembly, and release.[6]EC50: in the picomolar range.[7]Not AvailableNot Calculable

Experimental Protocols

The determination of the therapeutic index involves two key experimental assays: an antiviral efficacy assay to determine the IC50 or EC50, and a cytotoxicity assay to determine the CC50.

Antiviral Efficacy Assay (Determination of IC50/EC50)

Objective: To determine the concentration of the inhibitor that reduces viral replication by 50%.

General Procedure:

  • Cell Culture: Culture a suitable host cell line (e.g., PBMCs, MT-2, or TZM-bl cells) that is susceptible to HIV-1 infection.

  • Virus Preparation: Prepare a stock of HIV-1 of a known titer.

  • Infection: Seed the host cells in a multi-well plate. Pre-incubate the cells with serial dilutions of the test inhibitor for a short period. Then, infect the cells with a standardized amount of HIV-1.

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: Measure the extent of viral replication in the presence of different concentrations of the inhibitor. This can be done using various methods:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.

    • Reporter Gene Assay: Uses a recombinant virus that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful infection. The reporter signal is then quantified.

  • Data Analysis: Plot the percentage of viral inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 or EC50 value.

Cytotoxicity Assay (Determination of CC50)

Objective: To determine the concentration of the inhibitor that causes a 50% reduction in the viability of host cells.

General Procedure:

  • Cell Culture: Seed the same host cell line used in the antiviral assay in a multi-well plate.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test inhibitor used in the efficacy assay.

  • Incubation: Incubate the cells for the same duration as the antiviral assay.

  • Assessment of Cell Viability: Measure the viability of the cells using a colorimetric or fluorometric assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • XTT, MTS, or WST-1 Assays: Similar to the MTT assay but produce a soluble formazan product.

    • Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the CC50 value.

Calculation of the Therapeutic Index (TI)

The therapeutic index is calculated as the ratio of the CC50 to the IC50 (or EC50):

TI = CC50 / IC50

Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_efficacy Antiviral Efficacy Assay cluster_cytotoxicity Cytotoxicity Assay A Prepare serial dilutions of inhibitor B Infect host cells with HIV-1 in the presence of inhibitor A->B C Incubate for 3-7 days B->C D Quantify viral replication (e.g., p24 ELISA) C->D E Calculate IC50/EC50 D->E K Calculate Therapeutic Index (TI = CC50 / IC50) E->K F Prepare serial dilutions of inhibitor G Treat host cells with inhibitor (no virus) F->G H Incubate for 3-7 days G->H I Measure cell viability (e.g., MTT assay) H->I J Calculate CC50 I->J J->K

Caption: Workflow for determining the therapeutic index of an antiviral compound.

HIV-1 Entry and Inhibition Mechanisms

G gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 gp41 gp41 step1 1. Attachment step2 2. Co-receptor Binding step3 3. Membrane Fusion inhibitor1 Attachment Inhibitors (e.g., this compound) inhibitor1->gp120 Block inhibitor2 CCR5 Antagonists (e.g., Maraviroc) inhibitor2->CCR5 Block inhibitor3 Fusion Inhibitors (e.g., Enfuvirtide) inhibitor3->gp41 Block

References

A Comparative Analysis of the Cross-Subtype Neutralization Activity of the HIV-1 Inhibitor 1-18

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The quest for a broadly effective HIV-1 vaccine or therapeutic has been significantly advanced by the discovery of broadly neutralizing antibodies (bNAbs). Among these, the VH1-46-encoded antibody, 1-18, has emerged as a highly promising candidate due to its exceptional breadth and potency against a wide range of HIV-1 subtypes. This guide provides a comprehensive comparison of 1-18's neutralization activity with other leading bNAbs, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the CD4 Binding Site

HIV-1 entry into a host cell is initiated by the binding of the viral envelope glycoprotein (Env) gp120 subunit to the CD4 receptor on the surface of T cells.[1][2] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[1] Subsequent binding to the coreceptor leads to the insertion of the gp41 fusion peptide into the host cell membrane, culminating in the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.[1]

The inhibitor 1-18 is a CD4 binding site (CD4bs) antibody.[3] It functions by binding to the gp120 subunit at the same site that would normally interact with the host cell's CD4 receptor.[1][3] This binding action effectively blocks the initial attachment of the virus to the host cell, thereby preventing all subsequent steps of viral entry and infection.[1]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitor Inhibitor Action HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 gp41 gp41 gp120->gp41 CD4 CD4 Receptor gp120->CD4 1. Attachment Host T-Cell Host T-Cell gp41->Host T-Cell 4. Viral Entry CCR5 CCR5/CXCR4 Coreceptor CD4->CCR5 2. Conformational Change & Coreceptor Binding CCR5->gp41 3. gp41-Mediated Fusion Inhibitor 1-18 (CD4bs Ab) Inhibitor->gp120 Blockage

Diagram 1: HIV-1 entry pathway and the inhibitory action of 1-18.

Comparative Neutralization Activity

The efficacy of a neutralizing antibody is determined by its breadth (the range of different viral strains it can neutralize) and its potency (the concentration required to achieve neutralization).[2] The 1-18 antibody has demonstrated superior breadth and potency when compared to several other bNAbs in advanced clinical development.[3]

Table 1: Neutralization Activity Against a 12-Strain Global HIV-1 Panel

AntibodyTarget SiteGeometric Mean IC50 (µg/mL)Geometric Mean IC80 (µg/mL)
1-18 CD4bs 0.035 0.155
3BNC117CD4bs>0.1>0.5
VRC01CD4bs>0.1>0.5
10-1074V3 Loop>0.1>0.5
PGT121V3 Glycan>0.1>0.5
Data sourced from a study by Schommers et al. (2020)[3]

Table 2: Neutralization Breadth and Potency Across Larger Panels

AntibodyPanelNumber of StrainsBreadth (%)Geometric Mean IC50 (µg/mL)Geometric Mean IC80 (µg/mL)
1-18 Multiclade119970.0480.183
1-18 Clade C100900.0740.279
1-18 Primary Isolates51960.561.57
Data sourced from a study by Schommers et al. (2020)[3]

Notably, 1-18 maintains its high neutralization activity against viral strains that have developed resistance to other CD4bs antibodies like VRC01, highlighting its potential to overcome common viral escape pathways.[3]

Experimental Protocols

The neutralization activity of HIV-1 inhibitors is typically assessed using a standardized in vitro assay. The data presented in this guide was primarily generated using a TZM-bl cell-based neutralization assay with HIV-1 Env-pseudotyped viruses.[3][4]

TZM-bl Neutralization Assay Protocol

  • Virus Preparation: Pseudoviruses capable of single-round infection are generated by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid.

  • Antibody Dilution: The inhibitor (e.g., 1-18 antibody) is serially diluted to create a range of concentrations to be tested.

  • Incubation: A constant amount of the pseudovirus is incubated with the various dilutions of the antibody for a specified period (typically 1 hour) at 37°C to allow for antibody-virus binding.[4]

  • Cell Infection: TZM-bl cells, which are engineered HeLa cells expressing CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes, are added to the antibody-virus mixture.

  • Culture: The plates are incubated for 48 hours at 37°C.[4]

  • Readout: The level of virus infection is quantified by measuring the activity of the luciferase reporter gene. A reduction in luciferase expression in the presence of the antibody indicates neutralization.

  • Data Analysis: The 50% inhibitory concentration (IC50) and 80% inhibitory concentration (IC80) are calculated. These values represent the antibody concentration required to inhibit virus infection by 50% and 80%, respectively, relative to control wells with no antibody.

Neutralization_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Serially dilute 1-18 antibody C 3. Incubate antibody and virus (1 hr, 37°C) A->C B 2. Prepare constant concentration of HIV-1 pseudovirus B->C D 4. Add TZM-bl cells to mixture C->D E 5. Incubate for 48 hrs at 37°C D->E F 6. Measure luciferase activity E->F G 7. Calculate IC50/IC80 values F->G

Diagram 2: Workflow for the TZM-bl neutralization assay.

Conclusion

The HIV-1 inhibitor 1-18 demonstrates outstanding cross-subtype neutralization activity, surpassing the breadth and potency of many bNAbs currently in clinical trials.[3] Its ability to target the highly conserved CD4 binding site and resist common escape mutations makes it a formidable candidate for both preventative and therapeutic strategies against HIV-1. The robust data generated from standardized neutralization assays provides a strong foundation for its continued development and evaluation in clinical settings.

References

Validating Target Engagement of HIV-1 Inhibitor 18A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of target engagement for the novel HIV-1 inhibitor, 18A. We present a comparative analysis of this compound against other established HIV-1 entry and fusion inhibitors, supported by experimental data and detailed methodologies for key assays. This document is intended to serve as a valuable resource for researchers in the field of HIV-1 drug discovery and development.

Introduction to HIV-1 Inhibitor this compound

HIV-1 inhibitor this compound is a broad-spectrum, reversible inhibitor of HIV-1 entry. It functions by targeting the viral envelope glycoprotein (Env), a critical component for viral entry into host cells. Specifically, this compound has been shown to block the function of Env, thereby preventing the virus from successfully infecting host cells.[1]

The mechanism of action of this compound involves the inhibition of a crucial conformational change in the gp120 subunit of the Env protein. This change, which is induced by the binding of gp120 to the host cell's CD4 receptor, is a prerequisite for the subsequent steps of viral entry. By interfering with this process, this compound effectively halts the viral entry cascade at an early stage.[2]

Performance Comparison of HIV-1 Inhibitors

While direct head-to-head comparative studies for inhibitor this compound against other specific HIV-1 inhibitors are not extensively available in the public domain, we can compare its known characteristics and mechanism of action with other well-established drugs that target viral entry.

Inhibitor ClassTargetMechanism of ActionRepresentative Drug(s)Reported IC50
Attachment Inhibitor HIV-1 gp120Binds to the HIV-1 envelope glycoprotein gp120 and blocks the initial attachment of the virus to the host cell's CD4 receptor.[3]This compound 0.4 µM (for HIV-1JR-FL in PBMCs)[1]
Binds to gp120, preventing the conformational changes necessary for CD4 binding.[2]Temsavir (prodrug: Fostemsavir)Varies by viral strain
Co-receptor Antagonist CCR5Binds to the host cell's CCR5 co-receptor, preventing the interaction between gp120 and CCR5, which is necessary for the entry of R5-tropic HIV-1 strains.[4][5][6]MaravirocVaries by viral strain
Fusion Inhibitor HIV-1 gp41Binds to the HR1 region of the gp41 subunit of the HIV-1 envelope glycoprotein, preventing the conformational changes required for the fusion of the viral and cellular membranes.[7][8]EnfuvirtideVaries by viral strain

Experimental Protocols for Target Engagement Validation

The following are detailed protocols for key experiments used to validate the target engagement of HIV-1 entry inhibitors like this compound.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing the CD4 receptor and a co-receptor (e.g., CCR5 or CXCR4).

Principle: Effector cells expressing HIV-1 Env and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the Tat-responsive HIV-1 LTR are co-cultured with target cells expressing CD4 and a co-receptor. Cell fusion allows the viral Tat protein from the effector cells to enter the target cells and activate the reporter gene expression. The level of reporter gene activity is proportional to the extent of cell fusion.

Protocol:

  • Cell Preparation:

    • Effector Cells: Plate HeLa or 293T cells and co-transfect with a plasmid encoding the desired HIV-1 Env and a plasmid containing a Tat-responsive reporter gene.

    • Target Cells: Plate TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene).

  • Inhibitor Treatment: On the day of the assay, detach the effector cells and resuspend them in fresh medium. Add varying concentrations of the test inhibitor (e.g., this compound) to the effector cell suspension.

  • Co-culture: Add the effector cell-inhibitor mixture to the target cells in a 96-well plate.

  • Incubation: Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator to allow for cell fusion.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of fusion inhibition at each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell fusion.[9]

HIV-1 Pseudovirus Neutralization Assay

This assay assesses the ability of an inhibitor to prevent the entry of HIV-1 pseudoviruses into target cells.

Principle: Pseudoviruses are generated that carry the HIV-1 Env protein on their surface but contain a reporter gene (e.g., luciferase) in their genome instead of the viral replication machinery. These viruses can infect target cells in a single round, and the level of infection is quantified by measuring the reporter gene expression.

Protocol:

  • Pseudovirus Production: Co-transfect 293T cells with a plasmid encoding the desired HIV-1 Env and a plasmid containing the HIV-1 backbone with a luciferase reporter gene. Harvest the supernatant containing the pseudoviruses after 48-72 hours.

  • Inhibitor and Virus Incubation: In a 96-well plate, serially dilute the test inhibitor. Add a standardized amount of pseudovirus to each well and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.

  • Infection of Target Cells: Add target cells (e.g., TZM-bl cells) to the virus-inhibitor mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity.

  • Data Analysis: Calculate the percentage of neutralization at each inhibitor concentration relative to a virus-only control. Determine the IC50 value.

CD4-Binding Site Antibody Competition Assay

This assay determines if an inhibitor binds to a site on gp120 that overlaps with the binding site of known CD4-binding site (CD4bs) antibodies.

Principle: The ability of an inhibitor to compete with the binding of a specific CD4bs monoclonal antibody (mAb) to the Env protein is measured. A reduction in the binding of the mAb in the presence of the inhibitor suggests that they share a similar binding site. This can be assessed using a cell-based ELISA or flow cytometry.

Protocol (Cell-based ELISA):

  • Cell Seeding: Seed cells expressing the HIV-1 Env protein on their surface (e.g., 293T cells transfected with an Env-expressing plasmid) in a 96-well plate.

  • Inhibitor Incubation: Add serial dilutions of the test inhibitor to the cells and incubate for 1 hour at room temperature.

  • Antibody Addition: Without washing, add a fixed, sub-saturating concentration of a biotinylated CD4bs mAb (e.g., VRC01) to the wells and incubate for another hour.

  • Detection: Wash the cells to remove unbound antibody and inhibitor. Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes.

  • Substrate Addition: After another wash, add an HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: A decrease in the absorbance in the presence of the inhibitor indicates competition for binding to the CD4bs.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV-1 entry pathway and the experimental workflows used to validate the target engagement of inhibitors like this compound.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolds Inhibitor_this compound Inhibitor this compound Inhibitor_this compound->gp120 Blocks Attachment & Conformational Change Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Binding Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks Fusion

Caption: HIV-1 entry pathway and points of inhibition.

Experimental_Workflow cluster_assays Target Engagement Assays cluster_readouts Experimental Readouts cluster_analysis Data Analysis CellFusion Cell-Cell Fusion Assay Reporter Reporter Gene Expression (Luciferase, β-gal) CellFusion->Reporter Pseudovirus Pseudovirus Neutralization Assay Pseudovirus->Reporter Competition CD4bs Competition Assay Binding Antibody Binding (ELISA, Flow Cytometry) Competition->Binding IC50 IC50 Determination Reporter->IC50 Mechanism Mechanism of Action Binding->Mechanism IC50->Mechanism

Caption: Experimental workflow for inhibitor validation.

References

Safety Operating Guide

Safe Disposal of Research-Grade HIV-1 Inhibitors: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For novel or experimental compounds, such as a designated "HIV-1 inhibitor 18A," which may not have established, specific disposal protocols, a systematic approach based on chemical properties and regulatory guidelines is essential. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of such research-grade chemical inhibitors.

I. Pre-Disposal Assessment: Characterization and Segregation

Before any disposal action is taken, a thorough assessment of the inhibitor is crucial. Since "HIV-1 inhibitor this compound" does not correspond to a universally recognized chemical entity, users must refer to their internal documentation and the compound's Safety Data Sheet (SDS).

Step 1: Consult the Safety Data Sheet (SDS) The primary source of information for chemical handling and disposal is the SDS. This document, provided by the manufacturer or synthesized with the compound, contains critical data in specific sections:

  • Section 2: Hazards Identification: Determines the potential physical, health, and environmental hazards.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices that can inform disposal risks.

  • Section 13: Disposal Considerations: This section will offer the most direct advice on recommended disposal methods.

Step 2: Waste Characterization Based on the SDS and institutional guidelines, characterize the waste. Determine if it falls into any of the following categories:

  • Hazardous Waste: Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Non-Hazardous Waste: Does not meet the criteria for hazardous waste but should not be disposed of as regular trash or via sanitary sewer without verification.

  • Biohazardous Waste: Contaminated with biological materials (e.g., cell cultures, viral vectors).

  • Sharps Waste: Any items that can puncture or cut skin (e.g., needles, blades).

Step 3: Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Never mix different waste streams. Use dedicated, clearly labeled waste containers for:

  • Solid chemical waste (e.g., contaminated gloves, weigh boats, paper towels).

  • Liquid chemical waste (e.g., unused solutions, reaction mixtures).

  • Aqueous vs. organic liquid waste.

  • Halogenated vs. non-halogenated solvent waste.

II. Standard Disposal Procedure for Non-Hazardous Solid Waste

For small quantities of a non-hazardous solid inhibitor (as confirmed by the SDS and your institution's Environmental Health & Safety (EHS) department), the following general procedure applies.

Experimental Protocol: Deactivation and Disposal of a Non-Hazardous Inhibitor

  • Deactivation (if required): If the compound has biological activity that needs to be neutralized and is susceptible to it, prepare a 10% bleach solution. In a designated chemical fume hood, carefully add the solid waste to the bleach solution, ensuring the material is fully submerged. Allow a contact time of at least 30 minutes.

  • Neutralization: After deactivation, neutralize the bleach solution by adding a suitable neutralizing agent, such as sodium thiosulfate, until the pH is between 6.0 and 8.0. Verify the pH using pH test strips.

  • Collection: Decant the neutralized liquid. The remaining solid residue should be collected in a designated solid waste container.

  • Labeling: Ensure the waste container is accurately and clearly labeled with its contents (e.g., "Deactivated HIV-1 inhibitor this compound residue").

  • Disposal: Transfer the sealed and labeled container to your institution's designated chemical waste collection area for pickup by the EHS department.

III. Disposal Pathway Logic

The decision-making process for chemical disposal can be visualized as a workflow. This diagram illustrates the critical steps from initial identification to final disposal, emphasizing the central role of the Safety Data Sheet and institutional safety offices.

cluster_0 start Start: Have Undisposed 'Inhibitor this compound' sds Locate Safety Data Sheet (SDS) for the Compound start->sds no_sds No SDS Found? sds->no_sds contact_ehs Contact Institutional EHS/ Safety Office for Guidance no_sds->contact_ehs Yes characterize Characterize Waste (SDS Section 2 & 13) no_sds->characterize No end End: Waste Properly Stored for Pickup contact_ehs->end is_hazardous Is Waste Hazardous (Ignitable, Corrosive, Reactive, Toxic)? characterize->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol: - Use Labeled Hazardous Waste Container - Contact EHS for Pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Lab Waste Protocol: - Segregate into Designated Container - Follow Institutional Guidelines is_hazardous->non_hazardous_disposal No hazardous_disposal->end non_hazardous_disposal->end

Caption: Chemical Waste Disposal Decision Workflow.

IV. Quantitative Data Summary

When handling chemical waste, it is crucial to keep meticulous records for both safety and compliance. The table below serves as a template for organizing quantitative data related to waste accumulation.

Waste Stream IDContainer LocationChemical Name(s)Quantity (g or mL)Date AddedResearcher
HW-SOL-01AFume Hood 3HIV-1 Inhibitor this compound5 g2025-10-29J. Doe
HW-LIQ-02BWaste CabinetAcetonitrile, Water750 mL2025-10-29J. Doe

Disclaimer: This document provides a general framework for the disposal of laboratory chemical waste. It is not a substitute for specific institutional protocols or regulatory requirements. Always consult your institution's Environmental Health & Safety (EHS) department before disposing of any chemical, especially a novel or uncharacterized compound. Procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Essential Safety and Logistical Information for Handling HIV-1 Inhibitor 18A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of HIV-1 inhibitor 18A, a reversible, broad-spectrum inhibitor of multiple HIV-1 strains. Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of research outcomes.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to HIV-1 inhibitor this compound. While a specific Safety Data Sheet (SDS) for HIV-1 inhibitor this compound was not publicly available, general best practices for handling potent, research-grade chemical compounds, often dissolved in solvents like Dimethyl Sulfoxide (DMSO), should be strictly followed.

Recommended PPE for Handling HIV-1 Inhibitor this compound
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides a robust barrier against accidental skin contact. In case of a splash, the outer glove can be removed immediately, minimizing exposure time.
Eye Protection Chemical splash goggles are mandatory. Safety glasses do not provide a sufficient seal against splashes.[1][2][3][4][5]Protects the eyes from splashes of the chemical solution, which could cause serious and immediate harm. Goggles provide a 360-degree seal around the eyes.[1][4][5]
Body Protection A fully fastened laboratory coat, preferably a disposable one or one made of a fluid-resistant material.Protects the skin and personal clothing from contamination in the event of a spill.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. A risk assessment should be performed.If there is a risk of aerosol generation or if working with larger quantities, a NIOSH-approved respirator may be necessary. The NIOSH Pocket Guide to Chemical Hazards can provide further guidance.[6][7][8][9]
Quantitative Data on Nitrile Glove Permeation

Since HIV-1 inhibitor this compound is often dissolved in DMSO for experimental use, the breakthrough time of nitrile gloves for this solvent is a critical safety consideration. Breakthrough time refers to the time it takes for a chemical to permeate through the glove material.

ChemicalGlove MaterialBreakthrough Time (minutes)Source
Dimethyl Sulfoxide (DMSO)Nitrile> 93[10]
Dimethyl Sulfoxide (DMSO)Nitrile28.2 (for a different glove type)[11]
Ethanol (70%)Nitrile35USA Scientific, Inc.[12]
Acetonitrile (5% in Ethanol)Nitrile0USA Scientific, Inc.[12]

Note: Breakthrough times can vary significantly between different glove manufacturers and models. It is crucial to consult the manufacturer's specific chemical resistance data for the gloves being used. Simulated movement has been shown to significantly decrease breakthrough times.[13]

Experimental Protocols

Detailed and standardized protocols are essential for the safe and effective use of HIV-1 inhibitor this compound in a research setting.

Protocol for Preparation of Stock Solutions
  • Consult the Certificate of Analysis (CoA): Before use, review the CoA for the specific lot of HIV-1 inhibitor this compound to confirm its purity and recommended solvent.

  • Work in a Controlled Environment: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.

  • Weighing the Compound: Use a calibrated analytical balance to weigh the desired amount of the powdered inhibitor.

  • Dissolving the Compound:

    • Add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial containing the inhibitor.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.

  • Storage of Stock Solutions:

    • Store stock solutions in tightly sealed vials at the recommended temperature, typically -20°C or -80°C, to maintain stability.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and initials of the researcher.

Protocol for In Vitro Assays
  • Cell Culture and Plating: Culture and plate target cells according to standard laboratory protocols for the specific cell line being used.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the HIV-1 inhibitor this compound stock solution.

    • Prepare serial dilutions of the inhibitor in the appropriate cell culture medium to achieve the desired final concentrations for the assay. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells (typically ≤0.5%).

  • Treatment of Cells: Add the prepared working solutions of the inhibitor to the cell culture plates. Include appropriate controls, such as vehicle-only (solvent) and untreated cells.

  • Incubation: Incubate the treated cells for the duration specified by the experimental design.

  • Assay Readout: Perform the appropriate assay to measure the effect of the inhibitor on HIV-1 replication or another relevant endpoint.

Operational and Disposal Plans

A clear plan for the routine handling and emergency disposal of HIV-1 inhibitor this compound is critical for laboratory safety.

Routine Handling and Storage
  • Access Control: Access to areas where HIV-1 inhibitor this compound is stored and handled should be restricted to authorized personnel.

  • Inventory Management: Maintain a detailed inventory of the compound, including the amount received, used, and remaining.

  • Storage: Store the compound in a secure, well-ventilated, and dry location, away from incompatible materials. Follow the storage temperature recommendations provided by the supplier.

Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Alert: Notify the laboratory supervisor and the institutional safety office immediately.

  • Contain: If safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pillows or pads).

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.

  • Decontamination: Decontaminate the affected area according to institutional guidelines.

Disposal Plan

All waste materials contaminated with HIV-1 inhibitor this compound must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, lab coats, pipette tips, and other solid materials should be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused or expired solutions of the inhibitor, as well as contaminated culture media, should be collected in a labeled, leak-proof hazardous waste container.
Sharps Needles, syringes, and other sharps contaminated with the inhibitor should be placed in a designated sharps container for hazardous chemical waste.

Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste management vendor in accordance with local, state, and federal regulations.

Mandatory Visualizations

Logical Workflow for Handling HIV-1 Inhibitor this compound

HIV_Inhibitor_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkstation Prepare Workstation (Fume Hood) SelectPPE->PrepareWorkstation WeighCompound Weigh Solid Compound PrepareWorkstation->WeighCompound PrepareStock Prepare Stock Solution WeighCompound->PrepareStock PerformExperiment Perform Experiment PrepareStock->PerformExperiment SegregateWaste Segregate Waste (Solid, Liquid, Sharps) PerformExperiment->SegregateWaste Spill Spill Occurs PerformExperiment->Spill LabelWaste Label Hazardous Waste Containers SegregateWaste->LabelWaste StoreWaste Store Waste Securely LabelWaste->StoreWaste DisposeVendor Dispose via Approved Vendor StoreWaste->DisposeVendor Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor/Safety Office Evacuate->Alert Contain Contain Spill Alert->Contain Cleanup Professional Cleanup Contain->Cleanup

Caption: Workflow for safe handling of HIV-1 inhibitor this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.